molecular formula C39H70N7O17P3S B15599046 8-Methylheptadecanoyl-CoA

8-Methylheptadecanoyl-CoA

Número de catálogo: B15599046
Peso molecular: 1034.0 g/mol
Clave InChI: NUDCFUJGIRSUPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Methylheptadecanoyl-CoA is a useful research compound. Its molecular formula is C39H70N7O17P3S and its molecular weight is 1034.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C39H70N7O17P3S

Peso molecular

1034.0 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-methylheptadecanethioate

InChI

InChI=1S/C39H70N7O17P3S/c1-5-6-7-8-9-10-13-16-27(2)17-14-11-12-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)

Clave InChI

NUDCFUJGIRSUPU-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Metabolic Odyssey of 8-Methylheptadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylheptadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA, presents a unique metabolic challenge due to the presence of a methyl group along its acyl chain. While the canonical degradation pathway for straight-chain fatty acids is the well-established beta-oxidation spiral, the catabolism of branched-chain fatty acids necessitates a more complex enzymatic machinery. This technical guide provides a comprehensive overview of the putative metabolic pathway of this compound, drawing parallels with the known metabolism of other methyl-branched fatty acids. It details the proposed enzymatic steps, potential intermediates, and cellular localization of this pathway. Furthermore, this guide outlines relevant experimental protocols for studying its metabolism and presents hypothetical quantitative data to serve as a reference for future investigations.

Introduction to Branched-Chain Fatty Acid Metabolism

Fatty acids are a crucial energy source and integral components of cellular structures. The metabolism of straight-chain fatty acids through beta-oxidation is a fundamental biochemical process. However, a diverse array of branched-chain fatty acids (BCFAs) exists in nature, arising from dietary sources or endogenous synthesis. The presence of methyl branches along the acyl chain often poses a steric hindrance to the enzymes of the standard beta-oxidation pathway, necessitating alternative catabolic routes. The metabolic fate of a BCFA is largely determined by the position of its methyl group(s).

Proposed Metabolic Pathway of this compound

Direct experimental evidence for the metabolic pathway of this compound is scarce in the current scientific literature. However, based on the established principles of fatty acid metabolism and the known pathways for other methyl-branched fatty acids like phytanic and pristanic acid, a plausible metabolic route can be proposed. The methyl group at the C8 position is distant from the carboxyl end, suggesting that initial degradation likely proceeds via the conventional beta-oxidation pathway.

Initial Rounds of Peroxisomal Beta-Oxidation

Due to its chain length, this compound is likely to initiate its catabolism within the peroxisomes.[1] Very long-chain and branched fatty acids typically undergo initial chain shortening in these organelles before the resulting shorter-chain acyl-CoAs are further metabolized in the mitochondria.[1][2]

The initial three cycles of beta-oxidation are expected to proceed without impediment, as the methyl group is not in a position to interfere with the enzymatic reactions. Each cycle of beta-oxidation comprises four key steps:

  • Dehydrogenation by an acyl-CoA oxidase, producing a trans-Δ²-enoyl-CoA.

  • Hydration by an enoyl-CoA hydratase, forming a 3-hydroxyacyl-CoA.

  • Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase, yielding a 3-ketoacyl-CoA.

  • Thiolytic cleavage by a thiolase, which releases acetyl-CoA and a fatty acyl-CoA shortened by two carbons.[1]

After three cycles of beta-oxidation, the original 18-carbon chain (including the methyl group) is shortened to a 12-carbon chain, yielding 2-Methylundecanoyl-CoA.

The Alpha-Oxidation Bypass

With the methyl group now at the C2 (alpha) position in 2-Methylundecanoyl-CoA, the standard beta-oxidation pathway is blocked. The presence of a methyl group on the beta-carbon (C3) would directly inhibit the 3-hydroxyacyl-CoA dehydrogenase.[3] To circumvent this, the cell is predicted to employ the alpha-oxidation pathway, which is known to handle fatty acids with beta-methyl branches.[4][5] Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[4] This process is also localized to the peroxisomes.[4]

The key steps of alpha-oxidation are:

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PhyH), or a similar enzyme, hydroxylates the alpha-carbon of 2-Methylundecanoyl-CoA to form 2-hydroxy-2-methylundecanoyl-CoA.

  • Decarboxylation: A lyase, such as 2-hydroxyphytanoyl-CoA lyase, cleaves the C1-C2 bond, releasing the original carboxyl carbon as formyl-CoA (which is further metabolized to CO2) and producing an aldehyde, in this case, decanal (B1670006).[4]

  • Oxidation: An aldehyde dehydrogenase oxidizes decanal to decanoic acid.[4]

Resumption of Beta-Oxidation in Mitochondria

The resulting straight-chain fatty acid, decanoic acid, can then be activated to Decanoyl-CoA. This medium-chain acyl-CoA is subsequently transported to the mitochondria for complete degradation through the conventional beta-oxidation pathway.[6] Each round of mitochondrial beta-oxidation will yield one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH, until the entire chain is converted to acetyl-CoA.[1]

Visualization of the Metabolic Pathway

The following diagrams illustrate the proposed metabolic fate of this compound.

metabolic_pathway_8_Methylheptadecanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound 6-Methyldodecanoyl-CoA 6-Methyldodecanoyl-CoA This compound->6-Methyldodecanoyl-CoA β-Oxidation (3 cycles) 4-Methyltetradecanoyl-CoA 4-Methyltetradecanoyl-CoA Acetyl_CoA_P1 3 Acetyl-CoA 6-Methyldodecanoyl-CoA->Acetyl_CoA_P1 + 3 Acetyl-CoA 2-Methylundecanoyl-CoA 2-Methylundecanoyl-CoA 2-Hydroxy-2-methylundecanoyl-CoA 2-Hydroxy-2-methylundecanoyl-CoA 2-Methylundecanoyl-CoA->2-Hydroxy-2-methylundecanoyl-CoA α-Hydroxylation (Phytanoyl-CoA Hydroxylase-like) Decanal Decanal 2-Hydroxy-2-methylundecanoyl-CoA->Decanal Decarboxylation (2-Hydroxyphytanoyl-CoA Lyase-like) Decanoic_Acid Decanoic_Acid Decanal->Decanoic_Acid Oxidation (Aldehyde Dehydrogenase) Decanoyl_CoA Decanoyl_CoA Decanoic_Acid->Decanoyl_CoA Activation (Acyl-CoA Synthetase) Acetyl_CoA_M 5 Acetyl-CoA Decanoyl_CoA->Acetyl_CoA_M β-Oxidation (4 cycles) experimental_workflow_enzyme_assay Substrate Substrate Incubation Incubation (Controlled Temperature and pH) Substrate->Incubation Enzyme_Source Enzyme_Source Enzyme_Source->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Product_Analysis Product Analysis (e.g., MS, Spectrophotometry) Reaction_Termination->Product_Analysis Data_Analysis Data Analysis (Enzyme Kinetics) Product_Analysis->Data_Analysis experimental_workflow_cellular_metabolism Cell_Culture Cell Culture Incubation Incubation with Labeled Substrate Cell_Culture->Incubation Labeled_Substrate Labeled 8-Methylheptadecanoic Acid Labeled_Substrate->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Pathway_Reconstruction Pathway Reconstruction LC_MS_Analysis->Pathway_Reconstruction

References

Biological role of 8-Methylheptadecanoyl-CoA in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of 8-Methylheptadecanoyl-CoA in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as iso-octadecanoyl-CoA (iso-C18:0-CoA), is a saturated, branched-chain fatty acyl-CoA found in various bacterial species. As a derivative of 8-methylheptadecanoic acid, its primary biological role is structural, serving as a precursor for the synthesis and incorporation of iso-C18:0 fatty acids into membrane phospholipids (B1166683). Branched-chain fatty acids (BCFAs) are crucial for modulating cell membrane fluidity, a process termed homeoviscous adaptation, which allows bacteria to maintain membrane function and integrity in response to environmental stresses like temperature fluctuations. Unlike straight-chain fatty acids, the methyl branch in BCFAs disrupts the tight packing of acyl chains, thereby increasing membrane fluidity. This guide provides a comprehensive overview of the biosynthesis, biological function, and quantitative analysis of this compound and related BCFAs in bacteria, along with detailed experimental protocols for their study.

Biosynthesis of this compound

Bacteria synthesize branched-chain fatty acids using the Type II fatty acid synthesis (FASII) system, which utilizes a series of discrete, monofunctional enzymes. The synthesis of iso-fatty acids, such as 8-methylheptadecanoic acid, begins with a branched-chain acyl-CoA primer derived from the catabolism of amino acids.

Specifically for iso-fatty acids with an even number of carbon atoms like iso-C18:0, the synthesis is initiated with isovaleryl-CoA, a degradation product of the amino acid leucine. This primer is loaded onto an Acyl Carrier Protein (ACP) and subsequently elongated through multiple cycles of condensation, reduction, and dehydration, with malonyl-CoA serving as the two-carbon donor in each cycle. The process is initiated by the β-ketoacyl-ACP synthase III (FabH), which condenses the primer with malonyl-ACP.[1] The final product, 8-methylheptadecanoyl-ACP, is then converted to this compound, making it available for incorporation into phospholipids or other metabolic pathways.

BCFA_Biosynthesis Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu IsovalerylCoA Isovaleryl-CoA (Primer) aKIC->IsovalerylCoA BCKAD BCKAD Branched-chain α-keto acid dehydrogenase Elongation FASII Elongation Cycles (FabG, FabZ, FabI, FabF/B) IsovalerylCoA->Elongation FabH (Initiation) FabH FabH MalonylACP Malonyl-ACP (Extender Unit) MalonylACP->Elongation AcylACP 8-Methylheptadecanoyl-ACP (iso-C18:0-ACP) Elongation->AcylACP 7 cycles AcylCoA This compound (iso-C18:0-CoA) AcylACP->AcylCoA Acyl-ACP Thioesterase/ Synthetase PL Membrane Phospholipids AcylCoA->PL Acyltransferase Acyltransferase Acyltransferase Biological_Role Stress Environmental Stress (e.g., Low Temperature) BCFA_Synth Increased Synthesis of Branched-Chain Acyl-CoAs (e.g., iso-C18:0-CoA) Stress->BCFA_Synth Induces Incorporation Incorporation into Membrane Phospholipids BCFA_Synth->Incorporation Disruption Disruption of Acyl Chain Packing Incorporation->Disruption Fluidity Increased Membrane Fluidity Disruption->Fluidity Adaptation Homeoviscous Adaptation (Maintained Membrane Function) Fluidity->Adaptation FAME_Workflow start Dried Lipid Extract sapon 1. Saponification (NaOH/MeOH/H₂O, 100°C) start->sapon methyl 2. Methylation (HCl/MeOH, 80°C) sapon->methyl extract 3. FAME Extraction (Hexane/MTBE) methyl->extract wash 4. Base Wash (NaOH solution) extract->wash gcms 5. GC-MS Analysis wash->gcms end Fatty Acid Profile (Identification & Quantification) gcms->end

References

An In-depth Technical Guide to the Discovery and Characterization of 8-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-Methylheptadecanoyl-CoA is a novel or poorly characterized molecule. This guide is a prospective framework based on established principles of biochemistry and analytical chemistry for the study of branched-chain fatty acyl-CoAs. All presented data, pathways, and protocols are hypothetical and intended to serve as a template for investigation.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] They also serve as precursors for post-translational modifications of proteins, highlighting their role in cellular signaling and regulation.[1] While straight-chain fatty acyl-CoAs are well-studied, branched-chain fatty acyl-CoAs (BCFA-CoAs) represent a less explored class of metabolites with unique biological properties. BCFAs are known to influence the fluidity of cell membranes and have been implicated in various physiological and pathological processes.

This technical guide provides a comprehensive roadmap for the discovery, synthesis, and characterization of a specific branched-chain fatty acyl-CoA, this compound. The methodologies detailed herein are designed to furnish researchers with the necessary tools to investigate its biochemical properties, metabolic fate, and potential biological significance.

Hypothetical Biosynthesis and Biological Role

The biosynthesis of branched-chain fatty acids typically originates from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which provide the initial primer for fatty acid synthase.[2][3]

Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is hypothesized to initiate from a precursor derived from BCAA metabolism. The subsequent elongation would be carried out by the fatty acid synthase (FAS) system, incorporating malonyl-CoA units.

Biosynthetic Pathway of this compound cluster_0 Mitochondrial Matrix cluster_1 Cytosol Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Keto Acids Branched-Chain Keto Acids Branched-Chain Amino Acids->Branched-Chain Keto Acids Transamination Branched-Chain Acyl-CoA Primer Branched-Chain Acyl-CoA Primer Branched-Chain Keto Acids->Branched-Chain Acyl-CoA Primer Decarboxylation Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA Primer->Fatty Acid Synthase (FAS) Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation Units 8-Methylheptadecanoic Acid 8-Methylheptadecanoic Acid Fatty Acid Synthase (FAS)->8-Methylheptadecanoic Acid Synthesis Acyl-CoA Synthetase Acyl-CoA Synthetase 8-Methylheptadecanoic Acid->Acyl-CoA Synthetase Substrate This compound This compound Acyl-CoA Synthetase->this compound Activation Experimental Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biology Biological Investigation Chemical_Synthesis Chemical Synthesis of This compound HPLC_Purification HPLC Purification Chemical_Synthesis->HPLC_Purification LCMS LC-MS/MS Analysis HPLC_Purification->LCMS NMR NMR Spectroscopy HPLC_Purification->NMR Purity_Assessment Purity Assessment LCMS->Purity_Assessment NMR->Purity_Assessment Enzyme_Assays In Vitro Enzyme Assays Purity_Assessment->Enzyme_Assays Cellular_Studies Cellular Metabolism Studies Purity_Assessment->Cellular_Studies Lipidomics Lipidomic Analysis Enzyme_Assays->Lipidomics Cellular_Studies->Lipidomics

References

8-Methylheptadecanoyl-CoA as a Biomarker in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylheptadecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that is emerging as a potential biomarker in the study of certain metabolic disorders. Its unique structure, featuring a methyl group on the eighth carbon of a heptadecanoyl chain, places it at the intersection of fatty acid and branched-chain amino acid metabolism. Alterations in the levels of this compound may reflect dysregulation in specific metabolic pathways, particularly those involving peroxisomal beta-oxidation. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its metabolic context, analytical methodologies for its quantification, and its potential as a biomarker in metabolic diseases.

Metabolic Context and Signaling Pathways

This compound is a derivative of 8-methylheptadecanoic acid, a branched-chain fatty acid (BCFA). Unlike straight-chain fatty acids, the metabolism of BCFAs often requires specialized enzymatic pathways, primarily located in the peroxisomes. The presence of a methyl group can hinder the standard mitochondrial beta-oxidation process.

The catabolism of this compound is believed to proceed through peroxisomal beta-oxidation. This pathway is crucial for the breakdown of very long-chain fatty acids and branched-chain fatty acids.[1][2] A defect in peroxisomal biogenesis or in one of the enzymes of the beta-oxidation pathway can lead to the accumulation of BCFAs and their CoA esters, which are hallmarks of several inherited metabolic diseases known as peroxisomal disorders.[3]

The degradation of this compound in the peroxisome is expected to yield a combination of acetyl-CoA and propionyl-CoA molecules. Propionyl-CoA is a key intermediate that can be converted to succinyl-CoA and enter the Krebs cycle, highlighting the anaplerotic potential of odd-chain and branched-chain fatty acid oxidation.[4][5]

Peroxisomal Beta-Oxidation of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Acyl-CoA Oxidase Acyl-CoA Oxidase This compound->Acyl-CoA Oxidase FAD -> FADH2 Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Oxidase->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Thiolase Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->Thiolase + CoA Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA Acetyl-CoA_perox Acetyl-CoA Thiolase->Acetyl-CoA_perox Propionyl-CoA_mito Propionyl-CoA Propionyl-CoA->Propionyl-CoA_mito Transport Acetyl-CoA_mito Acetyl-CoA Acetyl-CoA_perox->Acetyl-CoA_mito Transport Succinyl-CoA Succinyl-CoA Propionyl-CoA_mito->Succinyl-CoA Multiple Steps Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle Acetyl-CoA_mito->Krebs Cycle Acyl-CoA Extraction Workflow Tissue Tissue Sample Homogenization Homogenization in TCA + Internal Standard Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Synthesis_of_this compound Start 8-Methylheptadecanoic Acid Activation Activation (e.g., NHS ester formation) Start->Activation Activated_Acid Activated 8-Methylheptadecanoic Acid Activation->Activated_Acid Coupling Coupling Reaction Activated_Acid->Coupling CoA Coenzyme A CoA->Coupling Product This compound Coupling->Product Purification Purification (HPLC) Product->Purification Final_Product Pure This compound Purification->Final_Product

References

Potential Enzymatic Reactions Involving 8-Methylheptadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylheptadecanoyl-CoA is a saturated branched-chain fatty acyl-CoA that likely participates in a variety of metabolic pathways. While specific enzymatic data for this molecule is sparse, by examining the known metabolism of other branched-chain fatty acids, we can infer its potential enzymatic fate. This guide provides a comprehensive overview of the probable enzymatic reactions involving this compound, including its catabolism through oxidation pathways and its potential role as a substrate in anabolic processes. Detailed experimental protocols for the analysis of acyl-CoAs and relevant enzyme assays are provided to facilitate further research into the metabolic significance of this compound.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cellular lipids, playing roles in membrane fluidity, cell signaling, and as precursors for various bioactive molecules. This compound, a C18 fatty acyl-CoA with a methyl branch at the C8 position, is an intriguing molecule whose metabolic fate is not extensively characterized. Understanding the enzymatic reactions it undergoes is crucial for elucidating its physiological and pathological roles, and for identifying potential therapeutic targets in diseases where branched-chain fatty acid metabolism is dysregulated. This technical guide explores the potential enzymatic landscape for this compound, drawing upon the established principles of fatty acid metabolism.

Potential Degradation Pathways

The primary catabolic fate of fatty acyl-CoAs is through oxidation. For branched-chain fatty acyl-CoAs like this compound, several oxidative pathways may be relevant.

Beta-Oxidation

Beta-oxidation is the principal pathway for straight-chain fatty acid degradation. The presence of a methyl group can, however, impede this process. For this compound, the methyl group is at an even-numbered carbon (C8), which means that after a certain number of β-oxidation cycles, a methyl-branched intermediate will be formed that may require additional enzymatic steps.

The initial steps of β-oxidation are catalyzed by a family of acyl-CoA dehydrogenases (ACADs) with varying chain-length specificities.[1] The process involves a cycle of four reactions: dehydrogenation, hydration, oxidation, and thiolysis, each cycle shortening the acyl chain by two carbons and producing one molecule of acetyl-CoA, one FADH₂, and one NADH.[2]

Quantitative Data for Acyl-CoA Dehydrogenases with Branched-Chain Substrates

While specific kinetic data for this compound is not available, the following table summarizes kinetic parameters for ACADs with other branched-chain acyl-CoAs.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)2,6-dimethylheptanoyl-CoA--[3]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)2,6-dimethylheptanoyl-CoA--[3]
Isobutyryl-CoA Dehydrogenase (IBD)Isobutyryl-CoA--[1]

Note: Specific kinetic values for these substrates were not provided in the search results, but the enzymes were shown to have activity towards them.

Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay (Microplate Format)

This protocol is adapted from a method for assaying ACAD activity using recombinant electron transfer flavoprotein (ETF).[3][4]

Materials:

  • 96-well microtiter plate

  • Recombinant pig ETF

  • Recombinant Acyl-CoA Dehydrogenase (e.g., LCAD, MCAD)

  • This compound (substrate)

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.5 mM EDTA)

  • Glucose

  • Glucose oxidase

  • Catalase

  • Plate reader with fluorescence detection (excitation ~380 nm, emission ~525 nm)

Procedure:

  • Prepare the reaction mixture: In each well of the microplate, prepare a reaction mixture containing reaction buffer, glucose, glucose oxidase, and catalase to remove molecular oxygen.

  • Add ETF and Enzyme: Add recombinant pig ETF and the purified ACAD enzyme to the reaction mixture.

  • Initiate the reaction: Add the substrate, this compound, to each well to start the reaction.

  • Monitor fluorescence: Immediately begin monitoring the decrease in ETF fluorescence over time using the plate reader. The rate of fluorescence decrease is proportional to the ACAD activity.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

Alpha-Oxidation

When a methyl group is located on the β-carbon, it sterically hinders the action of acyl-CoA dehydrogenase, thus blocking β-oxidation. In such cases, α-oxidation is required to remove one carbon from the carboxyl end, shifting the methyl group to the α-position in the subsequent cycle, thereby allowing β-oxidation to proceed. For this compound, β-oxidation can proceed for three cycles, yielding 2-methylundecanoyl-CoA. The methyl group on the C2 (α-carbon) of this intermediate would not directly block the next round of β-oxidation, but the methyl group at C8 of the original molecule would eventually be at the β-position of a shorter acyl-CoA, potentially necessitating α-oxidation. Alpha-oxidation occurs in peroxisomes.[5]

Omega-Oxidation

Omega-oxidation is a minor pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid. This pathway becomes more significant when β-oxidation is defective. The resulting dicarboxylic acid can then undergo β-oxidation from both ends.[6]

Potential Anabolic Reactions

This compound may also serve as a substrate for enzymes involved in the synthesis of more complex lipids.

Acylation Reactions

Acyltransferases are enzymes that catalyze the transfer of acyl groups from acyl-CoAs to acceptor molecules. This compound could potentially be a substrate for various acyltransferases, leading to its incorporation into lipids such as triglycerides, phospholipids, and cholesterol esters. The substrate specificity of these enzymes is a key determinant. For instance, capsaicin (B1668287) synthase, an acyltransferase, utilizes trans-8-methyl-6-nonenoyl-CoA, a branched-chain fatty acyl-CoA, to synthesize capsaicin.[7][8] This suggests that other acyltransferases may also accommodate branched-chain substrates.

Quantitative Data for Acyltransferases with Branched-Chain Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
Capsaicin Synthasetrans-8-methyl-6-nonenoyl-CoA--[7][8]
Polyketide Synthase ATMethylmalonyl-CoA--[9]
Polyketide Synthase ATEthylmalonyl-CoA--[9]

Note: Specific kinetic values were not provided in the search results.

Desaturation

Fatty acid desaturases introduce double bonds into acyl-CoA molecules. Stearoyl-CoA desaturase (SCD), for example, converts stearoyl-CoA to oleoyl-CoA.[10] It is plausible that this compound could be a substrate for a desaturase, leading to the formation of a monounsaturated branched-chain fatty acyl-CoA. The position of the double bond would depend on the specific desaturase involved.

Elongation

Fatty acid elongases extend the carbon chain of fatty acyl-CoAs by adding two-carbon units from malonyl-CoA. There are several elongase isoforms (ELOVLs) with different substrate specificities.[11] this compound could potentially be elongated to a longer branched-chain fatty acyl-CoA.

Experimental Protocols

Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of acyl-CoA species in biological samples.[12][13][14][15][16]

Sample Preparation:

  • Extraction: Homogenize tissue or cell samples in a suitable solvent, such as a mixture of acetonitrile, methanol, and water.

  • Deproteinization: Precipitate proteins using an agent like 5-sulfosalicylic acid.

  • Centrifugation: Centrifuge the sample to pellet the precipitated protein.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs for analysis.

LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a reversed-phase chromatography column with an appropriate mobile phase gradient.

  • Mass Spectrometry: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acyl-CoA species.

Synthesis of this compound

For enzymatic studies, a reliable source of the substrate is essential. This compound can be synthesized from 8-methylheptadecanoic acid. A common method involves the activation of the carboxylic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with Coenzyme A.[8]

Visualizations

Potential Metabolic Fates of this compound cluster_degradation Degradation cluster_anabolism Anabolism This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acyl-CoA Dehydrogenases Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Phytanoyl-CoA Dioxygenase (analogs) Omega-Oxidation Omega-Oxidation This compound->Omega-Oxidation Cytochrome P450 Acylation Acylation This compound->Acylation Acyltransferases Desaturation Desaturation This compound->Desaturation Desaturases Elongation Elongation This compound->Elongation Elongases (ELOVL) Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Pristanoyl-CoA (analogs) Pristanoyl-CoA (analogs) Alpha-Oxidation->Pristanoyl-CoA (analogs) Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA Omega-Oxidation->Dicarboxylic Acyl-CoA Complex Lipids Complex Lipids Acylation->Complex Lipids Unsaturated Branched-Chain Acyl-CoA Unsaturated Branched-Chain Acyl-CoA Desaturation->Unsaturated Branched-Chain Acyl-CoA Longer Branched-Chain Acyl-CoA Longer Branched-Chain Acyl-CoA Elongation->Longer Branched-Chain Acyl-CoA

Caption: Potential metabolic pathways of this compound.

Acyl-CoA Dehydrogenase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mix Prepare Reaction Mix (Buffer, Glucose, Glucose Oxidase, Catalase) Add ETF and ACAD Add Recombinant ETF and Acyl-CoA Dehydrogenase Prepare Reaction Mix->Add ETF and ACAD Initiate Reaction Add this compound Add ETF and ACAD->Initiate Reaction Monitor Fluorescence Monitor ETF Fluorescence Decrease Initiate Reaction->Monitor Fluorescence Calculate Rate Calculate Initial Reaction Rate Monitor Fluorescence->Calculate Rate

Caption: Workflow for an acyl-CoA dehydrogenase activity assay.

Conclusion

While direct enzymatic studies on this compound are limited, a comprehensive understanding of fatty acid metabolism allows for strong inferences about its potential biochemical transformations. It is likely subject to degradation via β-, α-, and ω-oxidation, with the methyl branch necessitating specialized enzymatic handling. Furthermore, it may serve as a substrate for acyltransferases, desaturases, and elongases, contributing to the diversity of cellular lipids. The experimental protocols outlined in this guide provide a framework for researchers to investigate these potential reactions, ultimately shedding light on the metabolic importance of this compound in health and disease. Further research, particularly focused on obtaining kinetic data for specific enzymes with this substrate, is warranted.

References

Cellular Localization of 8-Methylheptadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA derivative. While direct quantitative data on its specific subcellular distribution is limited in publicly available literature, its cellular localization can be inferred from the well-established metabolism of branched-chain fatty acids. This guide synthesizes the current understanding of where this compound is likely to be found within the cell and the metabolic processes it participates in. It also provides detailed experimental protocols for researchers to determine its precise localization and quantification in their own cellular models.

Introduction to this compound and its Significance

This compound belongs to the class of branched-chain fatty acyl-CoAs. These molecules are important intermediates in cellular metabolism, originating from the catabolism of branched-chain amino acids or the metabolism of branched-chain fatty acids obtained from the diet. Their cellular roles extend beyond simple energy production, as they can act as signaling molecules and precursors for the synthesis of complex lipids. Understanding the subcellular compartmentalization of this compound is crucial for elucidating its specific functions and its potential role in various physiological and pathological states.

Predicted Cellular Localization of this compound

Based on the known metabolism of branched-chain fatty acids, this compound is predicted to be primarily localized in the following organelles:

  • Peroxisomes: The initial breakdown of very-long-chain and branched-chain fatty acids occurs in the peroxisomes through a process of β-oxidation.[1][2] Peroxisomes contain specific enzymes, such as pristanoyl-CoA oxidase, that can handle the methyl branch.[2] Therefore, it is highly probable that this compound is a substrate for peroxisomal β-oxidation.

  • Mitochondria: The shortened acyl-CoA products from peroxisomal β-oxidation are subsequently transported to the mitochondria for complete oxidation to acetyl-CoA and propionyl-CoA via the mitochondrial β-oxidation pathway.[1][3] Additionally, the catabolism of branched-chain amino acids, which occurs in the mitochondria, can lead to the formation of branched-chain acyl-CoAs.[4][5]

  • Cytosol: While the primary catabolism is expected in peroxisomes and mitochondria, a certain pool of this compound may exist in the cytosol. This cytosolic pool could be involved in transport to other organelles or in signaling pathways.

  • Nucleus: There is growing evidence for the presence of distinct acyl-CoA pools within the nucleus.[6][7][8] Some acyl-CoAs have been shown to act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), thereby influencing gene expression. It is plausible that this compound could also be present in the nucleus and play a role in transcriptional regulation.

Quantitative Data on Acyl-CoA Subcellular Distribution

Acyl-CoA SpeciesMitochondria (%)Cytosol (%)Nucleus (%)
Acetyl-CoA~60-70~20-30~5-10
Propionyl-CoA~50-60~30-40~5-15
Succinyl-CoA>90<5<5
Malonyl-CoA<5>90<5
This compound (Predicted) High Low-Moderate Low

This table is illustrative and based on general knowledge of acyl-CoA distribution. The predicted distribution for this compound is based on its likely metabolism in mitochondria and peroxisomes.

Metabolic and Signaling Pathways

The primary metabolic pathway for this compound is expected to be its catabolism via β-oxidation. A potential signaling role involves its interaction with nuclear receptors.

cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 8-MHCoA_cyt This compound 8-MHCoA_per This compound 8-MHCoA_cyt->8-MHCoA_per Transport 8-MHCoA_nuc This compound 8-MHCoA_cyt->8-MHCoA_nuc Transport/Diffusion Peroxisomal_beta_oxidation β-Oxidation 8-MHCoA_per->Peroxisomal_beta_oxidation Shortened_acyl_CoA Shortened Acyl-CoA Peroxisomal_beta_oxidation->Shortened_acyl_CoA Shortened_acyl_CoA_mit Shortened Acyl-CoA Shortened_acyl_CoA->Shortened_acyl_CoA_mit Transport Mitochondrial_beta_oxidation β-Oxidation Shortened_acyl_CoA_mit->Mitochondrial_beta_oxidation Acetyl_CoA Acetyl-CoA Mitochondrial_beta_oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Mitochondrial_beta_oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle PPARa PPARα 8-MHCoA_nuc->PPARa Ligand Activation Gene_Expression Gene Expression PPARa->Gene_Expression Transcriptional Regulation

Caption: Predicted metabolic fate and signaling of this compound.

Experimental Protocols

To definitively determine the subcellular localization and concentration of this compound, a combination of subcellular fractionation and quantitative mass spectrometry is required.

Subcellular Fractionation

This protocol describes the isolation of cytosolic, mitochondrial, and nuclear fractions from cultured cells.

Materials:

  • Cell culture flasks with confluent cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors)

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated centrifuge

Procedure:

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of hypotonic fractionation buffer and incubate on ice for 15 minutes.

  • Lyse the cells by 20-30 strokes in a Dounce homogenizer.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet the nuclei.

  • Nuclear Fraction: Carefully collect the supernatant. The pellet contains the nuclei. Wash the nuclear pellet twice with fractionation buffer.

  • Mitochondrial and Cytosolic Fractions: Transfer the supernatant from step 4 to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.

  • Mitochondrial Fraction: The pellet contains the mitochondria. Wash the mitochondrial pellet twice with fractionation buffer.

  • Store all fractions at -80°C until acyl-CoA extraction.

Quantitative Analysis of this compound by LC-MS/MS

The Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method is recommended for accurate quantification.[6][7][8] This involves metabolically labeling a parallel cell culture with a stable isotope-labeled precursor of Coenzyme A (e.g., ¹³C₃,¹⁵N₁-Pantothenate) to generate an internal standard for every acyl-CoA.

Acyl-CoA Extraction:

  • To each subcellular fraction, add a known amount of the corresponding fraction from the stable isotope-labeled cells.

  • Add ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol (B129727):water with 0.1% formic acid).

  • Vortex vigorously and incubate at -20°C for 30 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for acyl-CoA analysis.

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute acyl-CoAs of varying chain lengths.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • For native this compound: The specific precursor ion (M+H)⁺ and a characteristic fragment ion (e.g., the loss of the pantetheine-adenosine diphosphate (B83284) moiety) need to be determined.

      • For the stable isotope-labeled internal standard: The corresponding mass-shifted precursor and fragment ions.

    • Quantification: The concentration of this compound is determined by the ratio of the peak area of the native molecule to the peak area of its stable isotope-labeled internal standard.

Experimental Workflow Diagram

Cell_Culture Cell Culture Fractionation Subcellular Fractionation (Cytosol, Mitochondria, Nucleus) Cell_Culture->Fractionation Extraction Acyl-CoA Extraction (with SILEC internal standards) Fractionation->Extraction LCMS LC-MS/MS Analysis (MRM) Extraction->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis Result Subcellular Concentration of This compound Data_Analysis->Result

Caption: Workflow for determining this compound localization.

Conclusion

While direct experimental evidence for the subcellular localization of this compound is currently scarce, a strong theoretical framework based on the known metabolism of branched-chain fatty acids suggests its primary presence in peroxisomes and mitochondria, with potential pools in the cytosol and nucleus. The experimental protocols provided in this guide offer a robust methodology for researchers and drug development professionals to precisely determine the subcellular distribution and concentration of this and other acyl-CoA species, thereby enabling a deeper understanding of their roles in cellular physiology and disease.

References

The Natural Occurrence of 8-Methylheptadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylheptadecanoyl-CoA, an anteiso-branched-chain acyl-Coenzyme A, is a metabolite primarily found in the cellular lipids of various bacterial species. As the activated form of 16-methyloctadecanoic acid (anteiso-C19:0), it plays a crucial role in establishing the properties of bacterial cell membranes. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and methods for the analysis of this compound. While direct quantitative data for this specific acyl-CoA is scarce in current literature, this guide compiles relevant information on its corresponding fatty acid and general methodologies for the study of branched-chain acyl-CoAs. Furthermore, it explores the broader context of fatty acid signaling, which may provide insights into the potential regulatory roles of this compound.

Natural Occurrence and Significance

This compound is the metabolically active form of 16-methyloctadecanoic acid, an anteiso-branched-chain fatty acid (BCFA). BCFAs are significant components of the membrane lipids in many bacteria, where they contribute to membrane fluidity and adaptation to environmental changes.[1][2] The anteiso-branching, with a methyl group on the antepenultimate carbon atom, lowers the melting point of the fatty acid, thereby increasing the fluidity of the cell membrane, particularly at lower temperatures.[3]

The presence of 16-methyloctadecanoic acid has been reported in various organisms, including:

  • Bacteria: It is a constituent of the cellular fatty acids in numerous bacterial species.[2]

  • Marine Sponges: Some marine sponges, such as Xestospongia muta and Suberites massa, have been found to contain 16-methyloctadecanoic acid.[4]

While the presence of the fatty acid is documented, specific quantitative data for this compound or 16-methyloctadecanoic acid in various organisms is not extensively available in the literature. The table below summarizes the reported occurrences of the corresponding fatty acid.

Table 1: Reported Natural Occurrence of 16-Methyloctadecanoic Acid (anteiso-C19:0)

Organism TypeSpecific Organism(s)Tissue/Cellular ComponentReference(s)
BacteriaVarious bacterial speciesMembrane Lipids[2]
Marine SpongesXestospongia muta, Suberites massaNot specified[4]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for anteiso-branched-chain fatty acid synthesis. This process is initiated with a specific primer derived from the catabolism of the amino acid isoleucine.

The key steps are:

  • Primer Synthesis: Isoleucine is converted to 2-methylbutyryl-CoA.

  • Chain Elongation: The fatty acid synthase (FAS) system sequentially adds two-carbon units from malonyl-CoA to the 2-methylbutyryl-CoA primer.

  • Final Product: After seven rounds of elongation, 16-methyloctadecanoyl-ACP is formed, which is then converted to 16-methyloctadecanoic acid.

  • Activation: The free fatty acid is activated to its CoA ester, this compound, by an acyl-CoA synthetase.

Anteiso-Fatty Acid Biosynthesis Isoleucine Isoleucine alpha_keto_acid α-keto-β-methylvalerate Isoleucine->alpha_keto_acid primer 2-Methylbutyryl-CoA alpha_keto_acid->primer elongation Fatty Acid Synthase (7 cycles) primer->elongation malonyl_coa Malonyl-CoA malonyl_coa->elongation bcfa 16-Methyloctadecanoyl-ACP elongation->bcfa free_bcfa 16-Methyloctadecanoic Acid bcfa->free_bcfa acyl_coa_synthetase Acyl-CoA Synthetase free_bcfa->acyl_coa_synthetase target This compound acyl_coa_synthetase->target Acyl-CoA Quantification Workflow sample Biological Sample homogenization Homogenization sample->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe analysis LC-MS/MS Analysis spe->analysis data Data Analysis analysis->data Fatty Acid Signaling cluster_0 Nucleus FA_CoA Fatty Acyl-CoA NuclearReceptor Nuclear Receptor (e.g., PPAR) FA_CoA->NuclearReceptor Direct Binding TranscriptionFactor Transcription Factor (e.g., SREBP) FA_CoA->TranscriptionFactor Indirect Regulation GeneExpression Target Gene Expression NuclearReceptor->GeneExpression TranscriptionFactor->GeneExpression MetabolicResponse Metabolic Response GeneExpression->MetabolicResponse

References

Predicted Protein Interactions with 8-Methylheptadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylheptadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While direct experimental data on its protein interactions are limited, its structural characteristics as a long-chain branched fatty acyl-CoA allow for robust predictions of its binding partners and metabolic fate. This guide synthesizes the current understanding of the metabolic pathways for branched-chain fatty acids, identifies key interacting proteins based on established biochemical principles, and provides an overview of the experimental methodologies required to validate these predicted interactions. The primary interactors are predicted to be enzymes of the peroxisomal β-oxidation pathway and acyl-CoA binding proteins. Understanding these interactions is crucial for elucidating the role of branched-chain fatty acids in health and disease, and for the development of novel therapeutics targeting lipid metabolism.

Introduction to this compound and its Significance

This compound is the activated form of 8-methylheptadecanoic acid, a saturated branched-chain fatty acid. While not as common as their straight-chain counterparts, branched-chain fatty acids are obtained from the diet, particularly from dairy products and ruminant fats, and can also be synthesized endogenously. Their metabolism is distinct from that of straight-chain fatty acids and is critical for maintaining lipid homeostasis. Dysregulation of branched-chain fatty acid metabolism has been implicated in several metabolic disorders. The CoA thioester form is the metabolically active version of the fatty acid, primed for enzymatic reactions.

Predicted Protein Interactions

Based on the metabolism of structurally similar branched-chain acyl-CoAs, the primary protein interactions for this compound are predicted to be with the enzymatic machinery of peroxisomal β-oxidation and with proteins involved in the intracellular transport and trafficking of acyl-CoAs.

Experimentally Validated Interactions of Homologous Acyl-CoAs
Interacting ProteinLigandDissociation Constant (Kd)Method
Acyl-CoA Binding Protein (ACBP)Oleoyl-CoA (18:1)0.014 µMIsothermal Titration Calorimetry
Acyl-CoA Binding Protein (ACBP)Docosahexaenoyl-CoA (22:6)0.016 µMIsothermal Titration Calorimetry
Carnitine Palmitoyltransferase I (CPTI)Oleoyl-CoA (18:1)2.4 µMIsothermal Titration Calorimetry
Carnitine Palmitoyltransferase I (CPTI)Docosahexaenoyl-CoA (22:6)22.7 µMIsothermal Titration Calorimetry

Table 1: Experimentally determined binding affinities of homologous long-chain acyl-CoAs with relevant proteins.[1]

Predicted Interactions Based on Metabolic Pathways

The metabolism of branched-chain fatty acids primarily occurs in the peroxisomes via a modified β-oxidation pathway.[2][3][4] This provides a set of high-confidence predicted protein interactors for this compound.

Interacting ProteinFunctionCellular Location
Branched-chain Acyl-CoA SynthetaseActivation of branched-chain fatty acids to their CoA esters.Peroxisome
Branched-chain Acyl-CoA OxidaseFirst and rate-limiting step of peroxisomal β-oxidation of branched-chain acyl-CoAs.Peroxisome
D-bifunctional ProteinPossesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.Peroxisome
Sterol Carrier Protein X (SCPx)Thiolase activity in the final step of peroxisomal β-oxidation.Peroxisome
Acyl-CoA Binding Protein (ACBP)Intracellular transport and pool maintenance of acyl-CoAs.Cytosol
Acyl-CoA Thioesterases (ACOTs)Hydrolysis of acyl-CoAs to free fatty acids and CoASH, regulating intracellular levels.Cytosol, Mitochondria, Peroxisomes

Table 2: Predicted protein interactors for this compound based on its role as a substrate in the peroxisomal β-oxidation pathway.

Signaling Pathways Involving Acyl-CoAs

Long-chain acyl-CoAs are not only metabolic intermediates but also important signaling molecules that can regulate cellular processes through allosteric modification of enzyme activity and by influencing gene transcription.

Regulation of Insulin (B600854) Secretion

The malonyl-CoA/long-chain acyl-CoA (LC-CoA) pathway is a key signaling cascade in pancreatic β-cells that regulates glucose-stimulated insulin secretion. An increase in glucose metabolism leads to a rise in cytosolic malonyl-CoA, which in turn inhibits CPTI, leading to an accumulation of LC-CoAs in the cytosol. These LC-CoAs then act as signaling molecules to augment insulin release.

Insulin_Secretion_Pathway Glucose Glucose MalonylCoA MalonylCoA Glucose->MalonylCoA metabolism CPT1 CPT1 MalonylCoA->CPT1 inhibits LC_CoA Long-Chain Acyl-CoA (e.g., this compound) CPT1->LC_CoA transport to mitochondria Insulin Insulin LC_CoA->Insulin promotes secretion

Malonyl-CoA/LC-CoA Pathway in Insulin Secretion.
Regulation of Gene Transcription via Histone Acylation

Acyl-CoAs, including those derived from branched-chain fatty acids, can serve as donors for the acylation of histone proteins. This post-translational modification can alter chromatin structure and regulate gene expression. The availability of specific acyl-CoA pools within the nucleus can thus directly link the metabolic state of the cell to its transcriptional program.

Histone_Acylation cluster_cytosol Cytosol cluster_nucleus Nucleus 8_Methylheptadecanoyl_CoA_cyto This compound 8_Methylheptadecanoyl_CoA_nuc This compound 8_Methylheptadecanoyl_CoA_cyto->8_Methylheptadecanoyl_CoA_nuc transport Acylated_Histone Acylated Histone 8_Methylheptadecanoyl_CoA_nuc->Acylated_Histone donates acyl group Histone Histone Gene_Expression Gene Expression Acylated_Histone->Gene_Expression regulates

Acyl-CoA Dependent Histone Acylation and Gene Regulation.

Experimental Protocols

Validation of the predicted interactions between this compound and its target proteins requires specific biophysical and biochemical assays.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding in a single experiment.

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein of interest in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein.

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Dialyze the protein extensively against the final experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of this compound in the same final dialysis buffer. The presence of a small, matched concentration of a mild non-ionic detergent may be necessary to ensure solubility.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Thoroughly clean the ITC sample and reference cells and the injection syringe.

    • Load the protein solution into the sample cell (typically 10-50 µM).

    • Load the this compound solution into the injection syringe (typically 10-20 times the protein concentration).

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution at a constant temperature.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the peaks in the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions in a cellular context. To study the interaction between a protein that binds this compound (e.g., ACBP) and a downstream enzyme, this technique can be employed.

Principle: An antibody against a "bait" protein is used to pull it down from a cell lysate. If the bait protein is in a complex with a "prey" protein, the prey protein will also be pulled down. The presence of the prey protein is then detected by Western blotting.

Detailed Protocol:

  • Cell Lysis:

    • Culture cells to an appropriate density and treat as required.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. The buffer should be gentle enough to preserve protein-protein interactions.

    • Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant (lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein.

    • Add fresh protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

    • Incubate with gentle rocking.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the prey protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the presence of the prey protein using a chemiluminescent substrate.

CoIP_Workflow Cell_Lysate Cell Lysate (containing Bait and Prey proteins) Add_Antibody Add Bait-specific Antibody Cell_Lysate->Add_Antibody Add_Beads Add Protein A/G Beads Add_Antibody->Add_Beads Immunocomplex Formation of Bait-Prey-Antibody-Bead Complex Add_Beads->Immunocomplex Wash Wash to remove non-specific proteins Immunocomplex->Wash Elute Elute Bait and Prey proteins Wash->Elute Detection Detection by Western Blot (probe for Prey protein) Elute->Detection

Workflow for Co-immunoprecipitation.

Conclusion and Future Directions

While direct experimental evidence for protein interactions with this compound is currently lacking, a strong predictive framework can be built upon our understanding of the metabolism of other branched-chain fatty acids. The key predicted interactors are the enzymes of the peroxisomal β-oxidation pathway and acyl-CoA binding proteins. The signaling roles of acyl-CoAs in processes like insulin secretion and gene regulation further highlight the importance of understanding these interactions. Future research should focus on validating these predicted interactions using the methodologies outlined in this guide. Specifically, quantifying the binding affinities and enzymatic kinetics of the peroxisomal β-oxidation enzymes with this compound will be crucial. Such studies will provide a more complete picture of the metabolic fate and regulatory functions of this and other branched-chain fatty acids, potentially opening new avenues for therapeutic intervention in metabolic diseases.

References

The Pivotal Role of 8-Methylheptadecanoyl-CoA in the Composition and Function of Bacterial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell membrane in many bacterial species, influencing membrane fluidity, permeability, and the function of embedded proteins. Among these, 8-methylheptadecanoic acid (iso-C18:0), esterified to Coenzyme A as 8-Methylheptadecanoyl-CoA, represents a significant iso-branched fatty acid. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its incorporation into membrane lipids, and its physiological importance in bacteria. Detailed experimental protocols for the analysis of bacterial fatty acid composition are provided, along with a summary of available quantitative data and a discussion of the regulatory mechanisms governing its synthesis. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and target bacterial membrane biosynthesis.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria

Bacterial cell membranes are primarily composed of a phospholipid bilayer, which provides a selectively permeable barrier and a matrix for various proteins involved in transport, signaling, and metabolism.[1] The fatty acid composition of these phospholipids (B1166683) is a key determinant of the biophysical properties of the membrane.[2] Unlike eukaryotes, which often utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria, particularly Gram-positive species, incorporate significant amounts of branched-chain fatty acids (BCFAs).[3][4]

BCFAs are characterized by one or more methyl branches along the acyl chain.[5] The two primary types are iso-fatty acids, with a methyl group at the penultimate carbon, and anteiso-fatty acids, with a methyl group at the antepenultimate carbon from the methyl end.[3] The presence of these methyl branches disrupts the tight packing of the acyl chains, thereby lowering the melting temperature and increasing the fluidity of the membrane.[6] This adaptation is crucial for bacterial survival in diverse and changing environments, particularly at low temperatures.[4]

8-Methylheptadecanoic acid (iso-C18:0) is a saturated iso-branched fatty acid with a total of 18 carbon atoms. Its activated form, this compound, serves as a precursor for its incorporation into membrane phospholipids. Understanding the synthesis and function of this specific BCFA provides insights into bacterial membrane physiology and may reveal novel targets for antimicrobial drug development.

Biosynthesis of this compound

The biosynthesis of BCFAs, including 8-methylheptadecanoic acid, follows the general fatty acid synthesis (FASII) pathway, with the key distinction being the use of branched-chain acyl-CoA primers instead of acetyl-CoA for the initiation of fatty acid synthesis.[4][7]

The synthesis of 8-methylheptadecanoic acid is initiated from the branched-chain amino acid leucine. Leucine is first converted to α-ketoisocaproate, which then undergoes oxidative decarboxylation to form isovaleryl-CoA. Isovaleryl-CoA serves as the primer for the fatty acid synthase system. This initial step is catalyzed by a branched-chain α-keto acid dehydrogenase complex.[7]

The subsequent elongation of the fatty acid chain proceeds via the iterative addition of two-carbon units from malonyl-ACP, catalyzed by a series of enzymes including β-ketoacyl-ACP synthase (FabH, FabB, FabF), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).[3][7] For the synthesis of the 18-carbon 8-methylheptadecanoic acid, the isovaleryl-CoA primer undergoes seven cycles of elongation. The final product is then available as 8-methylheptadecanoyl-ACP, which can be converted to this compound for incorporation into phospholipids.

Biosynthesis of this compound Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Transamination Isovaleryl_CoA Isovaleryl-CoA (Primer) alpha_Ketoisocaproate->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase FASII Fatty Acid Synthase II (FASII) Elongation Cycles Isovaleryl_CoA->FASII Malonyl_ACP Malonyl-ACP (x7) Malonyl_ACP->FASII Methylheptadecanoyl_ACP 8-Methylheptadecanoyl-ACP FASII->Methylheptadecanoyl_ACP Methylheptadecanoyl_CoA This compound Methylheptadecanoyl_ACP->Methylheptadecanoyl_CoA Membrane Membrane Phospholipids Methylheptadecanoyl_CoA->Membrane Acyltransferase

Biosynthesis of this compound from Leucine.

Regulation of Branched-Chain Fatty Acid Synthesis

The synthesis of BCFAs is a tightly regulated process to ensure membrane homeostasis. In many Gram-positive bacteria, such as Bacillus subtilis, the expression of genes involved in fatty acid synthesis is controlled by a global transcriptional regulator called FapR (fatty acid and phospholipid regulator).[8][9][10]

FapR acts as a repressor, binding to the promoter regions of the fab genes and inhibiting their transcription.[9] The repressive activity of FapR is allosterically regulated by the intracellular concentration of malonyl-CoA.[9] When the levels of malonyl-CoA, a key building block for fatty acid elongation, are high, it binds to FapR, causing a conformational change that leads to its dissociation from the DNA. This derepression allows for the transcription of the fab genes and subsequent synthesis of fatty acids. Conversely, when malonyl-CoA levels are low, FapR remains bound to the DNA, repressing fatty acid synthesis. This mechanism allows bacteria to couple fatty acid production with their metabolic state.[9]

Regulation of BCFA Synthesis by FapR cluster_0 High Malonyl-CoA cluster_1 Low Malonyl-CoA Malonyl_CoA_high Malonyl-CoA FapR_inactive FapR (Inactive) Malonyl_CoA_high->FapR_inactive Binds to FapR_active FapR (Active Repressor) fab_operon_on fab Operon FapR_inactive->FapR_active Dissociation of Malonyl-CoA BCFA_synthesis_on BCFA Synthesis fab_operon_on->BCFA_synthesis_on Transcription & Translation fab_operon_off fab Operon FapR_active->fab_operon_off Binds and Represses BCFA_synthesis_off No BCFA Synthesis

Transcriptional regulation of BCFA synthesis by FapR.

Quantitative Abundance of 8-Methylheptadecanoic Acid in Bacterial Membranes

The fatty acid composition of bacterial membranes can vary significantly between species and is also influenced by growth conditions such as temperature and nutrient availability. While BCFAs are known to be major components in many bacteria, specific quantitative data for 8-methylheptadecanoic acid (iso-C18:0) is not always extensively reported. The following table summarizes available data on the relative abundance of iso-C18:0 and other relevant fatty acids in selected bacterial species.

Bacterial SpeciesFatty AcidRelative Abundance (%)Reference
Staphylococcus aureusiso-C18:0Present, but not quantified[11]
anteiso-C15:0Major BCFA (~30%)[12]
Total BCFAs55 - 80%[11][12]
Bacillus subtilisiso-C15:034.72[13][14]
anteiso-C15:033.72[13][14]
iso-C17:07.11[13][14]
anteiso-C17:010.24[13][14]
Total BCFAs~88%[13][14]
Micrococcus luteusanteiso-C15:075.2[15]
iso-C15:012.7[15]
iso-C14:04.2[15]
iso-C16:01.8[15]

Note: The absence of a value indicates that the specific fatty acid was not reported or quantified in the cited study. The data highlights the prevalence of BCFAs, particularly those with 15 and 17 carbons, in these Gram-positive bacteria.

Signaling Roles of Branched-Chain Fatty Acids

While the structural role of BCFAs in modulating membrane fluidity is well-established, emerging evidence suggests that fatty acids can also act as signaling molecules in bacteria. In Staphylococcus aureus, fatty acids have been shown to control the production of virulence factors.[16] An enzyme called fatty acid kinase is essential for incorporating fatty acids into the membrane. When this kinase is inactivated, fatty acids accumulate and act as a "kill switch" to inactivate a membrane-bound sensor kinase, which in turn shuts down the production of numerous virulence factors.[16]

Although a direct signaling role for this compound has not been specifically described, it is plausible that as a component of the cellular fatty acid pool, it could contribute to these regulatory networks. Further research is needed to elucidate the specific signaling pathways in which individual BCFAs may be involved.

Experimental Protocols

Accurate analysis of bacterial fatty acid composition is essential for understanding membrane biology. The following protocols outline the key steps for lipid extraction and analysis by gas chromatography.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

This protocol describes the conversion of fatty acids within bacterial lipids to their corresponding methyl esters (FAMEs), which are volatile and suitable for gas chromatography analysis.[8][17][18]

Materials:

  • Bacterial cell pellet

  • Reagent 1: 45 g NaOH, 150 ml methanol, 150 ml distilled water

  • Reagent 2: 6 N HCl in methanol

  • Reagent 3: 200 ml hexane, 200 ml methyl tert-butyl ether

  • Reagent 4: 10.8 g NaOH in 900 ml distilled water

  • Screw-cap glass tubes (13x100 mm) with Teflon-lined caps

  • Vortex mixer

  • Water bath or heating block (80°C and 100°C)

  • Centrifuge

  • Glass Pasteur pipettes

  • GC vials

Procedure:

  • Harvesting Cells: Grow bacteria to the desired growth phase and harvest by centrifugation. Wash the cell pellet with an appropriate buffer to remove media components.

  • Saponification:

    • Add approximately 40 mg of the cell pellet to a screw-cap glass tube.

    • Add 1.0 ml of Reagent 1 (saponification reagent) to the tube.

    • Securely cap the tube, vortex briefly, and heat in a boiling water bath for 5 minutes.

    • Vortex vigorously for 5-10 seconds and return to the water bath for a total of 30 minutes.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2.0 ml of Reagent 2 (methylation reagent) to the cooled tube.

    • Recap the tube, vortex briefly, and heat at 80°C for 10 minutes.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 1.25 ml of Reagent 3 (extraction solvent) to the tube.

    • Recap and mix by gentle inversion for 10 minutes.

    • Centrifuge at low speed for a few minutes to separate the phases.

    • Carefully transfer the upper (organic) phase containing the FAMEs to a clean tube using a Pasteur pipette.

  • Base Wash:

    • Add 3.0 ml of Reagent 4 (base wash solution) to the extracted organic phase.

    • Recap and mix by gentle inversion for 5 minutes.

    • Transfer the upper organic phase to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This protocol provides a general method for the analysis of FAMEs by GC-MS.[2][8]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µl.

  • Inlet Temperature: 250°C.

  • Split Ratio: 10:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 2°C/minute.

    • Hold at 240°C for 10 minutes.

  • MS Scan Range: m/z 40 - 430.

Procedure:

  • Sample Injection: Inject 1 µl of the FAME extract into the GC-MS.

  • Data Acquisition: Acquire data over the specified scan range.

  • Peak Identification: Identify the FAMEs based on their retention times and mass spectra by comparison to a commercial FAME standard mixture and/or a spectral library.

  • Quantification: For quantitative analysis, an internal standard (e.g., a fatty acid not typically found in the bacteria, such as heptadecanoic acid) should be added at the beginning of the extraction process. Construct a calibration curve for each fatty acid of interest using external standards. The relative abundance of each fatty acid can be calculated by comparing its peak area to the total peak area of all identified fatty acids.

FAME Analysis Workflow Start Bacterial Cell Pellet Saponification Saponification (NaOH, Methanol, Heat) Start->Saponification Methylation Methylation (HCl, Methanol, Heat) Saponification->Methylation Extraction Extraction (Hexane/MTBE) Methylation->Extraction Base_Wash Base Wash (Dilute NaOH) Extraction->Base_Wash GC_MS GC-MS Analysis Base_Wash->GC_MS Data_Analysis Data Analysis (Peak ID & Quantification) GC_MS->Data_Analysis

Workflow for the analysis of bacterial fatty acids.

Conclusion and Future Directions

This compound is a key precursor for the synthesis of an important branched-chain fatty acid found in the membranes of many bacteria. The presence of 8-methylheptadecanoic acid and other BCFAs is critical for maintaining membrane fluidity and enabling bacterial survival under various environmental conditions. The biosynthesis of this fatty acid is tightly regulated, primarily at the transcriptional level, to coordinate with the overall metabolic state of the cell.

While significant progress has been made in understanding the general principles of BCFA synthesis and function, several areas warrant further investigation. More comprehensive quantitative studies are needed to determine the precise abundance of 8-methylheptadecanoic acid across a wider range of bacterial species and under different growth conditions. Elucidating the specific signaling roles of individual BCFAs, including 8-methylheptadecanoic acid, will provide deeper insights into bacterial physiology and pathogenesis. Finally, a detailed understanding of the enzymes involved in BCFA biosynthesis could facilitate the development of novel antimicrobial agents that target bacterial membrane integrity.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of the human diet, primarily derived from dairy products, ruminant meats, and certain fish. Unlike their straight-chain counterparts, the metabolism of BCFAs requires specialized enzymatic pathways, primarily within peroxisomes. A key intermediate in the degradation of the phytanic acid-derived pristanic acid is 8-Methylheptadecanoyl-CoA. Dysregulation of this metabolic pathway is intrinsically linked to a class of genetic metabolic disorders known as peroxisomal disorders, including the well-characterized Refsum disease. Emerging evidence also suggests a broader association between BCFA metabolism and prevalent metabolic conditions such as metabolic syndrome, obesity, and insulin (B600854) resistance. This technical guide provides a comprehensive overview of the metabolic fate of this compound, its role in health and disease, detailed experimental protocols for its study, and its interaction with key metabolic signaling pathways, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction to Branched-Chain Fatty Acid Metabolism

The catabolism of BCFAs is a critical metabolic process for handling dietary lipids that cannot be processed by conventional mitochondrial beta-oxidation due to the presence of methyl branches. The initial breakdown of phytanic acid, a 3-methyl branched fatty acid, occurs via alpha-oxidation in the peroxisome, yielding pristanic acid. Pristanic acid subsequently undergoes several cycles of peroxisomal beta-oxidation.

The Peroxisomal Beta-Oxidation of Pristanic Acid

Pristanic acid is first activated to its CoA ester, pristanoyl-CoA, which then enters the peroxisomal beta-oxidation spiral. This process involves a series of enzymatic reactions that shorten the acyl-chain. After two cycles of beta-oxidation, the intermediate 4,8,12-trimethyl-tridecanoyl-CoA is converted to This compound . Further beta-oxidation of this compound and subsequent intermediates ultimately yields propionyl-CoA and acetyl-CoA, which can then enter mainstream cellular metabolism.

This compound and Its Link to Metabolic Disorders

Defects in the enzymes responsible for the alpha- and beta-oxidation of branched-chain fatty acids lead to the accumulation of their intermediates, resulting in a group of genetic disorders known as peroxisomal disorders.

Peroxisomal Disorders
Metabolic Syndrome, Obesity, and Insulin Resistance

Recent studies have indicated a negative correlation between the levels of circulating BCFAs and the incidence of metabolic syndrome. Lower levels of BCFAs have been observed in individuals at high risk for metabolic syndrome, suggesting a potential protective role. The mechanisms are thought to involve the interaction of BCFAs and their metabolites with key metabolic regulators.

Data Presentation: Quantitative Analysis of Pristanic Acid Beta-Oxidation Intermediates

While specific quantitative data for this compound are scarce, the following table summarizes the plasma concentrations of other key intermediates in the peroxisomal beta-oxidation of pristanic acid in healthy individuals and patients with peroxisomal disorders, providing a valuable reference for the expected metabolic perturbations.[1]

MetaboliteHealthy Controls (nM)Patients with Generalized Peroxisomal Disorders (nM)Patients with Bifunctional Protein Deficiency (nM)
2,3-Pristenic Acid2 - 48Comparable to controlsElevated
3-Hydroxypristanic Acid0.02 - 0.81Comparable to controlsElevated
3-Ketopristanic Acid0.07 - 1.45Comparable to controlsWithin normal range, but relatively low compared to pristanic acid levels

Table 1: Plasma concentrations of pristanic acid beta-oxidation intermediates.[1]

Signaling Pathways Modulated by Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acyl-CoAs, including likely this compound, are not merely metabolic intermediates but also act as signaling molecules that modulate the activity of key transcription factors and enzymes involved in lipid and glucose homeostasis.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Branched-chain fatty acyl-CoAs are potent natural ligands and activators of PPARα, a nuclear receptor that functions as a master regulator of lipid metabolism.[1][2][3][4] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acids BCFA_cyt BCFA BCFA->BCFA_cyt Transport BCFA-CoA This compound (and other BCFA-CoAs) BCFA_cyt->BCFA-CoA Acyl-CoA Synthetase PPARa_inactive PPARα (inactive) BCFA-CoA->PPARa_inactive Binding & Activation PPARa_active PPARα (active) PPARa_inactive->PPARa_active RXR RXR PPARa_RXR PPARα-RXR Complex PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Increased Transcription PPARa_activeRXR PPARa_activeRXR PPARa_activeRXR->PPARa_RXR AMPK_SREBP1c_Signaling BCFA_CoA This compound (and other BCFA-CoAs) AMPK AMPK BCFA_CoA->AMPK Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibition SREBP1c SREBP-1c AMPK->SREBP1c Inhibition Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Synthesis CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO Promotion Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotion LCMS_Workflow Sample Tissue/Cell Sample Homogenization Homogenization (with Internal Standard) Sample->Homogenization Extraction Acyl-CoA Extraction (TCA or Methanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation LC Separation (Reversed-Phase C18) Purification->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

An In-depth Technical Guide on the Diversity of Branched-Chain Acyl-CoAs in Nature

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are pivotal metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. These molecules are not merely byproducts of amino acid degradation but are central players in a multitude of cellular processes, including energy homeostasis, fatty acid synthesis, and complex signaling cascades. Their diverse roles and the intricate regulation of their metabolism have positioned them as molecules of significant interest in the study of metabolic diseases such as obesity and diabetes, as well as in the development of novel therapeutic strategies. This technical guide provides a comprehensive exploration of the diversity of BC-acyl-CoAs, detailing their biosynthesis, metabolic fates, and physiological functions. It includes a summary of quantitative data, detailed experimental protocols for their analysis, and visual representations of key pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction to Branched-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) thioesters are activated forms of carboxylic acids, essential for their participation in metabolism. Branched-chain acyl-CoAs are a specific subclass characterized by a non-linear carbon skeleton, primarily arising from the three essential branched-chain amino acids. The most common BC-acyl-CoAs are isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and 2-methylbutyryl-CoA (from isoleucine). These molecules serve as critical nodes, linking amino acid catabolism with central carbon metabolism and lipid synthesis.[1][2] Beyond their metabolic roles, the precursors and derivatives of BC-acyl-CoAs are implicated in cellular signaling, notably the regulation of protein synthesis via the mTOR pathway by leucine.[3][4]

Diversity and Biosynthesis of BC-acyl-CoAs

The diversity of BC-acyl-CoAs extends from the canonical molecules derived from BCAAs to more complex structures that serve as primers for the synthesis of branched-chain fatty acids (BCFAs), which are important components of cell membranes in many bacteria.[5]

The primary biosynthetic pathway for BC-acyl-CoAs begins with the catabolism of BCAAs. This is a two-step process:

  • Reversible Transamination : Catalyzed by branched-chain aminotransferases (BCATs), this step removes the amino group from the BCAA to form the corresponding α-keto acid (BCKA).[4]

  • Irreversible Oxidative Decarboxylation : The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large mitochondrial enzyme complex, catalyzes the conversion of BCKAs into their respective acyl-CoA esters, releasing CO2.[4][] This step is the rate-limiting and committed step in BCAA catabolism.

The BCKDH complex's activity is tightly regulated by phosphorylation (inactivation) and dephosphorylation (activation), making it a key control point in BCAA metabolism.[4]

BCAA_Catabolism cluster_0 Step 1: Transamination cluster_1 Step 2: Oxidative Decarboxylation BCAA Leucine / Isoleucine / Valine BCKA α-Keto Acid (BCKA) BCAA->BCKA BCAT AcylCoA Isovaleryl-CoA / 2-Methylbutyryl-CoA / Isobutyryl-CoA BCKA->AcylCoA BCKDH Complex (Rate-Limiting)

Caption: Catabolic pathway of BCAAs to BC-acyl-CoAs.

Table 1: Primary Branched-Chain Acyl-CoAs and Their Precursors

This table summarizes the direct relationship between the essential branched-chain amino acids and their corresponding acyl-CoA derivatives.

Branched-Chain Amino Acid (BCAA)Corresponding α-Keto Acid (BCKA)Resulting Branched-Chain Acyl-CoA
Leucineα-Ketoisocaproate (KIC)Isovaleryl-CoA
Isoleucineα-Keto-β-methylvalerate (KMV)2-Methylbutyryl-CoA
Valineα-Ketoisovalerate (KIV)Isobutyryl-CoA

Metabolic Fates and Cellular Functions

Once synthesized, BC-acyl-CoAs are directed into several key metabolic pathways.

  • Energy Production : The acyl-CoA derivatives undergo further reactions to ultimately produce intermediates for the citric acid cycle. Isovaleryl-CoA from leucine is ketogenic, yielding acetyl-CoA and acetoacetate.[] Isobutyryl-CoA from valine and 2-methylbutyryl-CoA from isoleucine are glucogenic, yielding propionyl-CoA which is converted to succinyl-CoA.[][7]

  • Lipid Synthesis : In many bacteria, BC-acyl-CoAs serve as primers for the fatty acid synthase (FAS) system to produce branched-chain fatty acids (BCFAs).[5][8] These BCFAs, such as iso- and anteiso-fatty acids, are crucial for maintaining membrane fluidity.[9]

  • Signaling Pathways : While BC-acyl-CoAs themselves are not primary signaling molecules, their metabolism is intrinsically linked to signaling. The most well-studied example is the activation of the mTORC1 complex by leucine, the precursor of isovaleryl-CoA.[3][4] mTORC1 is a master regulator of cell growth and protein synthesis.

mTOR_Signaling Leucine Leucine mTORC1 mTORC1 Complex Leucine->mTORC1 Activates Activation Activation mTORC1->Activation Protein_Synth Protein Synthesis Activation->Protein_Synth Cell_Growth Cell Growth Activation->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by Leucine.

Quantitative Analysis of BC-acyl-CoAs

The accurate quantification of BC-acyl-CoAs is challenging due to their low abundance and inherent instability.[10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific measurement.[11][12][13]

Table 2: Representative Concentrations of Acyl-CoAs in Mammalian Tissues

Quantifying specific BC-acyl-CoA species is technically demanding, and reported values can vary. The data below represents total long-chain acyl-CoA content to provide context for the general abundance of this class of molecules. Specific BC-acyl-CoA concentrations are typically in the low nanomolar to micromolar range.

TissueOrganismTotal Long-Chain Acyl-CoA Content (nmol/g wet weight)Reference
LiverRat83 ± 11[14]
HeartHamster61 ± 9[14]

Note: This table reflects total acyl-CoA content. The proportion of specific branched-chain species is a fraction of this total.

Experimental Protocols for BC-acyl-CoA Analysis

A robust methodology is critical for the study of BC-acyl-CoAs. The following protocol outlines a general workflow for extraction and quantification by LC-MS/MS, synthesized from established methods.[13][15][16]

Workflow for Acyl-CoA Quantification

Experimental_Workflow start Tissue/Cell Sample (Flash-frozen) homogenization Homogenization (e.g., in 80% Methanol) start->homogenization extraction Acyl-CoA Extraction (with internal standards) homogenization->extraction centrifugation1 Centrifugation (to pellet protein/debris) extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant evaporation Evaporation to Dryness (Vacuum centrifuge) supernatant->evaporation reconstitution Reconstitution (in Ammonium (B1175870) Acetate (B1210297) Buffer) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_proc Data Processing & Quantification analysis->data_proc

Caption: General workflow for acyl-CoA extraction and analysis.

Detailed Methodology: LC-MS/MS Analysis
  • Sample Preparation and Extraction:

    • Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.

    • Homogenize the sample (~10-20 mg tissue or 1-5 million cells) in a cold extraction solvent. An 80% methanol (B129727) solution is effective for extracting a broad range of acyl-CoAs.[15]

    • Spike the sample with a known quantity of an appropriate internal standard (e.g., an odd-chain or isotopically labeled acyl-CoA) prior to homogenization to control for extraction efficiency and matrix effects.[16][17]

    • Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet precipitated proteins and cellular debris.

    • Transfer the supernatant to a new tube and evaporate to dryness using a vacuum centrifuge.

    • Reconstitute the dried extract in a solution compatible with LC-MS, such as 50 mM ammonium acetate, pH 6.8.[15]

  • Liquid Chromatography (LC) Separation:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.0 mm, 3 µm) is commonly used to separate acyl-CoAs based on chain length and hydrophobicity.[15]

    • Mobile Phase A: Water with 10 mM ammonium acetate (pH adjusted to ~8.5 with ammonium hydroxide).[15]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. For example: 0-5 min, 20% B; 5-15 min, ramp to 95% B; 15-20 min, hold at 95% B; followed by re-equilibration.[15]

    • Flow Rate: A typical flow rate is 0.2 mL/min.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Electrospray Ionization in positive mode (ESI+).

    • Detection Method: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular weight of the target acyl-CoA) and a specific product ion generated after fragmentation in the collision cell.[10][16]

    • MRM Transitions:

      • Quantitative Transition: The transition from the precursor ion [M+H]+ to the fragment representing the acyl chain [M-507+H]+ is often used for quantification.[12]

      • Qualitative Transition: A second transition, such as [M+H]+ to a fragment of the CoA moiety (e.g., m/z 428), can be used for confirmation.[12]

    • Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard. Absolute quantification is achieved by comparing this ratio to a standard curve generated with known concentrations of the acyl-CoA of interest.[17]

Relevance in Drug Development

The central role of BC-acyl-CoA metabolism in cellular physiology makes it a compelling area for therapeutic intervention.

  • Metabolic Diseases : Elevated levels of BCAAs and their metabolites are strongly associated with insulin (B600854) resistance and type 2 diabetes.[18] This suggests that enzymes in the BCAA catabolic pathway, such as the BCKDH complex, could be targets for drugs aimed at improving metabolic health.

  • Oncology : Cancer cells often exhibit altered metabolism. The pathways that produce and consume BC-acyl-CoAs may present unique vulnerabilities in certain cancer types that could be exploited for therapeutic benefit.[19]

  • Inborn Errors of Metabolism : Genetic defects in the BCKDH complex lead to Maple Syrup Urine Disease (MSUD), a severe metabolic disorder. Understanding the downstream effects of BC-acyl-CoA accumulation is critical for developing treatments.

Conclusion

The family of branched-chain acyl-CoAs represents a fascinating and functionally diverse class of metabolites. Originating from essential amino acids, they are integral to the core metabolic network, influencing everything from mitochondrial energy production to the synthesis of bacterial cell membranes and the regulation of cell growth. Advances in analytical techniques, particularly LC-MS/MS, have enabled researchers to probe the subtle changes in their intracellular concentrations, revealing connections to major human diseases. For drug development professionals, the pathways governing BC-acyl-CoA homeostasis offer a rich landscape of potential targets for addressing metabolic disorders, cancer, and rare genetic diseases. Further research into the precise roles and regulation of these multifaceted molecules will undoubtedly continue to yield critical insights into cellular physiology and pathology.

References

A Technical Guide to the Putative Genes in 8-Methylheptadecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylheptadecanoyl-CoA is a saturated, mid-chain branched fatty acyl-CoA that holds interest in various biological contexts. Its unique structure, deviating from the more common iso- and anteiso-branched fatty acids, suggests a specialized biosynthetic pathway. This technical guide synthesizes the current understanding of the putative genes and enzymatic steps involved in the synthesis of this compound. Drawing on evidence from plant and bacterial systems, we propose a hypothetical pathway, detail relevant experimental protocols for gene identification and characterization, and present the available data in a structured format. This document aims to provide a foundational resource for researchers investigating the metabolism of mid-chain branched fatty acids and its potential applications in drug development and biotechnology.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general principles of fatty acid synthesis, with specialized enzymes responsible for the introduction of the mid-chain methyl branch. The pathway likely involves three key stages: initiation with a branched-chain primer, elongation by the fatty acid synthase (FAS) complex, and termination by a specific acyl-ACP thioesterase.

Initiation with a Branched-Chain Acyl-CoA Primer

Unlike the synthesis of straight-chain fatty acids, which typically starts with acetyl-CoA, the formation of this compound requires a specific branched-chain starter unit. Evidence from the biosynthesis of other branched-chain fatty acids suggests that this primer is derived from the catabolism of branched-chain amino acids. In the case of this compound, the precursor is likely isobutyryl-CoA , derived from valine.

A key enzyme in this initial step is β-ketoacyl-ACP synthase III (KASIII) , also known as FabH in bacteria. This enzyme catalyzes the condensation of the branched-chain acyl-CoA primer with malonyl-ACP. In the context of this compound synthesis, a KASIII enzyme with a preference for isobutyryl-CoA is postulated.

Elongation by the Fatty Acid Synthase (FAS) Complex

Following the initial condensation reaction, the growing acyl chain is elongated by the iterative addition of two-carbon units derived from malonyl-CoA. This process is carried out by the multi-enzyme fatty acid synthase (FAS) complex. The core activities of the FAS complex include:

  • β-ketoacyl-ACP synthase (KAS) : Elongates the acyl chain.

  • β-ketoacyl-ACP reductase (KAR) : Reduces the keto group.

  • β-hydroxyacyl-ACP dehydratase (DH) : Dehydrates the hydroxyacyl intermediate.

  • Enoyl-ACP reductase (ER) : Reduces the double bond.

The standard FAS machinery is likely responsible for the elongation of the initial branched-chain acyl-ACP to the final 18-carbon length.

Termination by a Specific Acyl-ACP Thioesterase

The final step in the synthesis of the fatty acid is the termination of chain elongation and the release of the free fatty acid from the acyl carrier protein (ACP). This reaction is catalyzed by an acyl-ACP thioesterase (TE) . The specificity of the thioesterase is a critical determinant of the final chain length of the fatty acid.

For the production of 8-methylheptadecanoic acid, a thioesterase with a preference for 18-carbon branched-chain acyl-ACPs is required. A patent application concerning the production of 8-methylnonanoic acid in Capsicum annuum suggests the involvement of a FatB-type thioesterase, designated FatB2 , in the synthesis of branched-chain fatty acids. While this particular enzyme is associated with a shorter C9 fatty acid, it highlights the potential role of specialized FatB thioesterases in determining the chain length of branched-chain fatty acids.

The released 8-methylheptadecanoic acid is then activated to its CoA ester, This compound , by an acyl-CoA synthetase (ACS) .

Putative Genes Involved

Based on the proposed pathway, the following are the key putative genes involved in the synthesis of this compound:

Enzyme Putative Gene(s) Function Potential Organismal Source
β-ketoacyl-ACP synthase IIIkasIII / fabHInitiation of fatty acid synthesis with a branched-chain primer (isobutyryl-CoA).Micrococcus luteus, Capsicum annuum
Fatty Acid Synthase Complexfab gene clusterElongation of the branched-chain acyl-ACP.Ubiquitous in bacteria and plants
Acyl-ACP ThioesteraseFatB2 (putative)Termination of fatty acid synthesis and release of 8-methylheptadecanoic acid.Capsicum annuum
Acyl-CoA SynthetaseacsActivation of 8-methylheptadecanoic acid to this compound.Ubiquitous

Experimental Protocols

Identification of Candidate Genes by Heterologous Expression

A common strategy to identify and characterize genes involved in a specific metabolic pathway is through heterologous expression in a model organism like Escherichia coli.

Objective: To determine if a candidate gene (e.g., a putative kasIII or FatB2) is involved in the synthesis of 8-methylheptadecanoic acid.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate gene and clone it into an inducible expression vector (e.g., pET vector).

  • Transformation: Transform the expression vector into an appropriate E. coli strain. Often, a strain engineered for enhanced fatty acid production is used.

  • Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB or M9 minimal media). Induce gene expression at mid-log phase with an appropriate inducer (e.g., IPTG).

  • Fatty Acid Extraction: After a period of induction, harvest the cells and extract the total fatty acids. This is typically done by saponification followed by acidification and extraction with an organic solvent (e.g., hexane).

  • Fatty Acid Analysis: Analyze the fatty acid profile of the recombinant E. coli using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs). Compare the profile to a control strain carrying an empty vector. The appearance of a new peak corresponding to 8-methylheptadecanoic acid would indicate the involvement of the candidate gene in its synthesis.

In Vitro Enzyme Assays for Acyl-ACP Thioesterase Activity

To confirm the enzymatic activity and substrate specificity of a putative acyl-ACP thioesterase, in vitro assays are essential.

Objective: To measure the catalytic activity and determine the preferred acyl-ACP substrate of a purified thioesterase.

Methodology:

  • Protein Expression and Purification: Express the candidate thioesterase in E. coli with an affinity tag (e.g., His-tag) and purify the protein using affinity chromatography.

  • Substrate Preparation: Synthesize radiolabeled acyl-ACP substrates of various chain lengths (e.g., [1-¹⁴C]palmitoyl-ACP, [1-¹⁴C]stearoyl-ACP, and a branched-chain analog if available).

  • Enzyme Reaction: Incubate the purified enzyme with a specific radiolabeled acyl-ACP substrate in a suitable buffer.

  • Product Extraction: Quench the reaction and extract the released radiolabeled free fatty acid using an organic solvent.

  • Quantification: Measure the radioactivity of the extracted fatty acid using a scintillation counter.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for different acyl-ACP substrates to identify the preferred substrate of the enzyme.

Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS

To quantify the intracellular concentration of this compound and other acyl-CoA species, a sensitive and specific analytical method is required.

Objective: To measure the levels of this compound in biological samples.

Methodology:

  • Sample Preparation: Extract acyl-CoAs from cell or tissue samples. This typically involves quenching metabolism rapidly, followed by extraction with an acidic organic solvent mixture.

  • Chromatographic Separation: Separate the acyl-CoA esters using reverse-phase liquid chromatography (LC).

  • Mass Spectrometric Detection: Detect and quantify the acyl-CoA species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.

  • Quantification: Use a stable isotope-labeled internal standard of a related acyl-CoA to correct for extraction and ionization variability and construct a standard curve for absolute quantification.

Data Presentation

As of the current literature, specific quantitative data for the enzymatic reactions leading to this compound are not available. The following table structure is provided as a template for organizing such data as it becomes available through future research.

Table 1: Putative Enzyme Kinetic Parameters for this compound Synthesis

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
KASIII (M. luteus) Isobutyryl-CoAData not availableData not availableData not available
Acetyl-CoAData not availableData not availableData not available
FatB2 (C. annuum) 8-Methylheptadecanoyl-ACPData not availableData not availableData not available
Palmitoyl-ACPData not availableData not availableData not available
Stearoyl-ACPData not availableData not availableData not available

Visualization of the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

8-Methylheptadecanoyl-CoA_Biosynthesis Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA BCAA Catabolism Branched_Acyl_ACP Branched Acyl-ACP (C6) Isobutyryl_CoA->Branched_Acyl_ACP KASIII (fabH) Malonyl_ACP Malonyl-ACP Malonyl_ACP->Branched_Acyl_ACP Elongated_Acyl_ACP Elongated Branched Acyl-ACP (C8-C16) Branched_Acyl_ACP->Elongated_Acyl_ACP FAS Complex (fab genes) + Malonyl-ACP Target_Acyl_ACP 8-Methylheptadecanoyl-ACP (C18) Elongated_Acyl_ACP->Target_Acyl_ACP FAS Complex (fab genes) + Malonyl-ACP FFA 8-Methylheptadecanoic Acid Target_Acyl_ACP->FFA Acyl-ACP Thioesterase (FatB2) Target_CoA This compound FFA->Target_CoA Acyl-CoA Synthetase (ACS)

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The synthesis of this compound represents a fascinating deviation from canonical fatty acid metabolism. While the complete pathway and the specific genes involved are yet to be fully elucidated, current evidence points towards a conserved mechanism of branched-chain fatty acid synthesis with specialized enzymes for initiation and termination. The identification of putative genes from organisms like Capsicum annuum and Micrococcus luteus provides a promising starting point for future research. The experimental protocols outlined in this guide offer a roadmap for the functional characterization of these genes and the reconstitution of the biosynthetic pathway. A deeper understanding of this pathway will not only expand our knowledge of lipid metabolism but may also open up new avenues for the biotechnological production of specialty fatty acids and the development of novel therapeutics.

Methodological & Application

Application Note: Enzymatic Synthesis of 8-Methylheptadecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A ester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are crucial intermediates in various metabolic pathways and are involved in regulating cellular processes. The availability of high-purity this compound as a standard is essential for a range of research applications, including enzyme kinetics, metabolic flux analysis, and as an internal standard in mass spectrometry-based lipidomics. This application note provides a detailed protocol for the enzymatic synthesis, purification, and characterization of this compound.

Principle of the Method

The synthesis of this compound is achieved through an enzymatic reaction catalyzed by a long-chain acyl-CoA synthetase (ACSL). This enzyme facilitates the ATP-dependent ligation of 8-methylheptadecanoic acid to Coenzyme A (CoA). The reaction proceeds in two steps: first, the fatty acid is adenylated by ATP to form an acyl-AMP intermediate and pyrophosphate (PPi). Subsequently, the sulfhydryl group of CoA attacks the acyl-AMP intermediate, forming the thioester bond of this compound and releasing AMP.[1] The reaction is driven to completion by the hydrolysis of pyrophosphate.

Materials and Reagents

  • 8-Methylheptadecanoic acid

  • Coenzyme A trilithium salt hydrate

  • ATP disodium (B8443419) salt hydrate

  • Long-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp., available from various commercial suppliers like Roche or Nagase Diagnostics, which has been shown to have broad substrate specificity)[2][3]

  • Tris-HCl

  • MgCl₂

  • Triton X-100

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium (B1175870) Acetate (for HPLC)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • HPLC system with UV detector

  • Mass spectrometer (optional, for confirmation)

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for specific enzyme lots and reaction scales.

Reaction Buffer Preparation (1 M Tris-HCl, pH 7.5): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.

Enzyme Stock Solution: Reconstitute the lyophilized Long-Chain Acyl-CoA Synthetase in the reaction buffer to a final concentration of 1-5 U/mL. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Substrate Stock Solutions:

  • 8-Methylheptadecanoic acid (10 mM): Dissolve the fatty acid in a minimal amount of ethanol (B145695) or DMSO before diluting with the reaction buffer.

  • Coenzyme A (20 mM): Dissolve in reaction buffer.

  • ATP (100 mM): Dissolve in reaction buffer.

Synthesis Reaction Mixture (1 mL total volume):

ComponentFinal ConcentrationVolume
Tris-HCl (pH 7.5)100 mM100 µL of 1 M stock
MgCl₂10 mM10 µL of 1 M stock
ATP10 mM100 µL of 100 mM stock
Coenzyme A2 mM100 µL of 20 mM stock
DTT1 mM10 µL of 100 mM stock
Triton X-1000.1% (v/v)10 µL of 10% stock
8-Methylheptadecanoic acid1 mM100 µL of 10 mM stock
Long-Chain Acyl-CoA Synthetase0.1 - 0.5 UX µL
Nuclease-free water-To 1 mL

Procedure:

  • Combine the Tris-HCl buffer, MgCl₂, ATP, DTT, and Triton X-100 in a microcentrifuge tube.

  • Add the 8-Methylheptadecanoic acid stock solution and vortex briefly.

  • Add the Coenzyme A solution.

  • Initiate the reaction by adding the Long-Chain Acyl-CoA Synthetase.

  • Incubate the reaction mixture at 37°C for 1-4 hours. The optimal reaction time should be determined by monitoring the reaction progress, for example, by taking small aliquots at different time points and analyzing them by HPLC.

  • Terminate the reaction by adding 10 µL of 5 M HCl or by proceeding directly to the purification step.

II. Purification of this compound using Solid-Phase Extraction (SPE)
  • Condition the C18 SPE cartridge: Wash the cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

  • Equilibrate the cartridge: Equilibrate the cartridge with 5 mL of 50 mM potassium phosphate buffer (pH 7.0).

  • Load the sample: Load the reaction mixture onto the conditioned and equilibrated SPE cartridge.

  • Wash away impurities:

    • Wash with 5 mL of 50 mM potassium phosphate buffer to remove ATP, AMP, and excess CoA.

    • Wash with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove the free fatty acid. The optimal ratio may need to be determined empirically.

  • Elute the product: Elute the this compound with 2-3 mL of methanol or a high-methanol mixture (e.g., 90% methanol in water).

  • Dry the sample: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute: Reconstitute the dried product in a suitable buffer (e.g., 50 mM ammonium acetate) for analysis.

III. Characterization and Quantification

A. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate in water, pH 6.8.[4]

  • Mobile Phase B: Acetonitrile or Methanol.[4]

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 20-30 minutes is typically used to separate the product from any remaining starting materials. An example gradient is 5% to 95% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Quantification: The concentration of the synthesized this compound can be determined by comparing its peak area to a standard curve of a commercially available long-chain acyl-CoA (e.g., Palmitoyl-CoA).

B. Mass Spectrometry (MS) Confirmation:

  • The identity of the product can be confirmed by electrospray ionization mass spectrometry (ESI-MS).

  • In positive ion mode, the expected [M+H]⁺ ion for this compound (C₃₉H₆₈N₇O₁₇P₃S) would be approximately m/z 1052.38.

  • Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing the characteristic fragmentation pattern, including the loss of the phosphopantetheine group.[5]

Quantitative Data Summary

The following tables provide expected ranges for reaction parameters and outcomes based on literature values for similar enzymatic syntheses of long-chain acyl-CoAs. Actual results may vary and should be determined empirically.

Table 1: Reaction Conditions and Yields

ParameterTypical Value/RangeReference
Enzyme Concentration0.1 - 1.0 U/mLGeneral practice
Substrate Concentration (Fatty Acid)0.1 - 2 mMGeneral practice
Reaction Time30 - 240 minutes[6]
Reaction Temperature25 - 37°C[7]
pH7.5 - 8.0[7][8]
Expected Yield70 - 95%[9]

Table 2: Enzyme Kinetic Parameters (Example for a similar substrate)

SubstrateKm (µM)Vmax (nmol/min/mg)Reference
Palmitic Acid (16:0)1.1 - 1050 - 200[2][10]
Oleic Acid (18:1)0.9 - 860 - 250[2]
Branched-Chain Fatty AcidsGenerally higher Km and lower Vmax than straight-chain counterparts[10][11]

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrates, Enzyme) Reaction Enzymatic Reaction (Incubate at 37°C) Reagents->Reaction Combine SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Reaction->SPE Purify Analysis Characterization - HPLC (Quantification) - MS (Confirmation) SPE->Analysis Analyze

Caption: Experimental workflow for the synthesis of this compound.

Enzymatic_Reaction_Pathway cluster_enzyme Acyl-CoA Synthetase FA 8-Methylheptadecanoic Acid Intermediate [Acyl-AMP Intermediate] FA->Intermediate ATP ATP ATP->Intermediate CoA Coenzyme A Product This compound CoA->Product Intermediate->Product PPi PPi Intermediate->PPi AMP AMP Product->AMP

References

Application Notes and Protocols for the Chemical Synthesis of 8-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of 8-Methylheptadecanoyl-CoA, a valuable research tool for studying lipid metabolism and related cellular signaling pathways.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A (acyl-CoA) thioester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are increasingly recognized for their roles in various biological processes, including the regulation of membrane fluidity and as signaling molecules. Notably, BCFAs and their CoA esters are potent endogenous ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism.[1][2][3] The availability of synthetic this compound is crucial for in-depth studies of its downstream effects and for the development of novel therapeutics targeting metabolic disorders.

This document outlines a detailed two-stage synthetic protocol, starting from the synthesis of the precursor fatty acid, 8-methylheptadecanoic acid, followed by its conversion to the final product, this compound.

Chemical Synthesis Workflow

The overall synthetic strategy involves a two-step process:

  • Synthesis of 8-Methylheptadecanoic Acid: A Grignard coupling reaction will be employed to construct the carbon skeleton of the branched-chain fatty acid.

  • Conversion to this compound: The synthesized fatty acid will be activated to its acyl chloride, followed by reaction with coenzyme A to form the final thioester.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 8-Methylheptadecanoic Acid cluster_1 Stage 2: Conversion to this compound 1-bromoheptane (B155011) 1-bromoheptane Grignard_reagent Heptylmagnesium bromide 1-bromoheptane->Grignard_reagent + Mg Mg_turnings Mg turnings Mg_turnings->Grignard_reagent Coupling_reaction Grignard Coupling Grignard_reagent->Coupling_reaction Methyl_10-bromodecanoate Methyl 10-bromodecanoate Methyl_10-bromodecanoate->Coupling_reaction Ester_hydrolysis Ester Hydrolysis Coupling_reaction->Ester_hydrolysis Methyl 8-methylheptadecanoate 8-Methylheptadecanoic_acid 8-Methylheptadecanoic acid Ester_hydrolysis->8-Methylheptadecanoic_acid Fatty_acid_input 8-Methylheptadecanoic acid Acyl_chloride_formation Acyl Chloride Formation Fatty_acid_input->Acyl_chloride_formation Oxalyl_chloride Oxalyl Chloride Oxalyl_chloride->Acyl_chloride_formation Acyl_chloride 8-Methylheptadecanoyl chloride Acyl_chloride_formation->Acyl_chloride Thioesterification Thioesterification Acyl_chloride->Thioesterification Coenzyme_A Coenzyme A Coenzyme_A->Thioesterification Final_Product This compound Thioesterification->Final_Product

Caption: Overall workflow for the two-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 8-Methylheptadecanoic Acid

This protocol is adapted from synthetic strategies for similar long-chain branched fatty acids.

Materials:

  • 1-Bromoheptane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl 10-bromodecanoate

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (B78521) (KOH)

  • Methanol

  • Hexane

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of 1-bromoheptane in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining 1-bromoheptane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of heptylmagnesium bromide.

  • Grignard Coupling: Cool the Grignard reagent to 0 °C. Add a solution of methyl 10-bromodecanoate in anhydrous diethyl ether dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride. Acidify the mixture with 1 M HCl. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Ester Hydrolysis: Remove the solvent under reduced pressure. Dissolve the crude methyl 8-methylheptadecanoate in a solution of KOH in methanol. Reflux the mixture for 4 hours.

  • Purification: After cooling, acidify the mixture with concentrated HCl. Extract the product with hexane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent to yield 8-methylheptadecanoic acid. Further purification can be achieved by silica (B1680970) gel chromatography.

Stage 2: Conversion of 8-Methylheptadecanoic Acid to this compound

This protocol utilizes the formation of an acyl chloride intermediate for efficient thioesterification.

Materials:

Procedure:

  • Acyl Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve 8-methylheptadecanoic acid in anhydrous DCM. Add a catalytic amount of DMF. Add oxalyl chloride dropwise at room temperature. Stir the reaction mixture for 2 hours.[4] Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 8-methylheptadecanoyl chloride.

  • Thioesterification: In a separate flask, dissolve coenzyme A lithium salt in a buffered aqueous solution (e.g., sodium bicarbonate). Cool the solution to 0 °C. Add a solution of the crude 8-methylheptadecanoyl chloride in anhydrous THF dropwise to the coenzyme A solution with vigorous stirring.

  • Purification: After the reaction is complete, purify the crude this compound by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5][6] A common mobile phase system consists of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer).[7] Lyophilize the fractions containing the pure product.

Data Presentation

Table 1: Summary of Synthetic Yields and Purity
StepProductStarting Material (molar eq.)Yield (%)Purity (%) (by HPLC/GC)
Stage 1
Grignard Coupling & Hydrolysis8-Methylheptadecanoic acidMethyl 10-bromodecanoate (1.0)~75-85>95
Stage 2
Acyl Chloride Formation & ThioesterificationThis compound8-Methylheptadecanoic acid (1.0)~50-60>98 (by HPLC)
Table 2: Characterization Data for this compound
Analysis MethodExpected Results
¹H NMR (in D₂O)Characteristic peaks for the methyl groups of the fatty acid chain (~0.8-0.9 ppm), methylene (B1212753) protons (~1.2-1.6 ppm), α-CH₂ protons (~2.3 ppm), and protons of the coenzyme A moiety (adenine, ribose, and pantothenate signals).[8][9]
¹³C NMR (in D₂O)Signals corresponding to the carbonyl carbon of the thioester (~200 ppm), carbons of the fatty acid chain, and carbons of the coenzyme A moiety.[10][11][12]
Mass Spectrometry ESI-MS (Positive Mode): Expected [M+H]⁺ ion. A characteristic fragmentation pattern in MS/MS involves a neutral loss of the phosphorylated ADP moiety (507 Da).[13][14][15][16][17] The precursor ion for MS/MS would be the [M+H]⁺, and a major product ion would be [M+H-507]⁺.

Biological Context: PPARα Signaling Pathway

This compound, like other branched-chain fatty acyl-CoAs, is a potent activator of PPARα.[1][2][3] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of genes involved in fatty acid uptake, activation, and oxidation.[18][19]

PPARa_Signaling cluster_cellular Cellular Environment cluster_nucleus Nucleus BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Ligand Binding PPRE PPRE PPARa->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Transcription Increased Transcription PPRE->Transcription Target_Genes Target Genes (e.g., ACOX1, CPT1) mRNA mRNA Translation Translation mRNA->Translation Transcription->mRNA Metabolic_Enzymes Metabolic Enzymes Translation->Metabolic_Enzymes Metabolic_Effects Increased Fatty Acid Oxidation Metabolic_Enzymes->Metabolic_Effects

Caption: Activation of the PPARα signaling pathway by this compound.

References

Application Note: Quantitative Analysis of 8-Methylheptadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding various physiological and pathological processes, making it a key area of interest in metabolic research and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on established principles of acyl-CoA analysis, employing a robust sample preparation procedure and optimized chromatographic and mass spectrometric conditions.

Principle

This method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system operating in positive electrospray ionization (ESI+) mode. Biological samples are first subjected to protein precipitation to extract the acyl-CoAs. The extract is then injected into a reversed-phase high-performance liquid chromatography (HPLC) system for separation. The analyte is subsequently detected by a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the analyte's peak area to that of a non-endogenous odd-chain acyl-CoA internal standard, such as heptadecanoyl-CoA (C17-CoA), to correct for matrix effects and variations in extraction efficiency and instrument response. A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1][2][3]

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Heptadecanoyl-CoA (Internal Standard, ISTD)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Ammonium (B1175870) acetate

  • Biological matrix (e.g., cell lysates, tissue homogenates)

Sample Preparation

A protein precipitation method is employed for the extraction of acyl-CoAs from biological samples.[4][5]

  • Homogenization: For tissue samples, homogenize approximately 20 mg of frozen tissue in an ice-cold extraction solvent (e.g., 80:20 methanol/water).[6] For cell samples, wash the cell pellet with cold phosphate-buffered saline (PBS) before adding the extraction solvent.

  • Internal Standard Spiking: Add the internal standard (Heptadecanoyl-CoA) to the homogenate to a final concentration of 10 µM.

  • Protein Precipitation: Add two volumes of ice-cold acetonitrile to the homogenate.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium acetate).

  • Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) is suitable for the separation of long-chain acyl-CoAs.[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Gradient: A typical gradient would be: 0-2 min, 20% B; 2-15 min, 20-100% B; 15-20 min, 100% B; 20.1-25 min, 20% B.[4]

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 120°C[4]

  • Desolvation Temperature: 500°C[4]

  • Capillary Voltage: 3.20 kV[4]

  • Cone Voltage: 45 V[4]

  • Collision Gas: Argon

Data Presentation

The quantitative data for this compound and the internal standard are acquired using MRM. The precursor ion (Q1) is the [M+H]+ ion of the analyte, and the product ion (Q3) is a characteristic fragment. For acyl-CoAs, a common and abundant fragment results from the neutral loss of 507 Da.[3]

Table 1: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundCalculatedCalculated100Optimized
Heptadecanoyl-CoA (ISTD)1034.6527.610045

Note: The exact m/z values for this compound need to be calculated based on its chemical formula and confirmed by infusion of a standard. The collision energy should be optimized for this specific analyte to achieve the best signal intensity.

Table 2: Example Calibration Curve Data

Concentration (nM)Analyte Peak AreaISTD Peak AreaPeak Area Ratio (Analyte/ISTD)
11500500000.03
57600510000.15
1015200495000.31
5075500505001.50
100151000498003.03
5007520005010015.01

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this curve.

Mandatory Visualizations

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization & ISTD Spiking sample->homogenization precipitation Protein Precipitation (Acetonitrile) homogenization->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution centrifuge2 Final Centrifugation reconstitution->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis data Data Processing & Quantification analysis->data

Caption: Overall experimental workflow for the quantification of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and the optimized analytical conditions ensure reliable and reproducible results, which are essential for advancing research in lipid metabolism and related therapeutic areas. The use of a stable isotope-labeled or odd-chain internal standard is critical for accurate quantification. This application note serves as a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols for the Extraction of 8-Methylheptadecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in lipid metabolism. As with other acyl-CoAs, it is a critical intermediate in various metabolic pathways. The accurate and efficient extraction of this compound from biological tissues is essential for a range of research applications, including metabolomics, lipidomics, and drug discovery. This document provides a detailed protocol for the extraction and purification of this compound from tissue samples, based on established methods for long-chain acyl-CoA analysis.

Acyl-CoAs are present in tissues at low concentrations, necessitating highly selective and efficient extraction procedures.[1] The protocols outlined below are designed to maximize recovery and purity, making the extracts suitable for downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Data Presentation: Acyl-CoA Recovery Rates

The recovery of acyl-CoAs can vary depending on the chain length of the acyl group and the solid-phase extraction (SPE) method used. The following table summarizes representative recovery data for various acyl-CoAs from published protocols, which can be expected to be similar for this compound.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[2]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[2]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[2]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[2]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[2]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[2]

Experimental Workflow

The overall workflow for the extraction of this compound from tissue samples is depicted in the diagram below. This process involves tissue homogenization, solvent-based extraction, purification via solid-phase extraction, and finally, sample concentration for analysis.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification (Solid-Phase Extraction) cluster_3 Final Sample Preparation Tissue Tissue Sample (50-100 mg) Homogenization Homogenization (in ice-cold buffer) Tissue->Homogenization Solvent_Addition Addition of 2-Propanol & Acetonitrile Homogenization->Solvent_Addition Vortex Vigorous Vortexing Solvent_Addition->Vortex Centrifugation Centrifugation (12,000 x g, 10 min, 4°C) Vortex->Centrifugation Supernatant Collect Supernatant (contains Acyl-CoAs) Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning SPE Column Conditioning Conditioning->Loading Washing Wash to Remove Impurities Loading->Washing Elution Elution of Acyl-CoAs Washing->Elution Concentration Evaporation to Dryness Elution->Concentration Reconstitution Reconstitution in Analysis Solvent Concentration->Reconstitution Analysis Downstream Analysis (LC-MS, HPLC) Reconstitution->Analysis

Caption: Experimental workflow for the extraction of this compound.

Experimental Protocols

This protocol is a synthesized compilation of established methods for the extraction of long-chain acyl-CoAs from tissue samples.[2][3]

Materials:
  • Tissues: Fresh or frozen tissue samples.

  • Internal Standard: Heptadecanoyl-CoA can be used as an internal standard for quantification.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2][3]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[2][3]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges are recommended for a broad range of acyl-CoAs.[2]

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2]

  • SPE Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[2]

  • Glass homogenizer

  • Centrifuge capable of reaching 12,000 x g at 4°C.

  • Nitrogen evaporator or vacuum concentrator

Protocol:
  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer. If using an internal standard, it should be added to this buffer.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[2]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[2]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or by using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Metabolic Pathway Context

This compound, as a fatty acyl-CoA, is activated from its corresponding fatty acid and enters the mitochondrial matrix for further metabolism, primarily through beta-oxidation. The following diagram illustrates the general pathway of fatty acid activation and its transport into the mitochondria.

G cluster_0 Cytosol cluster_1 Mitochondrial Matrix FA 8-Methylheptadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase FA->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation Beta-Oxidation Spiral Acyl_CoA->Beta_Oxidation Carnitine Shuttle Acetyl_CoA Propionyl-CoA & Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty acid activation and mitochondrial beta-oxidation pathway.

References

Solid-Phase Extraction of Branched-Chain Acyl-CoAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine.[1][2][3] Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, including insulin (B600854) resistance and type 2 diabetes mellitus, making the accurate quantification of BC-acyl-CoAs essential for research and drug development.[4] Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[5][6]

These application notes provide detailed protocols for the solid-phase extraction of branched-chain acyl-CoAs from biological samples, summarize expected recovery rates, and illustrate the key metabolic pathway in which these molecules participate.

Data Presentation: Acyl-CoA Recovery Rates using SPE

The recovery of acyl-CoAs using solid-phase extraction can be influenced by the chain length of the acyl group and the specific SPE sorbent and protocol utilized. While specific recovery data for branched-chain acyl-CoAs is not always explicitly detailed in literature, the recovery rates for short-chain acyl-CoAs provide a reasonable estimate due to their structural similarities. The following table summarizes representative recovery data for various acyl-CoAs using different SPE methods.

Acyl-CoA SpeciesChain TypeSPE SorbentAverage Recovery (%)Reference
Acetyl-CoA (C2)Short-chain2-(2-pyridyl)ethyl silica (B1680970)85-95%[5]
Malonyl-CoA (C3)Short-chain2-(2-pyridyl)ethyl silica83-90%[5][7]
Isovaleryl-CoA (C5)Branched-chainNot specifiedN/A
Octanoyl-CoA (C8)Medium-chain2-(2-pyridyl)ethyl silica88-92%[5]
Palmitoyl-CoA (C16)Long-chainOligonucleotide70-80%[5][8]
Oleoyl-CoA (C18:1)Long-chain2-(2-pyridyl)ethyl silica85-90%[5][7]
Arachidonyl-CoA (C20:4)Long-chain2-(2-pyridyl)ethyl silica83-88%[5]

Note: Recovery rates for branched-chain acyl-CoAs such as isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA are expected to be in a similar range to short-chain acyl-CoAs like acetyl-CoA and malonyl-CoA when using 2-(2-pyridyl)ethyl functionalized silica gel columns.

Experimental Protocols

This section details the methodology for the extraction and purification of branched-chain acyl-CoAs from tissue samples using solid-phase extraction.

Protocol 1: SPE using 2-(2-pyridyl)ethyl Functionalized Silica Gel

This protocol is adapted from established methods for the broad-spectrum isolation of acyl-CoAs and is highly applicable to branched-chain species.[5][7]

Materials:

  • Tissues: Fresh or flash-frozen tissue samples (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.[5]

    • Add 1 mL of 2-Propanol and homogenize again.[5]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[5]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[5]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.[5]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[5]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[5]

Protocol 2: SPE using Oligonucleotide Purification Columns

This method offers an alternative for the purification of acyl-CoAs, particularly for longer chain species, but can be adapted for branched-chain analysis.[8]

Materials:

  • Tissues: Fresh or flash-frozen tissue samples

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: 2-Propanol and Acetonitrile (ACN)

  • SPE Columns: Oligonucleotide purification cartridges

  • Elution Solvent: 2-Propanol

  • HPLC Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • HPLC Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid

Procedure:

  • Sample Homogenization and Extraction:

    • Homogenize tissue samples in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).[8]

    • Add 2-propanol and homogenize again.[8]

    • Extract the acyl-CoAs from the homogenate using acetonitrile.[8]

  • Solid-Phase Extraction:

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

    • Elute the bound acyl-CoAs using 2-propanol.[8]

  • Sample Concentration and Analysis:

    • Concentrate the eluent.

    • Load the concentrated sample onto a C-18 HPLC column for analysis.[8]

    • Elute using a binary gradient system with Mobile Phase A and Mobile Phase B.[8]

Visualizations

Experimental Workflow

SPE_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction cluster_Analysis Downstream Processing Tissue Tissue Sample (50-100mg) Homogenize Homogenize in Buffer (+ Internal Standard) Tissue->Homogenize Extract Extract with Acetonitrile/2-Propanol Homogenize->Extract Centrifuge Centrifuge (12,000g, 10 min) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition SPE Column Supernatant->Condition Load Load Supernatant Condition->Load Wash Wash to Remove Impurities Load->Wash Elute Elute Branched-Chain Acyl-CoAs Wash->Elute Concentrate Evaporate to Dryness Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for branched-chain acyl-CoA enrichment using SPE.

Branched-Chain Amino Acid Catabolism Pathway

BCAA_Catabolism cluster_Inputs Branched-Chain Amino Acids cluster_SharedSteps Shared Catabolic Steps cluster_Products Branched-Chain Acyl-CoAs cluster_Fates Metabolic Fates Leucine Leucine BCAT BCAT (Transamination) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT BCKDH BCKDH Complex (Oxidative Decarboxylation) BCAT->BCKDH Branched-Chain α-Keto Acids IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA from Leucine MethylbutyrylCoA α-Methylbutyryl-CoA BCKDH->MethylbutyrylCoA from Isoleucine IsobutyrylCoA Isobutyryl-CoA BCKDH->IsobutyrylCoA from Valine AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate MethylbutyrylCoA->AcetylCoA SuccinylCoA Succinyl-CoA MethylbutyrylCoA->SuccinylCoA IsobutyrylCoA->SuccinylCoA

Caption: Catabolism of branched-chain amino acids to their respective acyl-CoA esters.

References

Application Note: Chromatographic Separation and Quantification of 8-Methylheptadecanoyl-CoA Isomers by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the separation and quantification of 8-Methylheptadecanoyl-CoA isomers using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). This compound is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The ability to distinguish between its isomers is crucial for understanding its specific biological functions and metabolic fate. This method provides the selectivity required to resolve these isomers from complex biological matrices, making it an essential tool for researchers in metabolic diseases, lipidomics, and drug development.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1] Branched-chain fatty acyl-CoAs, such as this compound, are derived from the metabolism of branched-chain amino acids or the breakdown of specific lipids. Dysregulation of branched-chain fatty acid metabolism has been implicated in several metabolic disorders.

The structural isomerism of branched-chain acyl-CoAs presents a significant analytical challenge. Different isomers can have distinct metabolic roles and enzymatic specificities. Therefore, analytical methods that can differentiate and quantify these isomers are essential. While liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for acyl-CoA analysis, achieving chromatographic separation of structurally similar isomers requires careful optimization.[2][3][4] This application note provides a detailed protocol for the extraction, separation, and detection of this compound isomers from biological samples.

Experimental Workflow

The overall experimental workflow consists of sample preparation, including homogenization and solid-phase extraction, followed by UHPLC-MS/MS analysis and data processing.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Tissue/Cell Sample homogenize Homogenization (in Methanol (B129727)/Chloroform) sample->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant spe Solid-Phase Extraction (SPE) (Weak Anion Exchange) collect_supernatant->spe Purification dry_down Dry Down under N2 spe->dry_down reconstitute Reconstitute in 50% Methanol dry_down->reconstitute uhplc UHPLC Separation (C18 Reversed-Phase) reconstitute->uhplc msms Tandem MS Detection (MRM Mode) uhplc->msms quant Quantification (Peak Area Integration) msms->quant report Reporting quant->report

Caption: Experimental workflow for this compound isomer analysis.

Metabolic Context: Branched-Chain Fatty Acid Metabolism

This compound is involved in the broader pathways of fatty acid metabolism. Branched-chain fatty acids can originate from dietary sources or from the catabolism of branched-chain amino acids like isoleucine and valine.[5] Once activated to their CoA thioesters, they can undergo β-oxidation in the mitochondria and peroxisomes.[5] The metabolism of these molecules is tightly regulated, and their accumulation can be indicative of enzymatic deficiencies or metabolic stress.

metabolic_pathway BC_AA Branched-Chain Amino Acids (e.g., Isoleucine, Valine) BCFA 8-Methylheptadecanoic Acid (Branched-Chain Fatty Acid) BC_AA->BCFA Catabolism Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCFA_CoA This compound (Isomers) Acyl_CoA_Synthetase->BCFA_CoA + CoA-SH + ATP Mitochondria Mitochondria BCFA_CoA->Mitochondria Transport Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathway of branched-chain fatty acids.

Protocol

Part 1: Sample Preparation and Extraction

This protocol is designed for the extraction of acyl-CoAs from approximately 100 mg of frozen tissue.

Materials:

  • Methanol-Chloroform (2:1, v/v), pre-chilled to -20°C

  • 10 mM Ammonium (B1175870) Formate (B1220265)

  • Weak Anion Exchange Solid-Phase Extraction (SPE) columns

  • SPE Column Conditioning Solution: Methanol

  • SPE Column Equilibration Solution: Deionized Water

  • SPE Wash Solution 1: 2% Formic Acid in Water

  • SPE Wash Solution 2: Methanol

  • SPE Elution Solution: 5% Ammonium Hydroxide (B78521) in Methanol/Water (1:1, v/v)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)

Procedure:

  • Weigh approximately 100 mg of frozen tissue into a polypropylene (B1209903) tube on dry ice.

  • Add a known amount of internal standard (e.g., 10 nmol Heptadecanoyl-CoA).

  • Add 3 mL of ice-cold methanol-chloroform (2:1).

  • Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the sample on ice.

  • Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C.[1]

  • Collect the supernatant. To the supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform (B151607) to induce phase separation.[1]

  • Vortex briefly and centrifuge at 1,500 x g for 15 minutes at 4°C.

  • Collect the upper aqueous/methanolic layer, which contains the acyl-CoAs.[1]

  • SPE Purification:

    • Condition the weak anion exchange SPE column with 3 mL of methanol.

    • Equilibrate the column with 3 mL of deionized water.

    • Load the collected supernatant onto the column.

    • Wash the column with 3 mL of 2% formic acid, followed by 3 mL of methanol.[1]

    • Elute the acyl-CoAs with 2.5 mL of 5% ammonium hydroxide in methanol/water (1:1).[1]

  • Dry the eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of 50% methanol for UHPLC-MS/MS analysis.

Part 2: UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Conditions:

Parameter Value
Column Reversed-Phase C18 Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | See Table 1 |

Table 1: UHPLC Gradient Program

Time (min) % Mobile Phase B
0.0 10
2.0 10
12.0 90
15.0 90
15.1 10

| 20.0 | 10 |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Detection Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Quantification and Confirmation Note: The exact m/z of this compound is 922.5. The precursor ion will be the protonated molecule [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound (Isomers)923.5416.0 (Neutral Loss of 507)428.0 (CoA fragment)
Heptadecanoyl-CoA (IS)909.5402.0 (Neutral Loss of 507)428.0 (CoA fragment)

The neutral loss of 507 Da is characteristic of acyl-CoA fragmentation and provides high specificity.[6][7]

Data Analysis and Expected Results

Data should be processed using the instrument's software. The peak areas of the different this compound isomers are integrated, and their concentrations are calculated relative to the peak area of the internal standard (Heptadecanoyl-CoA).

Expected Chromatographic Performance: Due to the structural differences, the isomers of this compound are expected to have different retention times on the C18 column. The separation of branched-chain acyl-CoA isomers has been demonstrated for shorter chain lengths, and this principle is expected to apply here.[3][4] The exact elution order will depend on the specific isomer (e.g., R- vs. S-stereoisomer) and must be confirmed with authentic standards if available. A hypothetical chromatogram might show two or more closely eluting peaks corresponding to the different isomers.

Table 3: Hypothetical Quantitative Data This table illustrates the expected format for presenting results. Actual values will be determined experimentally.

Sample IDIsomer 1 Retention Time (min)Isomer 1 Concentration (pmol/mg tissue)Isomer 2 Retention Time (min)Isomer 2 Concentration (pmol/mg tissue)
Control 18.521.258.680.88
Control 28.511.318.700.92
Treated 18.532.458.691.54
Treated 28.522.518.681.60

Conclusion

This application note provides a comprehensive protocol for the chromatographic separation and quantification of this compound isomers. The combination of a refined sample preparation procedure involving SPE and a high-resolution UHPLC-MS/MS method allows for the sensitive and selective analysis of these important metabolites in complex biological samples. This methodology is a valuable tool for researchers investigating the roles of branched-chain fatty acids in health and disease.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 8-Methylheptadecanoyl-CoA für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 11. Dezember 2025

Abstrakt: Diese Application Note beschreibt ein detailliertes Protokoll für die Derivatisierung von 8-Methylheptadecanoyl-CoA zur Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund der hohen Polarität und des hohen Molekulargewichts von Acyl-CoA-Verbindungen ist eine direkte GC-MS-Analyse nicht durchführbar. Das hier beschriebene Verfahren umfasst eine zweistufige Methode: Zuerst wird die Thioesterbindung des this compound hydrolysiert, um die freie Fettsäure, 8-Methylheptadecansäure, freizusetzen. Anschließend wird die freie Fettsäure zu ihrem flüchtigeren Methylester (FAME) derivatisiert, der für die GC-MS-Analyse geeignet ist. Dieses Protokoll ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bestimmt, die an der Analyse von verzweigtkettigen Fettsäuren und deren Metaboliten beteiligt sind.

Einleitung

This compound ist ein Acyl-Coenzym-A-Thioester einer verzweigtkettigen Fettsäure. Verzweigtkettige Fettsäuren (BCFAs) sind wichtige Bestandteile von Zellmembranen, insbesondere bei Bakterien, und spielen eine Rolle bei der Regulierung der Membranfluidität.[1][2][3] Die Analyse von Acyl-CoA-Verbindungen ist entscheidend für das Verständnis des Lipidstoffwechsels und der damit verbundenen Signalwege. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Trennung und Identifizierung von Fettsäuren.[4][5] Allerdings erfordert die Analyse von polaren und schwerflüchtigen Verbindungen wie Fettsäuren eine Derivatisierung, um deren Flüchtigkeit zu erhöhen und das chromatographische Verhalten zu verbessern.[6]

Diese Application Note bietet ein detailliertes Protokoll und theoretische Daten für die Analyse von this compound mittels GC-MS nach einer zweistufigen Derivatisierung.

Experimenteller Arbeitsablauf

Der gesamte Prozess von der Probe bis zur Datenanalyse ist im folgenden Diagramm dargestellt.

Workflow Experimenteller Arbeitsablauf s1 Probe mit This compound s2 Hydrolyse/ Verseifung s1->s2 alkalische Lösung s3 Extraktion der freien Fettsäure s2->s3 Ansäuern & organisches Lösungsmittel d1 Freie 8-Methyl- heptadecansäure d2 Methylierung (FAME-Bildung) d1->d2 BF3/Methanol d3 Aufreinigung des Methylesters d2->d3 Extraktion a1 8-Methylheptadecan- säuremethylester a2 GC-MS-Analyse a1->a2 a3 Datenverarbeitung a2->a3 Massenspektrum & Retentionszeit

Abbildung 1: Schematische Darstellung des Arbeitsablaufs von der Probenvorbereitung bis zur GC-MS-Analyse.

Detaillierte Protokolle

Stufe 1: Hydrolyse von this compound

Dieses Protokoll beschreibt die alkalische Hydrolyse (Verseifung) des Thioesters, um die freie Fettsäure freizusetzen.

Materialien:

  • Probe, die this compound enthält

  • Methanolische Kalilauge (2 M KOH in Methanol)

  • Hexan

  • Salzsäure (HCl, 6 M)

  • Destilliertes Wasser

  • Reaktionsgefäße (z. B. 2-ml-Schraubdeckelgläschen)

  • Heizblock oder Wasserbad

  • Zentrifuge

Protokoll:

  • Überführen Sie eine bekannte Menge der Probe (z. B. 100 µL) in ein Reaktionsgefäß.

  • Geben Sie 500 µL der 2 M methanolischen KOH-Lösung hinzu.

  • Verschließen Sie das Gefäß fest und erhitzen Sie es für 1 Stunde bei 80 °C, um die Verseifung durchzuführen.

  • Lassen Sie die Probe auf Raumtemperatur abkühlen.

  • Säuern Sie die Reaktion durch Zugabe von 250 µL 6 M HCl an. Der pH-Wert sollte unter 2 liegen, um die vollständige Protonierung der Fettsäure zu gewährleisten.

  • Geben Sie 1 ml Hexan hinzu, um die freie 8-Methylheptadecansäure zu extrahieren.

  • Verschließen Sie das Gefäß und schütteln Sie es kräftig für 1 Minute.

  • Zentrifugieren Sie die Probe bei 2000 x g für 5 Minuten, um die Phasentrennung zu verbessern.

  • Überführen Sie die obere organische Phase (Hexan) vorsichtig in ein sauberes Gefäß.

  • Wiederholen Sie die Extraktion (Schritte 6-9) mit einer weiteren Portion Hexan und vereinigen Sie die organischen Phasen.

  • Trocknen Sie den Extrakt unter einem sanften Stickstoffstrom ein. Der Rückstand enthält die freie 8-Methylheptadecansäure.

Stufe 2: Methylierung zur Bildung von Fettsäuremethylestern (FAMEs)

Dieses Protokoll beschreibt die Veresterung der freien Fettsäure zu ihrem Methylester.

Materialien:

  • Getrockneter Extrakt aus Stufe 1

  • Bortrifluorid-Methanol-Lösung (BF3/Methanol, 14 %)

  • Hexan

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat (Na2SO4)

  • Reaktionsgefäße

  • Heizblock oder Wasserbad

Protokoll:

  • Lösen Sie den getrockneten Rückstand aus Stufe 1 in 500 µL BF3/Methanol-Lösung.

  • Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 80 °C.

  • Lassen Sie die Probe auf Raumtemperatur abkühlen.

  • Geben Sie 1 ml Hexan und 1 ml gesättigte NaCl-Lösung hinzu.

  • Verschließen Sie das Gefäß und schütteln Sie es kräftig für 1 Minute.

  • Zentrifugieren Sie die Probe bei 2000 x g für 5 Minuten.

  • Überführen Sie die obere organische Phase (Hexan), die den 8-Methylheptadecansäuremethylester enthält, in ein sauberes Gefäß.

  • Trocknen Sie die organische Phase über einer kleinen Menge wasserfreiem Natriumsulfat.

  • Überführen Sie den getrockneten Extrakt in ein GC-Vial für die Analyse.

GC-MS-Analyse

Empfohlene GC-MS-Parameter:

ParameterEmpfohlene Einstellung
Gaschromatograph (GC)
SäuleDB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent
TrägergasHelium, konstante Flussrate von 1,0 ml/min
Injektor-Temperatur250 °C
Injektionsvolumen1 µL (Splitless-Injektion)
Ofenprogramm100 °C (1 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten
Massenspektrometer (MS)
IonisationsmodusElektronenstoßionisation (EI) bei 70 eV
Ionenquellentemperatur230 °C
Transferlinientemperatur280 °C
Massenbereichm/z 50-550

Quantitative Daten und Interpretation

Die Identifizierung von 8-Methylheptadecansäuremethylester basiert auf seiner Retentionszeit und dem charakteristischen Massenspektrum.

Tabelle 1: Erwartete GC-MS-Daten für 8-Methylheptadecansäuremethylester

AnalytMolekülformelMolekulargewicht ( g/mol )Erwartete Retentionszeit (min)Charakteristische m/z-Fragmente
8-MethylheptadecansäuremethylesterC19H38O2298.5~ 16.5 - 17.5298 (M+), 269, 255, 157, 143, 129, 87, 74

Anmerkung: Die Retentionszeit ist eine Schätzung und kann je nach GC-System und Säulenbedingungen variieren. Verzweigtkettige FAMEs eluieren typischerweise geringfügig früher als ihre geradkettigen Isomere (z.B. Stearinsäuremethylester).

Interpretation des Massenspektrums: Das EI-Massenspektrum von FAMEs zeigt typischerweise ein detektierbares Molekülion (M+). Charakteristische Fragmente umfassen:

  • m/z 74: Das McLafferty-Umlagerungsprodukt, charakteristisch für Methylester.

  • m/z 87: Ein weiteres typisches Fragment für Methylester.

  • [M-29]+, [M-43]+ etc.: Verlust von Alkylfragmenten aus der Kohlenwasserstoffkette.

  • Fragmente durch Spaltung an der Verzweigungsstelle: Die Spaltung der C-C-Bindungen neben der Methylgruppe an Position 8 führt zu charakteristischen Ionen. Die Spaltung zwischen C7 und C8 führt zu Fragmenten bei m/z 157 , und die Spaltung zwischen C8 und C9 führt zu einem Fragment bei m/z 129 . Diese Ionen sind entscheidend für die Bestimmung der Position der Methylverzweigung.

Metabolischer Kontext von verzweigtkettigen Fettsäuren

Verzweigtkettige Fettsäuren werden in vielen Bakterien aus verzweigtkettigen Aminosäuren (BCAAs) wie Valin, Leucin und Isoleucin synthetisiert. Diese dienen als Startereinheiten für die Fettsäuresynthese.

BCFASynthesis Vereinfachter Biosyntheseweg von BCFAs cluster_precursors Vorläufer cluster_starters Starter-Einheiten (Acyl-CoA) cluster_synthesis Fettsäuresynthese (FASII) Val Valin iC4 Isobutyryl-CoA Val->iC4 Leu Leucin iC5 Isovaleryl-CoA Leu->iC5 Ile Isoleucin aC5 2-Methylbutyryl-CoA Ile->aC5 FAS Kettenverlängerung mit Malonyl-CoA iC4->FAS iC5->FAS aC5->FAS BCFA Verzweigtkettige Fettsäuren (BCFAs) (z.B. 8-Methylheptadecansäure) FAS->BCFA

Abbildung 2: Allgemeiner Biosyntheseweg für verzweigtkettige Fettsäuren in Bakterien.

Fazit

Die vorgestellte Methode ermöglicht eine zuverlässige und reproduzierbare Analyse von this compound mittels GC-MS. Die zweistufige Derivatisierung durch Hydrolyse und anschließende Methylierung ist ein entscheidender Schritt, um die ansonsten nicht flüchtige Acyl-CoA-Verbindung für die gaschromatographische Analyse zugänglich zu machen. Die bereitgestellten Protokolle und quantitativen Daten dienen als umfassende Anleitung für Forscher, die sich mit der Analyse von verzweigtkettigen Fettsäuren und deren Rolle in biologischen Systemen befassen.

References

Application Notes and Protocols for Stable Isotope Labeling of 8-Methylheptadecanoyl-CoA in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as 13C or 2H, allows for the precise tracking of atoms through metabolic pathways. This application note provides a detailed protocol for the use of stable isotope-labeled 8-Methylheptadecanoyl-CoA to study metabolic fluxes, particularly in systems where branched-chain fatty acid (BCFA) metabolism is of interest, such as in various bacteria and in certain disease states. This compound is a branched-chain fatty acyl-CoA that can serve as a precursor for the synthesis of complex lipids and as a substrate for energy metabolism. Understanding its metabolic fate is crucial for fields ranging from microbiology to drug development.

Core Concepts

Stable isotope labeling for flux analysis involves introducing a substrate enriched with a heavy isotope (e.g., 13C) into a biological system. As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through various metabolic pathways can be determined.[1][2][3]

This compound is synthesized from precursors derived from branched-chain amino acid (BCAA) catabolism.[2][4] Specifically, the branched-chain alpha-keto acids derived from leucine, isoleucine, and valine can serve as primers for the synthesis of BCFAs.[2] Therefore, labeling studies with this compound can provide insights into the interplay between BCAA and fatty acid metabolism.

Key Applications

  • Elucidating Bacterial Metabolism: Many bacteria synthesize BCFAs as major components of their cell membranes. Studying the flux of labeled this compound can reveal key enzymes and regulatory points in bacterial fatty acid synthesis, providing potential targets for novel antimicrobial agents.

  • Investigating Host-Microbe Interactions: The gut microbiota produces a variety of BCFAs. Tracing the metabolism of these fatty acids in host systems can shed light on their physiological roles and their impact on host health and disease.[5]

  • Drug Development: In certain metabolic disorders and cancers, fatty acid metabolism is dysregulated.[6] Using labeled this compound can help to understand the metabolic rewiring in these conditions and to evaluate the mechanism of action of drugs targeting fatty acid metabolism.

Data Presentation: Quantitative Flux Data

The following tables represent hypothetical but realistic quantitative data that could be obtained from a stable isotope labeling experiment using [U-13C]-8-Methylheptadecanoyl-CoA in a bacterial culture.

Table 1: Isotopic Enrichment of Key Metabolites

MetaboliteIsotopic Enrichment (Atom % Excess)
This compound (M+18)95.2 ± 1.5
Acetyl-CoA (M+2)12.8 ± 0.9
Propionyl-CoA (M+3)35.4 ± 2.1
Succinyl-CoA (M+4)8.1 ± 0.5
Palmitoyl-CoA (C16:0) (M+2)5.7 ± 0.4
Stearoyl-CoA (C18:0) (M+2)4.2 ± 0.3

Table 2: Calculated Metabolic Fluxes

Metabolic FluxRelative Flux (Normalized to this compound Uptake)Absolute Flux (nmol/gDW/h)
This compound Uptake100150.0 ± 12.5
β-oxidation of this compound65.3 ± 4.898.0 ± 7.2
Contribution to Acetyl-CoA pool45.1 ± 3.367.7 ± 5.0
Contribution to Propionyl-CoA pool20.2 ± 1.730.3 ± 2.6
De novo fatty acid synthesis (from labeled Acetyl-CoA)15.8 ± 1.223.7 ± 1.8

Experimental Protocols

Protocol 1: Synthesis of [U-13C]-8-Methylheptadecanoic Acid

This protocol is a hypothetical adaptation based on general methods for synthesizing isotopically labeled fatty acids.

Materials:

  • [U-13C]-Isovaleryl-CoA (or a suitable labeled precursor)

  • Malonyl-CoA

  • Fatty Acid Synthase (FAS) enzyme complex (purified from a relevant organism or commercially available)

  • NADPH

  • ATP

  • Coenzyme A

  • Acyl-CoA Synthetase

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT)

  • Solvents for extraction (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Primer Synthesis: The synthesis will start from a 13C-labeled branched-chain precursor. For 8-methylheptadecanoic acid, a labeled form of isovaleryl-CoA would be an appropriate starting point.

  • Chain Elongation:

    • Set up a reaction mixture containing the FAS complex, [U-13C]-isovaleryl-CoA, and an excess of unlabeled malonyl-CoA in the reaction buffer.

    • Add NADPH as a reducing agent.

    • Incubate the reaction at the optimal temperature for the FAS enzyme (e.g., 30-37 °C). The FAS complex will catalyze the sequential addition of two-carbon units from malonyl-CoA to the growing fatty acid chain.

  • Termination and Saponification:

    • After the desired chain length is achieved (this may require optimization of reaction time and substrate concentrations), terminate the reaction by adding a strong base (e.g., KOH) to saponify the resulting fatty acyl-ACP or acyl-CoA to the free fatty acid.

  • Extraction and Purification:

    • Acidify the reaction mixture to protonate the fatty acid.

    • Extract the labeled 8-methylheptadecanoic acid using an organic solvent like hexane.

    • Purify the fatty acid using silica gel chromatography.

  • Activation to Acyl-CoA:

    • The purified [U-13C]-8-methylheptadecanoic acid is then activated to its CoA thioester.

    • Incubate the labeled fatty acid with ATP, Coenzyme A, and an Acyl-CoA synthetase in a suitable buffer.

  • Verification:

    • Confirm the identity and isotopic enrichment of the final product, [U-13C]-8-Methylheptadecanoyl-CoA, using high-resolution mass spectrometry and NMR.

Protocol 2: Stable Isotope Labeling of Bacterial Cultures

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • [U-13C]-8-Methylheptadecanoyl-CoA

  • Shaking incubator

  • Quenching solution (e.g., 60% methanol, -40 °C)

  • Centrifuge

Procedure:

  • Pre-culture: Grow the bacterial strain to the mid-logarithmic phase in the standard growth medium.

  • Labeling Experiment:

    • Inoculate fresh medium with the pre-culture.

    • Add [U-13C]-8-Methylheptadecanoyl-CoA to the medium at a final concentration that does not inhibit growth (to be determined empirically, typically in the µM range).

    • Grow the culture under a controlled temperature and shaking speed.

  • Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8 hours) or at a steady-state, rapidly withdraw an aliquot of the cell culture.

  • Quenching:

    • Immediately quench the metabolic activity by adding the cell suspension to a cold quenching solution.

  • Cell Harvesting:

    • Pellet the cells by centrifugation at a low temperature.

    • Wash the cell pellet with a cold buffer to remove extracellular labeled substrate.

    • Store the cell pellets at -80 °C until metabolite extraction.

Protocol 3: Metabolite Extraction and Analysis by LC-MS/MS

Materials:

  • Cell pellets from the labeling experiment

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (optional but recommended)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Metabolite Extraction:

    • Resuspend the cell pellets in a cold extraction solvent.

    • Lyse the cells using methods such as sonication or bead beating, keeping the samples on ice.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • Sample Preparation:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., a C18 column for fatty acyl-CoAs).

    • Develop a chromatographic method to separate the metabolites of interest.

    • Use a mass spectrometer to detect and quantify the different isotopologues of each metabolite.

    • Acquire data in full scan mode to observe the entire mass spectrum or using selected reaction monitoring (SRM) for targeted quantification of specific isotopologues.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Calculate the mass isotopomer distributions (MIDs) for each metabolite.

    • Use the MIDs to determine the isotopic enrichment and to calculate the metabolic fluxes using software packages like INCA or Metran.

Visualizations

Metabolic_Pathway cluster_BCAA_Catabolism Branched-Chain Amino Acid Catabolism cluster_BCFA_Synthesis Branched-Chain Fatty Acid Synthesis cluster_Central_Metabolism Central Metabolism Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate Isoleucine Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate Valine Valine alpha-Ketoisovalerate alpha-Ketoisovalerate Valine->alpha-Ketoisovalerate Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCFA Elongation BCFA Elongation Isovaleryl-CoA->BCFA Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->BCFA Elongation This compound This compound beta-Oxidation beta-Oxidation This compound->beta-Oxidation BCFA Elongation->this compound Acetyl-CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA Propionyl-CoA Propionyl-CoA->TCA Cycle via Succinyl-CoA beta-Oxidation->Acetyl-CoA beta-Oxidation->Propionyl-CoA

Caption: Metabolic pathway of this compound biosynthesis and catabolism.

Experimental_Workflow A Synthesis of [U-13C]-8-Methylheptadecanoyl-CoA B Bacterial Culture with Labeled Substrate A->B C Time-course Sampling and Quenching B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Processing and Isotopomer Distribution Analysis E->F G Metabolic Flux Calculation F->G

Caption: Experimental workflow for metabolic flux analysis.

Logical_Relationship cluster_Input Input Data cluster_Processing Computational Analysis cluster_Output Output Results Mass_Isotopomer_Distributions Mass Isotopomer Distributions (MIDs) Flux_Estimation_Algorithm Flux Estimation (e.g., 13C-MFA Software) Mass_Isotopomer_Distributions->Flux_Estimation_Algorithm Stoichiometric_Model Metabolic Network Stoichiometry Stoichiometric_Model->Flux_Estimation_Algorithm Metabolic_Fluxes Metabolic Flux Map Flux_Estimation_Algorithm->Metabolic_Fluxes Confidence_Intervals Flux Confidence Intervals Flux_Estimation_Algorithm->Confidence_Intervals

Caption: Logical relationship in metabolic flux data analysis.

References

Application Notes and Protocols for the Use of 8-Methylheptadecanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) thioester. BCFAs are important metabolic intermediates and signaling molecules. Inborn errors in BCFA metabolism can lead to severe human diseases. Consequently, the enzymes that metabolize this compound are potential therapeutic targets. These application notes provide detailed protocols for in vitro assays using this compound as a substrate to study key enzymes involved in its metabolism and signaling.

Relevant Signaling and Metabolic Pathways

This compound is primarily metabolized in peroxisomes via the β-oxidation pathway for branched-chain fatty acids. The key enzymes in this pathway are branched-chain acyl-CoA oxidase (ACOX2/3), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx), which possesses 3-oxoacyl-CoA thiolase activity[1][2]. Additionally, as a fatty acyl-CoA, it can be hydrolyzed by acyl-CoA thioesterases, such as ACOT8, which is known to act on methyl-branched acyl-CoAs[3][4]. Furthermore, BCFA-CoAs are high-affinity ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism[5][6].

Peroxisomal_Beta_Oxidation_of_8_Methylheptadecanoyl_CoA cluster_peroxisome Peroxisome cluster_regulation Nuclear Signaling cluster_hydrolysis Cytosolic/Peroxisomal Hydrolysis 8-MH-CoA This compound Enoyl-CoA trans-2-Enoyl-CoA derivative 8-MH-CoA->Enoyl-CoA ACOX2/3 (Branched-chain Acyl-CoA Oxidase) PPARa PPARα 8-MH-CoA->PPARa binds to 8-MH-acid 8-Methylheptadecanoic Acid 8-MH-CoA->8-MH-acid hydrolyzes CoA Coenzyme A 8-MH-CoA->CoA hydrolyzes Hydroxyacyl-CoA 3-Hydroxyacyl-CoA derivative Enoyl-CoA->Hydroxyacyl-CoA DBP (Hydratase) Oxoacyl-CoA 3-Oxoacyl-CoA derivative Hydroxyacyl-CoA->Oxoacyl-CoA DBP (Dehydrogenase) Propionyl-CoA Propionyl-CoA Oxoacyl-CoA->Propionyl-CoA SCPx (Thiolase) Hexadecanoyl-CoA Hexadecanoyl-CoA Oxoacyl-CoA->Hexadecanoyl-CoA SCPx (Thiolase) Acetyl-CoA Acetyl-CoA Hexadecanoyl-CoA->Acetyl-CoA Further β-oxidation cycles RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to TargetGenes Target Gene Expression PPRE->TargetGenes activates ACOT8 ACOT8

Figure 1: Metabolic and Signaling Pathways of this compound.

Quantitative Data Summary

Enzyme TargetSubstrateKinetic ParameterValueReference
PPARαPristanoyl-CoAKd~12 nM[5]
PPARαPhytanoyl-CoAKd~11 nM[5]
ACOT8 (human)Decanoyl-CoAKm10.1 µM[3]
ACOT8 (human)Decanoyl-CoAVmax7.1 µmol/min/mg[3]
SCPx3-Oxopristanoyl-CoAActivityReadily reacts[2]

Table 1: Representative Kinetic and Binding Data for Enzymes Metabolizing or Binding Branched-Chain Fatty Acyl-CoAs.

Experimental Protocols

Synthesis and Purification of this compound

Reliable in vitro assays require a pure substrate. This compound can be synthesized from 8-methylheptadecanoic acid and coenzyme A.

Materials:

  • 8-methylheptadecanoic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A, trilithium salt

  • Anhydrous Dioxane

  • Lithium hydroxide

  • Methanol

  • Ammonium (B1175870) acetate

  • Reverse-phase C18 column for HPLC purification

Protocol:

  • Activation of 8-methylheptadecanoic acid: Dissolve 8-methylheptadecanoic acid, NHS, and DCC in a 1:1.1:1.1 molar ratio in anhydrous dioxane. Stir at room temperature for 4-6 hours to form the NHS ester.

  • Thioesterification: In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0). Add the activated 8-methylheptadecanoyl-NHS ester solution dropwise to the Coenzyme A solution while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of this compound.

  • Purification: Purify the product by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing a low concentration of a volatile salt like ammonium acetate.

  • Lyophilization and Storage: Lyophilize the purified fractions to obtain a white powder. Store at -80°C. Confirm the identity and purity by mass spectrometry and NMR.

Synthesis_Workflow Start Start Acid 8-Methylheptadecanoic Acid Start->Acid Activation Activation with NHS and DCC Acid->Activation NHS_ester 8-Methylheptadecanoyl-NHS ester Activation->NHS_ester Thioesterification Thioesterification NHS_ester->Thioesterification CoA Coenzyme A CoA->Thioesterification Crude_product Crude this compound Thioesterification->Crude_product Purification HPLC Purification Crude_product->Purification Pure_product Pure this compound Purification->Pure_product Analysis MS and NMR Analysis Pure_product->Analysis Storage Lyophilization and Storage Analysis->Storage End End Storage->End

Figure 2: Workflow for the Synthesis of this compound.

Protocol 1: Branched-Chain Acyl-CoA Oxidase (ACOX2/3) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of this compound.

Materials:

  • Purified recombinant ACOX2/3 enzyme

  • This compound

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • Horseradish peroxidase (HRP)

  • 4-(2-pyridylazo)resorcinol (PAR) and N,N-dimethylaniline (DMA) or Amplex Red as a chromogenic/fluorogenic substrate

  • Microplate reader

Protocol:

  • Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing HRP and the chromogenic/fluorogenic substrate.

  • Add Enzyme: Add a suitable amount of purified ACOX2/3 to the wells of a 96-well plate.

  • Initiate Reaction: Start the reaction by adding this compound to the wells. The final concentration should be varied to determine kinetic parameters.

  • Measure Absorbance/Fluorescence: Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the kinetic curve. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Protocol 2: Acyl-CoA Thioesterase (ACOT8) Activity Assay

This assay quantifies the release of free coenzyme A (CoASH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoASH to produce a yellow-colored product.

Materials:

  • Purified recombinant ACOT8 enzyme

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • DTNB solution (in assay buffer)

  • Microplate reader

Protocol:

  • Prepare Reaction Mix: In a 96-well plate, add the assay buffer and DTNB solution.

  • Add Substrate: Add varying concentrations of this compound to the wells.

  • Initiate Reaction: Start the reaction by adding a fixed amount of purified ACOT8 enzyme.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 412 nm over time.

  • Data Analysis: Calculate the rate of CoASH production using the molar extinction coefficient of the DTNB-CoASH adduct. Determine kinetic parameters as described for ACOX2/3.

Protocol 3: PPARα Ligand Binding Assay

This assay measures the binding of this compound to PPARα by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding[5].

Materials:

  • Purified recombinant PPARα ligand-binding domain (LBD)

  • This compound

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT

  • Fluorometer

Protocol:

  • Prepare PPARα Solution: Dilute the purified PPARα LBD in the binding buffer to a final concentration of approximately 0.5-1 µM.

  • Measure Baseline Fluorescence: Place the PPARα solution in a quartz cuvette and measure the intrinsic tryptophan fluorescence (Excitation: ~280 nm, Emission: ~340 nm).

  • Titration with Ligand: Add small aliquots of a concentrated stock solution of this compound to the cuvette. After each addition, gently mix and allow the system to equilibrate for 1-2 minutes before measuring the fluorescence.

  • Data Analysis: Correct the fluorescence intensity for dilution and plot the change in fluorescence against the ligand concentration. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Assay_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Enzyme Purified Enzyme (ACOX, ACOT8, PPARα) Reaction_Setup Set up reaction in 96-well plate or cuvette Enzyme->Reaction_Setup Substrate This compound Substrate->Reaction_Setup Buffer Assay-specific Buffer Buffer->Reaction_Setup Initiation Initiate reaction with enzyme or substrate Reaction_Setup->Initiation Measurement Measure signal change (Absorbance/Fluorescence) Initiation->Measurement Kinetics Calculate initial velocities Measurement->Kinetics Binding_fit Binding Isotherm Fit (for PPARα) Measurement->Binding_fit MM_fit Michaelis-Menten Fit (for enzymes) Kinetics->MM_fit Parameters Determine Km, Vmax, or Kd MM_fit->Parameters Binding_fit->Parameters

Figure 3: General Experimental Workflow for In Vitro Enzyme Assays.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in studying the enzymes that metabolize this compound. These assays are valuable tools for basic research into lipid metabolism and for the development of novel therapeutics targeting diseases associated with branched-chain fatty acid metabolism.

References

Application Note: Quantification of 8-Methylheptadecanoyl-CoA in Cell Culture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in specific metabolic pathways. Unlike straight-chain fatty acids, branched-chain fatty acids are often derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine. The quantification of specific acyl-CoA species such as this compound in cell culture is crucial for understanding cellular metabolism, lipidomics, and the impact of various stimuli or therapeutic agents on these pathways. This application note provides a detailed protocol for the extraction and quantification of this compound from cultured cells using LC-MS/MS.

Data Presentation

The quantification of this compound is achieved by monitoring a specific precursor-to-product ion transition. Due to the lack of a commercially available standard for this compound, absolute quantification is challenging. Therefore, a semi-quantitative approach using a surrogate standard (e.g., Heptadecanoyl-CoA) or relative quantification against an internal standard is recommended. The following table provides expected mass transitions and representative quantitative data for long-chain acyl-CoAs in a mammalian cell line, which can be used as a reference.

Acyl-CoA SpeciesPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Retention Time (min)Concentration (pmol/10^6 cells)
Palmitoyl-CoA (C16:0)1006.5499.512.55.2 ± 0.8
Heptadecanoyl-CoA (C17:0)1020.5513.513.8(Internal Standard)
This compound 1034.5 527.5 ~14.2 (To be determined)
Stearoyl-CoA (C18:0)1034.5527.514.53.1 ± 0.6
Oleoyl-CoA (C18:1)1032.5525.514.17.8 ± 1.2

Note: The retention time for this compound is an estimate and will need to be confirmed experimentally. The concentration values are examples and will vary depending on the cell type and culture conditions.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the experimental procedure, the following diagrams are provided.

cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Downstream Metabolism Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH Propionyl-CoA Propionyl-CoA Isovaleryl-CoA->Propionyl-CoA Multiple Steps This compound This compound Propionyl-CoA->this compound Fatty Acid Elongation Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Metabolic pathway of this compound biosynthesis.

Cell Culture Cell Culture Harvesting Harvesting Cell Culture->Harvesting 1. Grow cells to confluency Lysis & Extraction Lysis & Extraction Harvesting->Lysis & Extraction 2. Quench metabolism & scrape cells LC-MS/MS Analysis LC-MS/MS Analysis Lysis & Extraction->LC-MS/MS Analysis 3. Protein precipitation & SPE Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis 4. MRM detection Quantification Quantification Data Analysis->Quantification 5. Peak integration & normalization

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

1. Materials and Reagents

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Internal Standard: Heptadecanoyl-CoA (or other suitable odd-chain acyl-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

2. Cell Culture and Harvesting

  • Culture cells of interest to the desired confluency in appropriate culture vessels.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Quench metabolism by adding ice-cold methanol to the culture dish.

  • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

3. Acyl-CoA Extraction

  • Add the internal standard (e.g., Heptadecanoyl-CoA) to the cell suspension to a final concentration of 1 µM.

  • Sonicate the samples on ice to ensure complete cell lysis.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

4. Solid Phase Extraction (SPE) - Optional but Recommended

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Reconstitute the dried extract in 500 µL of 50 mM ammonium acetate.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Dry the eluate under nitrogen or in a vacuum concentrator.

5. LC-MS/MS Analysis

  • Reconstitution: Reconstitute the dried extract in 50 µL of 50% methanol in water.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor m/z 1034.5 -> Product m/z 527.5

      • Internal Standard (Heptadecanoyl-CoA): Precursor m/z 1020.5 -> Product m/z 513.5

    • Optimize collision energy and other source parameters for maximum signal intensity.

6. Data Analysis and Quantification

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • If a surrogate standard calibration curve is used, determine the concentration of this compound from the curve. Otherwise, report the relative abundance as a peak area ratio.

  • Normalize the results to the cell number or total protein content of the original sample.

This application note provides a comprehensive protocol for the semi-quantitative analysis of this compound in cell culture. The use of LC-MS/MS with a suitable internal standard allows for the sensitive and specific detection of this branched-chain acyl-CoA. This method can be adapted for various cell types and experimental conditions to investigate the role of branched-chain fatty acid metabolism in cellular physiology and disease.

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of 8-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the identification and quantification of 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). Branched-chain fatty acids and their CoA esters play significant roles in cellular metabolism and are implicated in various physiological and pathological processes. The presented protocol provides a detailed workflow for sample preparation, LC-HRMS analysis, and data processing, suitable for researchers in metabolomics, drug discovery, and biomedical research.

Introduction

Coenzyme A (CoA) and its thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1][2] this compound is a branched-chain acyl-CoA that can be derived from the metabolism of branched-chain amino acids or dietary sources. Accurate identification and quantification of such molecules are essential for understanding their metabolic fate and biological function. High-resolution mass spectrometry offers the necessary sensitivity and specificity for the analysis of these complex biomolecules.[3][4] This note outlines a comprehensive method employing LC-HRMS for the reliable measurement of this compound in biological matrices.

The analytical approach is based on the characteristic fragmentation of acyl-CoAs in positive ion mode mass spectrometry, which typically involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) and the formation of a specific product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.0365).[4][5][6][7]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. It encompasses sample extraction, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing start Biological Sample (Tissue/Cells) extraction Acyl-CoA Extraction (e.g., TCA precipitation) start->extraction cleanup Optional: Solid-Phase Extraction (SPE) extraction->cleanup reconstitution Reconstitution in LC-MS compatible solvent cleanup->reconstitution lc Reversed-Phase LC Separation (C18 column) reconstitution->lc ms High-Resolution Mass Spectrometry (e.g., Orbitrap) lc->ms identification Identification based on accurate mass and fragmentation ms->identification quantification Quantification using internal standards identification->quantification end Results quantification->end

Caption: Overall experimental workflow for this compound analysis.

Protocols

Sample Preparation

This protocol is optimized for the extraction of acyl-CoAs from cultured cells or tissues.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)[8]

  • Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA or another odd-chain acyl-CoA not expected in the sample)

  • Ice-cold 0.1 M HCl

  • LC-MS grade water and acetonitrile (B52724)

  • Solid-Phase Extraction (SPE) C18 cartridges (optional)

Procedure:

  • Homogenization: For tissues, homogenize a known weight (e.g., 10-50 mg) in 1 mL of ice-cold 10% TCA. For adherent cells, aspirate the medium, wash with ice-cold PBS, and add 1 mL of ice-cold 10% TCA per 10 cm dish, followed by scraping.[8]

  • Internal Standard Spiking: Add the internal standard to the homogenate to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[8]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • (Optional) Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with a methanol or acetonitrile solution.

    • Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract or the supernatant in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98% Mobile Phase A).

Liquid Chromatography

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 150 x 2.1 mm, 2.6 µm particle size).[1]

Mobile Phases:

  • Mobile Phase A: 25 mM Ammonium Formate in 98% water and 2% acetonitrile, pH 8.2.[5]

  • Mobile Phase B: 98% Acetonitrile and 2% water, 5 mM Ammonium Formate.[5]

Gradient Elution:

Time (min) % Mobile Phase B
0.0 2
2.0 30
12.0 55
13.0 100
17.0 100
17.5 2

| 20.5 | 2 |

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5-10 µL

High-Resolution Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Orbitrap Fusion, or a high-resolution Q-TOF).

Ionization Mode: Positive Electrospray Ionization (ESI+)

Key MS Parameters:

  • Spray Voltage: 3.5 - 4.0 kV

  • Capillary Temperature: 300 - 325°C

  • Sheath Gas Flow Rate: 35-45 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10-15 (arbitrary units)

  • Full Scan (MS1) Resolution: 70,000 - 140,000

  • Full Scan (MS1) m/z Range: 200 - 1200

  • dd-MS² (TopN) or Targeted MS/MS:

    • Resolution: 17,500 - 35,000

    • Collision Energy (HCD or CID): Stepped or optimized (e.g., 20, 30, 40 eV)

    • Inclusion list: Include the calculated m/z of this compound.

Data Presentation

The identification of this compound is based on its accurate mass and characteristic fragmentation pattern. The table below summarizes the expected mass spectrometric data.

AnalyteFormulaCalculated m/z [M+H]⁺Key Fragment Ions (m/z)
This compoundC₃₉H₆₉N₇O₁₇P₃S1036.3682[M+H-507]⁺: 529.3729
[Adenosine 3',5'-diphosphate]⁺: 428.0365

Signaling Pathway Context

This compound is involved in branched-chain fatty acid metabolism, which can intersect with central carbon metabolism. The diagram below illustrates a simplified metabolic context.

Metabolic Pathway BC_AA Branched-Chain Amino Acids (e.g., Leucine) BCFA_CoA Branched-Chain Acyl-CoA Precursors BC_AA->BCFA_CoA Target This compound BCFA_CoA->Target Elongation/ Modification FAO Fatty Acid β-Oxidation Target->FAO AcetylCoA Acetyl-CoA FAO->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy Production (ATP) TCA->Energy

Caption: Simplified metabolic pathway involving branched-chain acyl-CoAs.

Fragmentation Pattern

The characteristic fragmentation of acyl-CoAs is a key diagnostic feature for their identification. The diagram below illustrates the expected fragmentation of this compound.

Fragmentation Pattern cluster_precursor Precursor Ion [M+H]⁺ cluster_fragments Product Ions Precursor This compound m/z 1036.3682 Fragment1 [M+H-507]⁺ m/z 529.3729 Precursor->Fragment1 Neutral Loss of 507.0 Da Fragment2 Adenosine 3',5'-diphosphate m/z 428.0365 Precursor->Fragment2 Cleavage at pyrophosphate

Caption: Predicted fragmentation of this compound in positive ESI.

Conclusion

The described LC-HRMS method provides a sensitive and specific platform for the identification and quantification of this compound. The detailed protocol and the characteristic mass spectrometric features presented herein will aid researchers in accurately measuring this and other branched-chain acyl-CoAs, facilitating a deeper understanding of their roles in metabolism and disease. The methodology is adaptable to various biological matrices and can be integrated into broader metabolomics workflows.

References

Application Notes and Protocols for the Quantification of 8-Methylheptadecanoyl-CoA using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methylheptadecanoyl-CoA is a branched-chain acyl-Coenzyme A (acyl-CoA) molecule. The analysis of specific acyl-CoAs is crucial for understanding cellular metabolism, including fatty acid oxidation and lipid synthesis. Dysregulation of acyl-CoA metabolism has been implicated in various diseases. This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on Multiple Reaction Monitoring (MRM) transitions.

Principle of the Method

The method utilizes the high selectivity and sensitivity of LC-MS/MS (B15284909) to quantify this compound. The molecule is first ionized using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific product ions are selected in the third quadrupole (Q3) for detection. This process, known as MRM, allows for highly specific and sensitive quantification even in complex biological matrices.

MRM Transitions for this compound

The selection of optimal MRM transitions is critical for the sensitivity and specificity of the assay. For acyl-CoAs, a common and characteristic fragmentation pattern in positive ion mode is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (C10H14N5O10P2S), which has a mass of 507.102 g/mol .[1][2][3][4][5][6] Another common product ion corresponds to the adenosine (B11128) diphosphate (B83284) fragment at m/z 428.[1][4]

To determine the specific MRM transitions for this compound, we first need to calculate its monoisotopic mass.

  • 8-Methylheptadecanoic acid: C18H36O2

  • Coenzyme A (thiol): C21H36N7O16P3S

  • This compound: C39H70N7O17P3S (after formation of the thioester bond and loss of H2O)

The calculated monoisotopic mass of the protonated molecule [M+H]+ of this compound is 1054.4 g/mol .

Based on the common fragmentation patterns, the following MRM transitions can be proposed for the analysis of this compound in positive ion mode:

Precursor Ion (Q1) [M+H]+Product Ion (Q3)Description
1054.4547.3[M+H - 507.1]+ (Loss of 3'-P-adenosine-5'-diphosphate)
1054.4428.1Adenosine diphosphate fragment

Note: The exact m/z values may need to be optimized on the specific mass spectrometer being used.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the acyl-CoAs from the biological matrix, remove interfering substances like proteins and salts, and concentrate the analyte.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[7]

  • Acetonitrile (ACN)

  • 5-sulfosalicylic acid (SSA) solution (2.5% w/v)[1]

  • Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.[8]

Protocol for Cultured Cells: [7][9]

  • Rinse adherent cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 2.5% SSA to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]

  • Alternatively, lyse cells with methanol (B129727) and scrape.[9]

  • Vortex the lysate vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol for Tissue Samples:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Homogenize the frozen tissue (~50-100 mg) in 1 mL of ice-cold 2.5% SSA.

  • Proceed with steps 4-6 from the cultured cell protocol.

Liquid Chromatography

Reversed-phase liquid chromatography is commonly used for the separation of long-chain acyl-CoAs.

LC Parameters:

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2][10]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry

The following are general parameters for a triple quadrupole mass spectrometer. These will need to be optimized for the specific instrument.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][10]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.[9]

  • Desolvation Temperature: 500°C.[9]

  • Collision Gas: Argon.

  • MRM Transitions: As defined in the table above.

  • Dwell Time: 100 ms per transition.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table provides a template for summarizing the analytical method's performance characteristics.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound1054.4547.30.5 - 5000.595 - 105< 15
Internal Standard(e.g., 1026.4 for C17:0-CoA)(e.g., 519.3)----

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Note: The values in this table are representative and should be determined experimentally during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound by LC-MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells or Tissue) lysis Lysis & Protein Precipitation (e.g., with SSA) sample->lysis centrifugation Centrifugation lysis->centrifugation extraction Supernatant Collection centrifugation->extraction lc Liquid Chromatography (Separation) extraction->lc ms Mass Spectrometry (Detection & Quantification) lc->ms integration Peak Integration ms->integration quantification Quantification (Calibration Curve) integration->quantification report Reporting quantification->report fragmentation cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (Q2) cluster_product Product Ions (Q3) precursor [Acyl-CoA + H]+ collision Collision-Induced Dissociation (CID) precursor->collision product1 [Acyl + H]+ collision->product1 Neutral Loss of CoA product2 Adenosine Diphosphate Fragment (m/z 428) collision->product2 product3 [M+H - 507]+ collision->product3 Characteristic Neutral Loss

References

Application Notes and Protocols for the Synthesis of Radiolabeled 8-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled long-chain acyl-Coenzyme A (CoA) thioesters are invaluable tools in metabolic research and drug development. They serve as tracers to investigate fatty acid metabolism, enzyme kinetics, and the mechanisms of action of therapeutic agents targeting lipid pathways. 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, is of particular interest for studying metabolic processes that involve non-standard fatty acid substrates. This document provides detailed protocols for the synthesis of radiolabeled this compound, focusing on carbon-14 (B1195169) ([¹⁴C]) labeling, a common and versatile radioisotope for metabolic studies.[1][2] The synthesis is a multi-step process involving the preparation of the 8-methylheptadecanoic acid precursor, its radiolabeling, and subsequent enzymatic conversion to the final CoA thioester.

Metabolic Significance of Acyl-CoAs

Acyl-CoAs are central intermediates in cellular metabolism.[3][4] They are the "activated" form of fatty acids, enabling their participation in a wide array of anabolic and catabolic pathways.[5] These include beta-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and protein acylation.[3][6] Dysregulation of acyl-CoA metabolism is implicated in various metabolic diseases, making radiolabeled analogs crucial for studying these conditions.[3]

Fatty_Acid_Metabolism cluster_activation FA 8-Methylheptadecanoic Acid AcylCoA This compound FA->AcylCoA Acyl-CoA Synthetase (ATP, CoA-SH) Mitochondria Mitochondrial β-Oxidation AcylCoA->Mitochondria ComplexLipids Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->ComplexLipids Signaling Cellular Signaling AcylCoA->Signaling Energy Energy Production (TCA Cycle) Mitochondria->Energy

Caption: Metabolic fates of this compound.

Experimental Protocols

The synthesis of radiolabeled this compound can be conceptually divided into three main stages:

  • Synthesis of the fatty acid precursor, 8-methylheptadecanoic acid.

  • Introduction of a radiolabel (e.g., [¹⁴C]) into the fatty acid.

  • Enzymatic conversion of the radiolabeled fatty acid to its CoA derivative.

Protocol 1: Synthesis of 8-Methylheptadecanoic Acid

This protocol is adapted from known organic synthesis strategies for branched-chain fatty acids.

Materials:

Procedure:

  • Malonic Ester Synthesis (Part 1): React 1-bromooctane with diethyl malonate in the presence of sodium ethoxide in ethanol to form diethyl (octyl)malonate.

  • Alkylation: React the product from step 1 with the ethyl ester of 9-bromononanoic acid.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting tetra-ester with aqueous NaOH, followed by acidification with HCl and heating to induce decarboxylation, yielding 8-methylheptadecanedioic acid.

  • Reduction: Selectively reduce one of the carboxylic acid groups to an alcohol using a suitable protecting group strategy followed by reduction with LAH.

  • Oxidation: Oxidize the resulting alcohol to a carboxylic acid to yield 8-methylheptadecanoic acid.

  • Purification: Purify the final product by column chromatography or recrystallization.

Protocol 2: Radiolabeling of 8-Methylheptadecanoic Acid with [¹⁴C]

This protocol describes a method for introducing a [¹⁴C] label at the carboxyl position, which is a common strategy for tracing fatty acid metabolism.[7]

Materials:

  • 8-Methyl-1-bromohexadecane (synthesized from 8-methylheptadecanoic acid via reduction and bromination)

  • [¹⁴C]Potassium cyanide (KCN)

  • Strong acid (e.g., H₂SO₄)

  • Standard organic solvents

Procedure:

  • Cyanation: React 8-methyl-1-bromohexadecane with [¹⁴C]KCN in a suitable solvent (e.g., DMSO) to form 9-methyl-[1-¹⁴C]heptadecanenitrile. This step should be performed in a certified radiochemistry hood with appropriate shielding.

  • Hydrolysis: Hydrolyze the nitrile to the corresponding carboxylic acid by heating with a strong acid. This will yield [1-¹⁴C]-8-methylheptadecanoic acid.

  • Purification: Purify the radiolabeled fatty acid using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[8]

Radiolabeling_Workflow Start 8-Methylheptadecanoic Acid Reduction Reduction to Alcohol Start->Reduction Bromination Bromination Reduction->Bromination Precursor 8-Methyl-1-bromohexadecane Bromination->Precursor Cyanation Reaction with [¹⁴C]KCN Precursor->Cyanation Nitrile 9-Methyl-[1-¹⁴C]heptadecanenitrile Cyanation->Nitrile Hydrolysis Acid Hydrolysis Nitrile->Hydrolysis Labeled_FA [1-¹⁴C]-8-Methylheptadecanoic Acid Hydrolysis->Labeled_FA Purification HPLC/TLC Purification Labeled_FA->Purification Final_Product Purified Radiolabeled Fatty Acid Purification->Final_Product

Caption: Workflow for [¹⁴C]-labeling of 8-methylheptadecanoic acid.

Protocol 3: Enzymatic Synthesis of [1-¹⁴C]-8-Methylheptadecanoyl-CoA

This chemoenzymatic approach utilizes an acyl-CoA synthetase to convert the radiolabeled fatty acid into its CoA thioester, offering high specificity and yield under mild conditions.[4][9][10]

Materials:

  • [1-¹⁴C]-8-Methylheptadecanoic acid (from Protocol 2)

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Triton X-100 (or another suitable detergent to aid in solubilizing the fatty acid)

  • Dithiothreitol (DTT) to maintain a reducing environment for CoA-SH

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA-SH, DTT, and Triton X-100.

  • Substrate Addition: Add the [1-¹⁴C]-8-methylheptadecanoic acid (dissolved in a small amount of ethanol or DMSO).

  • Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., citric acid or perchloric acid).

  • Purification: Purify the [1-¹⁴C]-8-Methylheptadecanoyl-CoA using solid-phase extraction (SPE) or HPLC.

  • Quantification and Purity Check: Determine the concentration and specific activity of the final product using a combination of UV spectrophotometry (for CoA) and liquid scintillation counting (for ¹⁴C). Radiochemical purity should be assessed by radio-TLC or radio-HPLC.[8]

Data Presentation

The following tables summarize expected quantitative data for the synthesis of radiolabeled this compound.

Parameter Expected Value Method of Determination
Chemical Yield (Unlabeled Precursor) >20% overallGravimetric analysis, NMR
Radiochemical Yield ([¹⁴C]-Fatty Acid) 30-50%Liquid Scintillation Counting
Enzymatic Conversion Yield >90%Radio-HPLC, Radio-TLC
Radiochemical Purity >98%Radio-HPLC, Radio-TLC
Specific Activity 50-60 mCi/mmolLiquid Scintillation Counting, UV-Vis
Quality Control Parameter Acceptance Criteria
Identity of 8-Methylheptadecanoic Acid Match with reference spectra (NMR, MS)
Identity of Radiolabeled Product Co-elution with an authentic standard on HPLC/TLC
pH of final solution 6.0 - 7.5
Absence of Pyrogens As per standard requirements for in vivo studies

Conclusion

The synthesis of radiolabeled this compound is a feasible, albeit complex, process that combines organic synthesis with enzymatic methods. The protocols provided herein offer a comprehensive guide for researchers to produce this valuable tracer for metabolic studies. Careful execution of each step, particularly the handling of radioisotopes and the purification of intermediates and the final product, is critical to obtaining a high-quality radiolabeled compound suitable for sensitive biological assays.

References

Application of 8-Methylheptadecanoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that represents a class of important, yet often overlooked, lipid molecules. While straight-chain fatty acids are more commonly studied, BCFAs play significant roles in various biological processes. They are known to be major components of bacterial membranes, influencing membrane fluidity and function.[1] In mammals, BCFAs are synthesized from the catabolism of branched-chain amino acids (BCAAs) and can be found in tissues and fluids.[2] Altered levels of BCFAs have been associated with certain metabolic disorders and may have potential as biomarkers.[1] The study of specific BCFA-CoAs like this compound in lipidomics can provide insights into metabolic pathways, disease pathogenesis, and potential therapeutic targets.

This document provides detailed application notes and protocols for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5][6]

Biological Significance and Potential Applications

Branched-chain fatty acids, including the parent fatty acid of this compound, are involved in several key biological functions:

  • Membrane Structure: BCFAs contribute to the maintenance of membrane fluidity, particularly in bacteria.[1]

  • Metabolic Signaling: As precursors to more complex lipids, BCFA-CoAs can influence signaling pathways. The metabolism of BCAAs is closely linked to that of glucose and other lipids, with dysregulation implicated in conditions like insulin (B600854) resistance and cardiovascular disease.[7][8][9]

  • Disease Biomarkers: The accumulation of BCFAs has been noted in certain peroxisomal biogenesis disorders.[1][10] Therefore, quantifying specific BCFA-CoAs could offer diagnostic or prognostic value.

  • Therapeutic Research: Some studies suggest that BCFAs may have anti-proliferative effects on cancer cells, opening avenues for drug development.[1][11]

The general pathway for the biosynthesis of branched-chain fatty acyl-CoAs from branched-chain amino acids is depicted below.

BCAA_Metabolism BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BCFA_CoA Branched-Chain Acyl-CoAs (e.g., this compound) BCKA->BCFA_CoA BCKDH & further steps Complex_Lipids Incorporation into Complex Lipids BCFA_CoA->Complex_Lipids Energy Energy Production (via TCA Cycle) BCFA_CoA->Energy

Biosynthesis of Branched-Chain Acyl-CoAs.

Quantitative Data Presentation

The quantification of this compound in biological samples is typically achieved by LC-MS/MS. The tables below summarize the key parameters for a typical quantitative method and hypothetical performance data.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Chromatography
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)[4]
Mobile Phase AWater with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid[4]
Mobile Phase BAcetonitrile/Methanol (B129727) with 10 mM ammonium acetate and 0.1% formic acid[4]
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]⁺
Product Ion (m/z)[M-507+H]⁺ (Neutral loss of phospho-ADP moiety)[12]
Dwell Time50 ms
Collision EnergyOptimized for the specific instrument and analyte

Table 2: Method Validation and Performance (Hypothetical Data)

ParameterResult
Linearity (r²)>0.99
Limit of Detection (LOD)0.5 pmol
Limit of Quantification (LOQ)1.5 pmol
Intra-day Precision (%RSD)<10%
Inter-day Precision (%RSD)<15%
Recovery85-110%

Experimental Protocols

Detailed protocols for the extraction and analysis of this compound are provided below. These are based on established methods for a broad range of acyl-CoAs.[4][13]

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a general method for extracting acyl-CoAs from cultured cells or tissues using solvent precipitation.

Materials:

  • Ice-cold 80% methanol in water

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (50% methanol in water with 10 mM ammonium acetate)

Procedure:

  • Sample Collection: Harvest cell pellets or flash-freeze tissue samples in liquid nitrogen and store at -80°C until use.

  • Homogenization: For tissues, pulverize the frozen sample into a fine powder. For cells or powdered tissue, add 1 mL of ice-cold 80% methanol per 10-20 mg of sample. Homogenize thoroughly on ice.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent for LC-MS/MS analysis.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

For complex matrices, an additional SPE clean-up step can reduce matrix effects and improve sensitivity.

Materials:

  • C18 SPE cartridges

  • Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7)

  • Acetonitrile, Methanol

  • SPE vacuum manifold

Procedure:

  • Sample Homogenization: Homogenize the sample in a suitable buffer as described in Protocol 1, step 2.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by equilibration with 3 mL of the homogenization buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a high-aqueous buffer (e.g., homogenization buffer) to remove polar interferences, followed by a wash with a lower percentage of organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

  • Elution: Elute the acyl-CoAs from the cartridge with 2 mL of a high percentage of organic solvent, such as 80% methanol or acetonitrile.

  • Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1, steps 6 and 7.

The following diagram illustrates a general workflow for lipidomics analysis of acyl-CoAs.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Extraction Acyl-CoA Extraction (Solvent Precipitation) Sample->Extraction SPE Optional SPE Cleanup Extraction->SPE Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute SPE->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration, Quantification) LC_MS->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

General workflow for acyl-CoA lipidomics.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of acyl-CoA extracts.

Procedure:

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the reconstituted sample extract onto the LC column.

  • Chromatographic Separation: Separate the acyl-CoAs using the gradient described in Table 1. The gradient should be optimized to ensure separation of this compound from other isobaric species.

  • Mass Spectrometric Detection: Detect the eluting compounds using the mass spectrometer in positive ESI mode, monitoring the specific precursor-to-product ion transition for this compound as detailed in Table 1.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted quantification. A neutral loss scan of 507 Da can also be performed for untargeted profiling of other acyl-CoAs in the sample.[6][12]

  • Quantification: Create a calibration curve using a synthetic standard of this compound of known concentrations. Quantify the amount of this compound in the samples by comparing its peak area to the calibration curve. An internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) should be used to correct for extraction efficiency and matrix effects.

Conclusion

The study of this compound and other branched-chain fatty acyl-CoAs is an emerging area in lipidomics with the potential to provide valuable insights into cellular metabolism and disease. The protocols and information provided herein offer a robust framework for researchers to begin exploring the roles of these unique lipid molecules. While challenges exist in the analysis of these low-abundance species, the high sensitivity and specificity of modern LC-MS/MS instrumentation make their quantification achievable, paving the way for new discoveries in lipid research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: 8-Methylheptadecanoyl-CoA Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of 8-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound during extraction?

A1: The recovery of long-chain acyl-CoAs like this compound is primarily influenced by several critical factors:

  • Sample Handling and Storage: Due to their instability, it is best to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[1]

  • Extraction Method: The choice of extraction solvent and methodology is crucial. A widely used and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol.[1][2] Solid-phase extraction (SPE) is frequently used for purification and to enhance recovery rates.[1][3]

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] It is essential to work quickly, on ice, and use high-purity solvents to maintain the integrity of the analytes throughout the extraction process.[1]

Q2: I am experiencing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of long-chain acyl-CoAs can arise from several issues. Here is a troubleshooting guide to address this problem:

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for better disruption.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1]
Degradation of Acyl-CoAs Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents. Consider adding an internal standard, such as Heptadecanoyl-CoA, early in the process to monitor recovery.[1][4]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to prevent loss of the target analyte.
Analyte Adhesion to Surfaces The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces. Using glass vials for sample storage and analysis can help minimize signal loss.[4]

Troubleshooting Guide

Issue: Low or No Signal for this compound in LC-MS/MS Analysis

This guide provides a systematic approach to diagnosing and resolving low signal issues.

cluster_solutions Recommended Solutions start Low or No Signal Detected check_ms 1. Verify MS Performance - Infuse a known standard - Check for stable electrospray start->check_ms prep_fresh 2. Prepare Fresh Reagents - New standards - Fresh mobile phases check_ms->prep_fresh MS OK? sol_ms - Tune and calibrate MS - Clean ion source check_ms->sol_ms check_params 3. Review Instrument Parameters - Correct m/z values - Optimized collision energy - Appropriate source parameters prep_fresh->check_params Reagents OK? sol_reagents - Use high-purity solvents - Prepare fresh daily prep_fresh->sol_reagents eval_prep 4. Evaluate Sample Preparation - Assess extraction efficiency - Check for sample degradation - Verify SPE recovery check_params->eval_prep Parameters OK? sol_params - Optimize based on analyte - Perform compound tuning check_params->sol_params troubleshoot_chrom 5. Troubleshoot Chromatography - Check for poor peak shape - Investigate column contamination eval_prep->troubleshoot_chrom Prep OK? sol_prep - Use optimized extraction protocol - Work on ice, minimize time eval_prep->sol_prep resolve Signal Restored troubleshoot_chrom->resolve Chromatography OK? sol_chrom - Use new column - Adjust mobile phase troubleshoot_chrom->sol_chrom

Caption: Troubleshooting workflow for low LC-MS/MS signal.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Acyl-CoA Species Extraction Method Purification Method Average Recovery (%) Reference
Various Long-Chain Acyl-CoAsHomogenization in KH2PO4 buffer, extraction with acetonitrile and 2-propanolOligonucleotide purification column70-80%[2]
Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoAAcetonitrile/2-propanol followed by potassium phosphate buffer2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE93-104% (Extraction), 83-90% (SPE)[3]
Palmitoyl-CoA (C16:0)Not specifiedOligonucleotide SPE70-80%[5]
Oleoyl-CoA (C18:1)Not specified2-(2-pyridyl)ethyl SPE85-90%[5]
Arachidonyl-CoA (C20:4)Not specified2-(2-pyridyl)ethyl SPE83-88%[5]

Experimental Protocols

Protocol 1: Enhanced Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[1][3]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN), 2-Propanol

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

Caption: Workflow for long-chain acyl-CoA extraction.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[5]

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[5]

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[5]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[5]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully collect the supernatant containing the acyl-CoAs.[5]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[5]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[5]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5]

    • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.[5]

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a suitable solvent for your analytical method (e.g., LC-MS/MS).

Signaling Pathways and Logical Relationships

While this compound is a specific branched-chain fatty acyl-CoA and not a central molecule in major signaling pathways, it, like other acyl-CoAs, is a key metabolic intermediate. The general logic of its analysis and the factors affecting its recovery can be visualized as follows:

cluster_pre_analytical Pre-Analytical Factors cluster_analytical Analytical Factors cluster_post_analytical Post-Analytical Factors Sample Sample Integrity (Fresh/Frozen) Homogenization Homogenization (Thorough Lysis) Sample->Homogenization Storage Storage Conditions (-80°C) Storage->Homogenization Handling Sample Handling (Minimize Thawing) Handling->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Purification SPE Purification (Optimized Wash/Elution) Extraction->Purification Stability Analyte Stability (On Ice, Antioxidants) Purification->Stability Detection LC-MS/MS Detection (Sensitivity, Specificity) Stability->Detection Result High Recovery of This compound Detection->Result

Caption: Factors influencing the recovery of this compound.

References

Technical Support Center: Analysis of 8-Methylheptadecanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of ion suppression when analyzing this compound by LC-MS?

Ion suppression is a significant challenge in LC-MS analysis of complex biological samples, leading to reduced sensitivity and inaccurate quantification. For this compound, a long-chain fatty acyl-CoA, the primary causes of ion suppression include:

  • Matrix Effects: Co-eluting endogenous molecules from the biological matrix (e.g., plasma, tissue homogenates) can compete with this compound for ionization in the MS source. Phospholipids are major contributors to matrix effects in lipid analysis.[1][2]

  • High Concentrations of Salts and Buffers: Non-volatile salts and buffers from sample preparation can contaminate the ion source, leading to signal instability and suppression.

  • Co-eluting Lipids: Other lipids with similar chromatographic properties can interfere with the ionization of the target analyte.

  • Ion-pairing Agents: While sometimes used to improve chromatography, certain ion-pairing agents can cause significant signal suppression.

Q2: How can I assess the extent of ion suppression in my assay?

Two primary methods are used to evaluate matrix effects and ion suppression:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Dips in the constant signal of the infused analyte indicate regions of ion suppression.

  • Post-Extraction Spike: The response of a known concentration of this compound spiked into a pre-extracted blank matrix is compared to the response of the same concentration in a neat solvent. The ratio of the peak areas provides a quantitative measure of the matrix effect (ion suppression or enhancement).[3]

Q3: What is the best internal standard to use for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound. SIL internal standards co-elute with the analyte and experience similar ionization effects, thus compensating for matrix-induced signal variability and improving quantitative accuracy.[4][5][6][7][8] If a specific SIL standard for this compound is not commercially available, a structurally similar odd-chain or branched-chain fatty acyl-CoA SIL standard can be considered, but thorough validation is crucial.

Troubleshooting Guides

Issue 1: Poor sensitivity and low signal intensity for this compound.
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Optimize Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a column with a different chemistry (e.g., HILIC in addition to reversed-phase) to separate this compound from co-eluting interferences.[9][10] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of detection.[11]
Inefficient Ionization 1. Optimize MS Source Parameters: Adjust spray voltage, gas flows, and temperatures to maximize the ionization of this compound. 2. Switch Ionization Mode: While positive electrospray ionization (ESI) is common for acyl-CoAs, testing negative ESI might provide better sensitivity and less interference in some cases.[11]
Analyte Degradation Acyl-CoAs can be unstable. Ensure samples are processed quickly on ice and stored at -80°C. Consider using additives to improve stability.[12]
Issue 2: High variability and poor reproducibility in replicate injections.
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in ion suppression between samples.[4][5][6][7][8] 2. Thorough Sample Homogenization: Ensure consistent and complete homogenization of tissue or cell samples before extraction.
Carryover 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to prevent carryover between injections. 2. Inject Blanks: Run blank injections between samples to assess and monitor for carryover.
LC System Instability Check for pressure fluctuations, leaks, and ensure proper mobile phase degassing.

Experimental Protocols

Protocol 1: Sample Preparation - Comparative Analysis

While specific quantitative data for this compound is limited, the following table provides a general comparison of common sample preparation techniques for acyl-CoAs. Data for short-chain acyl-CoAs is presented as a quantitative example of how recovery can vary with the extraction method.[6]

Method General Principle Advantages Disadvantages Illustrative Recovery Data (Short-Chain Acyl-CoAs)[6]
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid - TCA, 5-sulfosalicylic acid - SSA).Simple, fast, and inexpensive.May not effectively remove all interfering matrix components, leading to higher ion suppression.[12][13]TCA vs. SSA: - Acetyl-CoA: 36% (TCA) vs. 59% (SSA) - Propionyl-CoA: 62% (TCA) vs. 80% (SSA) - Isovaleryl-CoA: 58% (TCA) vs. 59% (SSA)
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases to separate it from interfering substances.Can provide cleaner extracts than PPT.Can be more time-consuming and may have lower recovery for more polar analytes.Not available
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Provides excellent sample cleanup, significantly reducing matrix effects and ion suppression.[14]More complex and costly than PPT. Method development is required to optimize the sorbent and solvents.Not available

Detailed Protocol for Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs:

This protocol is adapted from methods for the analysis of long-chain acyl-CoAs and should be optimized for this compound.[14]

  • Sample Homogenization: Homogenize frozen tissue (e.g., 50 mg) or cell pellets in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9) and an organic solvent mixture (e.g., acetonitrile (B52724):isopropanol:methanol).[15]

  • Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard to the homogenate.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with the extraction buffer.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elution: Elute the this compound and other long-chain acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS system (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis

This is a general starting point for the LC-MS/MS analysis of long-chain acyl-CoAs.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Methanol (90/10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. The product ion is typically the fragment corresponding to the acyl-chain loss. The exact m/z values should be determined by direct infusion of an analytical standard.

    • Source Parameters: Optimize declustering potential, collision energy, and other source-dependent parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (Tissue/Cells) Spiking 2. Internal Standard Spiking Homogenization->Spiking Extraction 3. Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC 6. LC Separation (Reversed-Phase) Reconstitution->LC MS 7. MS Detection (ESI+, MRM) LC->MS Integration 8. Peak Integration MS->Integration Quantification 9. Quantification Integration->Quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_workflow Start Poor Sensitivity or High Variability Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Assess_Matrix_Effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Check_IS->Assess_Matrix_Effect Yes Implement_IS->Assess_Matrix_Effect Optimize_Sample_Prep Optimize Sample Preparation (e.g., switch to SPE) Assess_Matrix_Effect->Optimize_Sample_Prep High Optimize_LC Optimize Chromatography (Gradient, Column) Assess_Matrix_Effect->Optimize_LC Co-elution Optimize_MS Optimize MS Parameters Assess_Matrix_Effect->Optimize_MS Low Resolved Issue Resolved Optimize_Sample_Prep->Resolved Optimize_LC->Resolved Optimize_MS->Resolved

Caption: A troubleshooting workflow for addressing common issues in this compound analysis.

bcfa_metabolism BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoAs (e.g., this compound) BCKA->BC_Acyl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthesis BC_Acyl_CoA->FAS Primer Beta_Oxidation β-Oxidation BC_Acyl_CoA->Beta_Oxidation BCFA_Membrane Incorporation into Bacterial Membranes FAS->BCFA_Membrane Energy Energy Production Beta_Oxidation->Energy

Caption: A simplified metabolic pathway for the synthesis and catabolism of branched-chain fatty acyl-CoAs.

References

Technical Support Center: Optimizing Chromatographic Resolution of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of chromatographic resolution of branched-chain acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of these challenging analytes.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format that users may encounter during their experiments.

Q1: Why am I seeing poor resolution or complete co-elution of my branched-chain acyl-CoA isomers (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA)?

A1: Poor resolution of these isomers is a common challenge due to their identical mass and similar physicochemical properties. Several factors can contribute to this issue.[1][2]

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of HPLC/UHPLC column is critical. While standard C18 columns are widely used, they may not provide sufficient selectivity.

    • Recommendation: Consider columns with different stationary phase chemistries, such as phenyl-hexyl or biphenyl, which can offer alternative selectivities through π-π interactions. For particularly difficult separations, connecting multiple columns in series can increase the overall theoretical plates and enhance resolution.[1]

  • Adjust the Mobile Phase Composition: The mobile phase directly influences selectivity.

    • Ion-Pairing Reagents: Acyl-CoAs are anionic, and using a cationic ion-pairing reagent in the mobile phase is crucial for good retention and peak shape on reversed-phase columns.[3][4] Common choices include triethylamine (B128534) (TEA) or tributylamine. The concentration and type of ion-pairing reagent can significantly impact selectivity.[3]

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or a combination) can alter selectivity and resolve co-eluting peaks.

  • Optimize the Gradient: A shallow, slow gradient is often necessary to separate closely eluting isomers. Experiment with reducing the rate of increase of the organic modifier over the elution window of the target analytes.

  • Control Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

    • Recommendation: Test a range of column temperatures (e.g., 30°C to 50°C). Sometimes, a lower temperature can enhance selectivity, while a higher temperature can improve peak shape and efficiency.[1][5]

Q2: My acyl-CoA peaks are broad and/or tailing. What are the likely causes and how can I fix this?

A2: Poor peak shape compromises resolution and sensitivity and is often related to secondary interactions, improper mobile phase conditions, or sample preparation issues.[2][6]

Troubleshooting Steps:

  • Check Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like acyl-CoAs.[6][7][8] The phosphate (B84403) groups on the CoA moiety are acidic.

    • Recommendation: Ensure the mobile phase is buffered at a stable pH, typically around 5.0-6.8 for acyl-CoA analysis, to maintain a consistent ionization state.[9][10] Operating at a pH close to the analyte's pKa can lead to peak splitting or broadening.[6][8][11]

  • Optimize Ion-Pairing Reagent Concentration: Insufficient concentration of the ion-pairing reagent can lead to incomplete pairing with the analyte, causing tailing. Conversely, an excessively high concentration can lead to other issues.

    • Recommendation: Optimize the concentration of your ion-pairing agent (e.g., 5-15 mM) in the mobile phase.

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad or fronting peaks.[2]

    • Solution: Try diluting your sample or reducing the injection volume.

  • Sample Stability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions or non-optimal pH.[12]

    • Solution: Keep samples cold (4°C) in the autosampler and analyze them as quickly as possible after preparation.[9] Ensure the extraction and final sample solvent are optimized for stability.

Q3: I am experiencing low signal intensity or poor sensitivity for my acyl-CoAs in my LC-MS/MS analysis. What are the potential causes?

A3: Low sensitivity can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.

Troubleshooting Steps:

  • Inefficient Extraction: Acyl-CoAs are present in low nanomolar amounts in tissues, requiring an efficient and selective extraction procedure.[13]

    • Recommendation: Use established extraction protocols, such as those involving quenching with cold acid (e.g., 5-sulfosalicylic acid or perchloric acid) or solvent precipitation with acetonitrile/isopropanol mixtures.[13][14] Solid-phase extraction (SPE) can be used for purification and concentration, but care must be taken as it can lead to loss of some analytes.[9][14]

  • Ion Suppression in MS: Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer source.

    • Solution: Improve chromatographic separation to move the acyl-CoA peaks away from highly suppressive regions of the chromatogram. A thorough sample cleanup, for instance using SPE, can also minimize matrix effects.[15]

  • Incompatible Mobile Phase Additives: Non-volatile ion-pairing reagents (e.g., phosphate buffers) are not suitable for MS.

    • Solution: Use volatile ion-pairing reagents and mobile phase buffers compatible with mass spectrometry, such as ammonium (B1175870) formate (B1220265), ammonium acetate, or volatile organic acids/bases like formic acid and triethylamine.[16]

Data Tables for Method Optimization

Quantitative data from various studies can guide the optimization process. The following tables summarize key parameters.

Table 1: Comparison of Ion-Pairing Reagents for Acyl-CoA Analysis
Ion-Pairing ReagentTypical ConcentrationCompatibilityNotes
Triethylamine (TEA)5-15 mMLC-MSVolatile; commonly used for pairing with anionic acyl-CoAs.[16]
Tributylamine (TBA)5-15 mMLC-MSOffers stronger ion-pairing and potentially more retention than TEA.
Alkyl Sulfonates5-10 mMLC-UVNon-volatile; not suitable for MS. Provides strong retention for cationic analytes.[17][18]
Perfluorinated Carboxylic Acids (TFA, HFBA)0.05-0.1%LC-MSCan suppress positive ion mode signal but improves peak shape for some compounds.[16]
Table 2: Typical Reversed-Phase Column Chemistries and Conditions
Column TypeParticle Size (µm)Column Dimensions (mm)Typical Mobile Phase ATypical Mobile Phase B
C181.7 - 3.52.1 x 100/15010 mM Ammonium Acetate, pH 6.8Acetonitrile
C83.52.1 x 100100 mM Ammonium Formate, pH 5.098% Acetonitrile
Phenyl-Hexyl2.62.1 x 10015 mM Triethylamine, 10 mM Acetic AcidMethanol
Biphenyl2.72.1 x 1500.1% Formic AcidAcetonitrile w/ 0.1% Formic Acid

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Mammalian Tissue

This protocol is a general guideline for the extraction of short- to medium-chain acyl-CoAs.

  • Homogenization: Rapidly weigh ~20-50 mg of frozen, powdered tissue in a pre-chilled tube.

  • Quenching & Deproteinization: Add 500 µL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid or 5% sulfosalicylic acid) containing an internal standard (e.g., ¹³C-labeled acetyl-CoA).[14]

  • Vortex & Incubate: Vortex the sample vigorously for 1 minute and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • (Optional) Solid-Phase Extraction (SPE): For sample cleanup and concentration, an anion-exchange SPE column can be used.[13][15]

    • Condition the SPE cartridge (e.g., with methanol, then equilibration buffer).

    • Load the supernatant.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate elution buffer (e.g., a mixture of ammonium formate and methanol).[15]

  • Drying & Reconstitution: Dry the final extract under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 50 mM ammonium acetate).[9]

  • Analysis: Centrifuge the reconstituted sample to remove any particulates and inject it into the LC-MS/MS system.

Visual Guides

General Experimental Workflow

G cluster_prep Sample Preparation cluster_cleanup Purification (Optional) cluster_analysis Analysis Tissue Tissue Homogenization Quench Quenching & Deproteinization Tissue->Quench Centrifuge1 Centrifugation Quench->Centrifuge1 Extract Supernatant Collection Centrifuge1->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Optional Cleanup Dry Dry & Reconstitute Extract->Dry SPE->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Branched-Chain Acyl-CoA Analysis.

Troubleshooting Logic for Poor Resolution

G cluster_column Column & Mobile Phase cluster_method Method Parameters Start Start: Poor Isomer Resolution CheckColumn Is column chemistry optimized (e.g., C18)? Start->CheckColumn TryPhenyl Action: Try Phenyl-Hexyl or Biphenyl Column CheckColumn->TryPhenyl No CheckIP Is Ion-Pairing (IP) reagent optimized? CheckColumn->CheckIP Yes TryPhenyl->CheckIP AdjustIP Action: Adjust IP reagent type or concentration CheckIP->AdjustIP No CheckGradient Is gradient slope shallow enough? CheckIP->CheckGradient Yes AdjustIP->CheckGradient SlowGradient Action: Decrease gradient slope (%B/min) CheckGradient->SlowGradient No CheckTemp Is temperature optimized? CheckGradient->CheckTemp Yes SlowGradient->CheckTemp AdjustTemp Action: Test different column temperatures CheckTemp->AdjustTemp No End Resolution Improved CheckTemp->End Yes AdjustTemp->End

Caption: Decision tree for troubleshooting poor isomer resolution.

Biochemical Context: BCAA Catabolism

BCAA_Catabolism Valine Valine BCAT BCAT Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT BCKDH BCKDH Complex BCAT->BCKDH Branched-Chain α-Keto Acids Isobutyryl Isobutyryl-CoA BCKDH->Isobutyryl from Valine Isovaleryl Isovaleryl-CoA BCKDH->Isovaleryl from Leucine Methylbutyryl 2-Methylbutyryl-CoA BCKDH->Methylbutyryl from Isoleucine

Caption: Formation of branched-chain acyl-CoAs from BCAA catabolism.

References

Troubleshooting poor signal of 8-Methylheptadecanoyl-CoA in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity for 8-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound.

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When faced with a sudden or complete loss of signal, a systematic approach is key to identifying the root cause. Begin by isolating the problem to either the sample/extraction, the liquid chromatography (LC) system, or the mass spectrometer (MS).

  • Mass Spectrometer Functionality: Infuse a known, stable compound directly into the mass spectrometer to verify its basic functionality. If you see a stable signal for the test compound, the issue likely lies with your sample or the LC system.

  • Fresh Standards and Mobile Phases: Acyl-CoAs are known for their instability.[1] Prepare fresh standards of this compound and new mobile phases to rule out degradation or contamination.

  • LC System Check: Ensure there are no leaks in the LC system and that the pumps are properly primed. An air pocket in the solvent lines can lead to a complete loss of signal.[2]

  • Instrument Parameters: Double-check that the correct MS method is loaded, with appropriate voltages, gas flows, and temperatures for electrospray ionization (ESI). A stable ESI spray is crucial for good signal.[2]

Q2: What are the most common causes of poor signal intensity for this compound?

A2: Several factors can contribute to a weak signal for long-chain acyl-CoAs. These can be broadly categorized as follows:

  • Sample Degradation: this compound, like other acyl-CoAs, is susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions.[1]

  • Inefficient Ionization: The ionization efficiency of long-chain acyl-CoAs can be highly dependent on the mobile phase composition and ESI source conditions. Positive ion mode is generally more sensitive for acyl-CoA analysis.[3]

  • Ion Suppression: Co-eluting components from complex biological matrices can interfere with the ionization of your target analyte, leading to a suppressed signal.

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or inadequate collision energy will result in poor sensitivity in multiple reaction monitoring (MRM) or similar experiments.

  • Chromatographic Issues: Poor peak shape, often due to issues with the analytical column or an inappropriate mobile phase, can diminish the signal-to-noise ratio.

Q3: How can I improve my sample preparation to minimize degradation and signal loss?

A3: A robust sample preparation protocol is critical for successful acyl-CoA analysis.

  • Extraction: For tissue samples, rapid homogenization in an ice-cold extraction buffer is recommended to quench enzymatic activity. A common approach involves protein precipitation using acids like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), followed by solid-phase extraction (SPE) for cleanup.[4][5]

  • pH Control: Maintaining an acidic pH throughout the extraction and in the final sample solvent can improve the stability of acyl-CoAs.

  • Storage: Store extracts as dry pellets at -80°C to minimize degradation.[6] When ready for analysis, reconstitute in a suitable solvent, ideally one that is compatible with your LC mobile phase and maintains an acidic pH.

  • Vial Selection: Using glass vials instead of plastic can reduce signal loss for some CoA species.[1]

Q4: What are the optimal mass spectrometry parameters for detecting this compound?

A4: While optimal parameters should be determined empirically on your specific instrument, the following provides a good starting point for positive ion mode ESI-MS/MS analysis.

  • Precursor Ion [M+H]⁺: Calculate the expected mass of the protonated molecule for this compound.

  • Product Ions: Acyl-CoAs exhibit characteristic fragmentation patterns. A common neutral loss is 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[4][7][8] Another characteristic product ion is often observed at m/z 428.[4][7][8]

  • Collision Energy: The collision energy should be optimized to maximize the signal of the chosen product ion. This will vary between different mass spectrometers.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol provides a general guideline for the extraction of long-chain acyl-CoAs from tissue. Optimization may be required for specific tissue types.

  • Tissue Pulverization: Freeze tissue samples in liquid nitrogen and pulverize to a fine powder using a mortar and pestle or a specialized tissue pulverizer. This should be done quickly to prevent thawing.

  • Homogenization: Weigh approximately 50 mg of the frozen tissue powder and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA). An appropriate internal standard should be added at this stage.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water to remove unbound impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium (B1175870) acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of 5% (w/v) 5-sulfosalicylic acid in water.[5]

Data Presentation

Table 1: Key Mass Spectrometry Parameters for Acyl-CoA Analysis

ParameterRecommended Setting/ValueRationale
Ionization ModePositive Electrospray Ionization (ESI)Generally provides higher sensitivity for acyl-CoAs.[3]
Precursor Ion[M+H]⁺The protonated molecular ion.
Primary Product Ion[M+H - 507]⁺Corresponds to the neutral loss of 3'-phosphoadenosine-5'-diphosphate, a characteristic fragment for acyl-CoAs.[4][7][8]
Secondary Product Ionm/z 428Represents a fragment of the CoA moiety.[4][7][8]
Mobile Phase A15 mM Ammonium Hydroxide in WaterHelps to achieve good chromatographic separation.[9]
Mobile Phase B15 mM Ammonium Hydroxide in AcetonitrileThe organic component for the reversed-phase gradient.[9]

Visualizations

TroubleshootingWorkflow cluster_InitialCheck Initial Checks cluster_Investigation Systematic Investigation cluster_Solutions Potential Solutions Start Poor or No Signal for This compound CheckMS Check MS with Standard (e.g., direct infusion) Start->CheckMS Is MS functional? CheckMS->CheckMS FreshReagents Prepare Fresh Standard & Mobile Phases CheckMS->FreshReagents Yes FixMS Fix MS Hardware/Software CheckMS->FixMS CheckMS->FixMS No CheckLC Inspect LC System (Pumps, Leaks) FreshReagents->CheckLC SamplePrep Review Sample Preparation Protocol CheckLC->SamplePrep System OK LCOptimization Optimize LC Method (Gradient, Column) SamplePrep->LCOptimization ImprovePrep Implement Improved Extraction/Cleanup SamplePrep->ImprovePrep MSOptimization Optimize MS Parameters (Ions, Collision Energy) LCOptimization->MSOptimization RefineLC Refine Chromatography LCOptimization->RefineLC FineTuneMS Fine-Tune MS/MS Method MSOptimization->FineTuneMS SignalRestored Signal Restored ImprovePrep->SignalRestored RefineLC->SignalRestored FineTuneMS->SignalRestored FixMS->CheckMS Re-test

Caption: A logical workflow for troubleshooting poor mass spec signal.

AcylCoA_Fragmentation cluster_precursor Precursor Ion cluster_fragments Characteristic Product Ions AcylCoA This compound [M+H]⁺ NeutralLoss [M+H - 507]⁺ (Acyl Moiety) AcylCoA->NeutralLoss Neutral Loss of 507 Da CoA_Fragment m/z 428 (CoA Moiety Fragment) AcylCoA->CoA_Fragment Fragmentation

Caption: Common fragmentation of Acyl-CoAs in positive ESI-MS/MS.

References

Preventing degradation of 8-Methylheptadecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 8-Methylheptadecanoyl-CoA during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal of this compound Degradation during Sample Handling and Storage: Long-chain acyl-CoAs are inherently unstable and susceptible to enzymatic and chemical breakdown.[1] Repeated freeze-thaw cycles can significantly compromise sample integrity.[1]For optimal results, process fresh tissue immediately. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[1]
Inefficient Extraction: Incomplete cell lysis or an inappropriate solvent-to-tissue ratio can lead to poor recovery.[1]Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for better disruption.[1] Optimize the solvent-to-tissue ratio, with a 20-fold excess of solvent often being effective.[1]
Hydrolysis: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[2]Work quickly and keep samples on ice at all times.[1] Use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization.[1][3]
Poor Recovery After Solid-Phase Extraction (SPE) Improper SPE Column Conditioning: Failure to properly condition and equilibrate the SPE column before loading the sample can lead to analyte loss.[1]Ensure the SPE column is conditioned and equilibrated according to the manufacturer's protocol.[1]
Suboptimal Wash and Elution Steps: The composition of the wash and elution solvents may not be suitable for this compound.Optimize the wash and elution steps to ensure that this compound is retained during washing and efficiently eluted.
Inaccurate Quantification Lack of an Appropriate Internal Standard: Without an internal standard, it is difficult to account for variability in extraction efficiency.[4]Add an internal standard, such as Heptadecanoyl-CoA, at the beginning of the sample preparation process to monitor and correct for recovery.[1][3]
Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous species can cause ion suppression, leading to inaccurate quantification.[2]Achieve good chromatographic separation to minimize ion suppression.[2] Construct calibration curves in a matrix that closely matches the study samples.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary causes of degradation are enzymatic activity and chemical instability.[1] Long-chain acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH.[2] To mitigate this, it is crucial to work quickly, maintain samples on ice, and use acidic buffers during extraction.[1]

Q2: What is the recommended storage condition for tissues intended for this compound analysis?

A2: For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C to minimize enzymatic degradation.[1] It is important to avoid repeated freeze-thaw cycles as this can significantly impact the stability of lipids.[1][5]

Q3: Can I use a generic lipid extraction method for this compound?

A3: While general lipid extraction methods can be a starting point, they may not be optimal for acyl-CoAs due to their amphiphilic nature. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1] Solid-phase extraction (SPE) is often employed for purification and to enhance recovery rates.[1]

Q4: Why is an internal standard crucial for the accurate quantification of this compound?

A4: An internal standard, ideally a structurally similar molecule like Heptadecanoyl-CoA, is essential to account for sample loss during the multi-step process of extraction, purification, and analysis.[1][3] Adding a known amount of the internal standard at the very beginning of the sample preparation allows for the normalization of the final analyte signal, correcting for any variability in recovery.[4]

Q5: What type of analytical method is best suited for this compound analysis?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of acyl-CoAs.[2] It allows for the separation of this compound from other cellular components and its specific detection, which is critical for accurate measurement.[2]

Experimental Protocol: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][3]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1][3]

    • Homogenize the tissue thoroughly on ice.

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[3]

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[3]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.[3]

    • Collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).[3]

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol followed by 100 mM KH2PO4 (pH 4.9).[1]

    • Load the diluted extract onto the SPE column.

    • Wash the column with the acidic buffer and then with a weak organic solvent to remove impurities.

    • Elute the acyl-CoAs using a solvent mixture containing ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[1]

    • Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis, such as methanol.[2]

Visualizations

SamplePrepWorkflow cluster_sample Sample Collection & Storage cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis FreshTissue Fresh Tissue FrozenTissue Flash Freeze (-80°C) FreshTissue->FrozenTissue Storage Homogenization Homogenize in Acidic Buffer (pH 4.9) + Internal Standard FreshTissue->Homogenization FrozenTissue->Homogenization SolventExtraction Add Isopropanol & Acetonitrile Homogenization->SolventExtraction Centrifugation Centrifuge & Collect Supernatant SolventExtraction->Centrifugation SPE_Loading Load on SPE Column Centrifugation->SPE_Loading SPE_Wash Wash Column SPE_Loading->SPE_Wash SPE_Elution Elute Acyl-CoAs SPE_Wash->SPE_Elution Drying Dry Down Under N2 SPE_Elution->Drying Reconstitution Reconstitute in Methanol Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for this compound Sample Preparation.

TroubleshootingDegradation cluster_storage Check Storage cluster_extraction Review Extraction cluster_spe Evaluate SPE cluster_quant Verify Quantification Start Low Analyte Signal Storage_Check Samples flash-frozen and stored at -80°C? Start->Storage_Check Storage_Solution Implement proper freezing and storage. Avoid freeze-thaw cycles. Storage_Check->Storage_Solution No Extraction_Check Extraction on ice with acidic buffer? Storage_Check->Extraction_Check Yes Extraction_Solution Maintain cold chain. Use acidic buffer (pH 4.9). Extraction_Check->Extraction_Solution No SPE_Check SPE column properly conditioned & optimized? Extraction_Check->SPE_Check Yes SPE_Solution Re-optimize SPE protocol. Verify conditioning. SPE_Check->SPE_Solution No Quant_Check Internal standard used from the start? SPE_Check->Quant_Check Yes Quant_Solution Incorporate an appropriate internal standard. Quant_Check->Quant_Solution No

Caption: Troubleshooting Decision Tree for Analyte Degradation.

References

Technical Support Center: Analysis of 8-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 8-Methylheptadecanoyl-CoA. The information provided is based on established methodologies for the analysis of long-chain and branched-chain acyl-CoAs, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of the quantification of this compound.[1]

Q2: What are the common sources of matrix effects in the analysis of this compound from biological samples?

A2: In biological matrices such as plasma, serum, or tissue homogenates, the primary sources of matrix effects are phospholipids (B1166683).[1][2] Other contributing substances include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[3][4]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of an this compound standard into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates ion suppression or enhancement at that retention time.[1]

  • Post-Extraction Spike: This is a quantitative method where a known amount of this compound is added to a blank matrix extract that has undergone the complete sample preparation process. The response is then compared to that of the same concentration of the standard in a clean solvent. The ratio of the two responses provides a quantitative measure of the matrix effect.[1][5]

Q4: What is the best approach to compensate for matrix effects in the quantification of this compound?

A4: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS for this compound (e.g., deuterated this compound) would have nearly identical chemical and physical properties to the analyte. This means it will co-elute and be affected by matrix components in the same way, allowing for accurate normalization and correction of the signal. While a specific SIL-IS for this compound may not be commercially available, custom synthesis is a possibility.[6] Alternatively, a structurally similar odd-chain acyl-CoA SIL-IS can be used, though with potentially less accuracy.

Troubleshooting Guide for Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects in the LC-MS/MS analysis of this compound.

dot

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects in this compound Analysis cluster_start cluster_assess Step 1: Assess Matrix Effects cluster_mitigate Step 2: Mitigate Matrix Effects cluster_validate Step 3: Validate Mitigation cluster_end start Start: Inaccurate or Imprecise Quantification assess_me Perform Post-Extraction Spike Experiment start->assess_me is_me_present Is Matrix Effect > 15%? assess_me->is_me_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) is_me_present->optimize_sample_prep Yes end_success Proceed with Validated Method is_me_present->end_success No use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sample_prep->use_sil_is improve_chromatography Improve Chromatographic Separation use_sil_is->improve_chromatography reassess_me Re-assess Matrix Effect with Post-Extraction Spike improve_chromatography->reassess_me is_me_acceptable Is Matrix Effect < 15%? reassess_me->is_me_acceptable is_me_acceptable->end_success Yes end_reoptimize Re-optimize Mitigation Strategy is_me_acceptable->end_reoptimize No end_reoptimize->optimize_sample_prep

Caption: Troubleshooting workflow for matrix effects.

Problem: Poor accuracy and precision in the quantification of this compound.

Step 1: Quantify the Matrix Effect

  • Action: Perform a post-extraction spike experiment as described in FAQ A3.

  • Evaluation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Clean Solvent) * 100

  • Decision: If the matrix effect leads to a deviation of more than 15% (i.e., a value outside the 85-115% range), proceed to Step 2. If not, the observed issues may stem from other experimental variables.

Step 2: Implement Mitigation Strategies

Choose one or more of the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering components from the matrix.

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For acyl-CoAs, a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel is often used.[7]

    • Liquid-Liquid Extraction (LLE): An LLE protocol using a solvent system like acetonitrile (B52724)/isopropanol can be effective for extracting acyl-CoAs while leaving behind many interfering substances.[8]

    • Protein Precipitation (PPT): While simple, PPT with a solvent like acetonitrile may not be sufficient to remove all phospholipids and should be considered a preliminary clean-up step.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Synthesize or acquire a deuterated or 13C-labeled this compound.

    • Implementation: Add the SIL-IS to the sample at the very beginning of the sample preparation process.

    • Rationale: The SIL-IS will experience the same matrix effects and extraction inefficiencies as the analyte, allowing for accurate correction during data processing.

  • Improve Chromatographic Separation:

    • Action: Modify the LC method to better separate this compound from co-eluting matrix components.

    • Options:

      • Change the gradient profile.

      • Use a different stationary phase (e.g., a C18 column with high pH mobile phase).[9]

      • Employ a smaller particle size column for higher resolution.

Step 3: Re-evaluate and Validate

  • Action: After implementing one or more mitigation strategies, repeat the post-extraction spike experiment.

  • Evaluation: The matrix effect should now be within the acceptable range of 85-115%.

  • Outcome: If the matrix effect is still significant, a combination of the above strategies may be necessary. For example, an optimized SPE protocol combined with the use of a SIL-IS is a very robust approach.

Quantitative Data on Acyl-CoA Analysis

The following tables provide representative data on recovery and matrix effects for various acyl-CoAs from published methods. This data can serve as a benchmark for what to expect during the analysis of this compound.

Table 1: Representative Recoveries of Acyl-CoAs using Solid-Phase Extraction

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%

Data adapted from established protocols.[4][7]

Table 2: Matrix Effects for Short-Chain Acyl-CoAs in Cell Extracts

AnalyteMatrix Effect (%)
Dephospho-CoA~19% ion suppression
Other short-chain acyl-CoAs< 10% ion suppression

Data from a study using 2.5% sulfosalicylic acid for extraction without SPE.[3]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoAs.[4][7]

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM Potassium Phosphate buffer (pH 4.9) containing a known amount of SIL-IS.

    • Homogenize on ice.

    • Add 1 mL of 2-Propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, and vortex for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • SPE Cleanup:

    • Condition a 2-(2-pyridyl)ethyl SPE column with 2 mL of Wash Solution (Acetonitrile/Isopropanol/Water/Acetic Acid; 9:3:4:4).

    • Load the supernatant onto the conditioned column.

    • Wash the column with 2 mL of Wash Solution.

    • Elute this compound with 1.5 mL of Elution Solution (Methanol/250 mM Ammonium Formate; 4:1).

  • Sample Preparation for LC-MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Metabolic Pathway of this compound

This compound, as a branched-chain fatty acyl-CoA, is primarily metabolized through peroxisomal β-oxidation.[10][11] This pathway is necessary because the methyl branch at the β-carbon position would inhibit mitochondrial β-oxidation.

dot

Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of a Branched-Chain Acyl-CoA cluster_peroxisome Peroxisome cluster_products acyl_coa This compound enoyl_coa 2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Oxidase (ACOX) hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Shortened Acyl-CoA (Propionyl-CoA) ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase mitochondria Mitochondria (further oxidation) shortened_acyl_coa->mitochondria tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Peroxisomal β-oxidation of branched-chain acyl-CoAs.

References

Technical Support Center: Enhancing the Stability of 8-Methylheptadecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful application of 8-Methylheptadecanoyl-CoA standards in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a branched-chain long-chain acyl-coenzyme A (acyl-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cell signaling.[1][2] Specifically, branched-chain fatty acyl-CoAs are involved in peroxisomal α- and β-oxidation.[3] In research, this compound is often used as an internal standard for mass spectrometry-based quantification of other long-chain acyl-CoAs due to its structural similarity to endogenous species and its typically low natural abundance in many biological samples.

Q2: What are the main factors that affect the stability of this compound standards?

A2: The stability of this compound, like other long-chain acyl-CoAs, is primarily affected by:

  • Hydrolysis: The thioester bond is susceptible to both enzymatic and non-enzymatic hydrolysis, yielding coenzyme A (CoA-SH) and 8-methylheptadecanoic acid.[4][5][6]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the thioester bond.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Oxidation: While less common for saturated acyl chains, exposure to strong oxidizing agents should be avoided.

  • Repeated Freeze-Thaw Cycles: These can lead to degradation and should be minimized.

Q3: How should I properly store my this compound standard?

A3: Proper storage is critical for maintaining the integrity of your standard.

  • Short-term storage (days to weeks): Store solutions at -20°C.

  • Long-term storage (months to years): For optimal stability, store lyophilized powder or solutions in an appropriate solvent at -80°C.

  • Working solutions: Prepare fresh working solutions from a stock solution for each experiment to minimize degradation. Avoid repeated use of the same diluted standard solution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Low or No Signal During LC-MS/MS Analysis

Possible Causes & Solutions:

CauseRecommended Solution
Degradation of the Standard Prepare a fresh dilution of the standard from a stock solution stored at -80°C. Verify the integrity of the stock by analyzing a freshly prepared, concentrated solution. Consider preparing new stock solutions if they have been stored for an extended period or subjected to multiple freeze-thaw cycles.
Improper Solvent/pH Ensure the standard is dissolved in a compatible solvent. For reconstitution, high-purity methanol (B129727) or a slightly acidic buffer (e.g., pH 4.0-5.0) is often recommended for long-chain acyl-CoAs. Avoid strongly basic or acidic conditions in your sample preparation and mobile phases.
Suboptimal Mass Spectrometry Parameters Optimize the MS parameters for this compound. This includes tuning for the correct precursor and product ions. A common fragmentation for acyl-CoAs is the neutral loss of the phospho-ADP moiety (507 Da).[7]
Matrix Effects The presence of other molecules in your sample can suppress the ionization of this compound. To mitigate this, ensure proper sample clean-up (e.g., solid-phase extraction). If using as an internal standard, ensure it is added to the sample early in the extraction process to account for matrix effects and extraction efficiency.
Issue 2: High Background or Contaminating Peaks in Blank Samples

Possible Causes & Solutions:

CauseRecommended Solution
Solvent Contamination Run a solvent blank (injecting only the solvent used for sample preparation) to check for contaminants. Use high-purity, LC-MS grade solvents.
Contamination from Labware Fatty acids are common contaminants from plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware.[3] Whenever possible, use glass and rinse thoroughly with a high-purity organic solvent. If plasticware is necessary, pre-rinse with solvent.
Carryover from Previous Injections Implement a robust column washing step between sample injections.[8] This may involve a high-organic solvent wash to remove strongly retained compounds from the column.
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting) in Chromatography

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with the Column Peak tailing can occur due to interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for the column type. For acyl-CoAs, a slightly acidic mobile phase can improve peak shape.
Column Contamination or Degradation A buildup of sample matrix on the column can lead to poor peak shape.[8] Use a guard column and/or perform regular column flushing. If the problem persists, the column may need to be replaced.
Inappropriate Injection Solvent The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Standard:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the powder in high-purity methanol to a stock concentration of 1-5 mM.

    • Vortex briefly to ensure complete dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into small, single-use volumes in amber glass vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions to the desired working concentration using the appropriate solvent (e.g., methanol, or the initial mobile phase of your LC method).

Protocol 2: Use of this compound as an Internal Standard for LC-MS/MS
  • Sample Preparation:

    • To a known volume or weight of your biological sample (e.g., cell lysate, tissue homogenate), add a precise amount of this compound from a working solution. The final concentration should be within the linear range of your assay.

    • Proceed with your established protein precipitation and lipid extraction protocol (e.g., using a cold organic solvent like methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method that includes the specific precursor-to-product ion transition for this compound alongside the transitions for your analytes of interest.

    • The precursor ion will be [M+H]+, and a characteristic product ion results from the neutral loss of 507 Da.[7]

  • Quantification:

    • Calculate the peak area ratio of the endogenous acyl-CoA to the this compound internal standard.

    • Determine the concentration of the endogenous acyl-CoA by comparing this ratio to a standard curve prepared with known amounts of the analyte and a constant amount of the internal standard.

Visualizations

Stability_Factors Standard This compound Standard Hydrolysis Hydrolysis (Enzymatic/Non-Enzymatic) Standard->Hydrolysis susceptible to Degradation Degradation Products (8-Methylheptadecanoic Acid + CoA-SH) Hydrolysis->Degradation pH Inappropriate pH (Acidic/Alkaline) pH->Hydrolysis catalyzes Temp High Temperature Temp->Hydrolysis accelerates FreezeThaw Repeated Freeze-Thaw FreezeThaw->Degradation promotes

Caption: Factors influencing the degradation of this compound standards.

Troubleshooting_Workflow Start Low/No MS Signal CheckStandard Prepare Fresh Standard Dilution Start->CheckStandard CheckSolvent Verify Solvent and pH CheckStandard->CheckSolvent OptimizeMS Optimize MS Parameters CheckSolvent->OptimizeMS CheckMatrix Investigate Matrix Effects OptimizeMS->CheckMatrix Result Signal Improved? CheckMatrix->Result End Problem Solved Result->End Yes End_Fail Consult Instrument Specialist Result->End_Fail No

Caption: Troubleshooting workflow for low or no signal in LC-MS/MS analysis.

Degradation_Pathway AcylCoA This compound Thioester Bond Hydrolysis Hydrolysis AcylCoA->Hydrolysis Products 8-Methylheptadecanoic Acid + Coenzyme A (CoA-SH) Hydrolysis->Products Enzymes Acyl-CoA Hydrolases Enzymes->Hydrolysis catalyze

References

Technical Support Center: Method Validation for 8-Methylheptadecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 8-Methylheptadecanoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals working on bioanalytical method validation.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for an this compound quantification method according to regulatory guidelines?

A1: According to guidelines from regulatory bodies like the FDA, key bioanalytical method validation parameters include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity (Lower Limit of Quantitation, LLOQ), reproducibility, and stability.[1][2] For biomarker analysis, it's also important to consider the context of use, as fixed criteria from drug bioanalysis may not always be appropriate.[3] The ICH M10 guidance is a recommended starting point for chromatographic assays.[3][4]

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the quantitative analysis of acyl-CoA species.[5][6][7] This method offers high sensitivity and selectivity, which is necessary for distinguishing and quantifying specific acyl-CoAs within complex biological matrices.[8]

Q3: Why is the stability of this compound a critical factor during method validation?

A3: Acyl-CoA esters are susceptible to enzymatic and chemical degradation, including hydrolysis.[9] Therefore, it is crucial to evaluate the stability of this compound under various conditions. This includes freeze-thaw stability, short-term stability at room temperature (bench-top), and long-term stability in frozen storage. Stability assessments ensure that the measured concentration accurately reflects the true concentration in the sample at the time of collection.[10]

Q4: How do I choose an appropriate internal standard for this compound analysis?

A4: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). This helps to correct for variability during sample extraction, processing, and LC-MS/MS analysis.[8] If a stable isotope-labeled standard is unavailable, a structurally similar acyl-CoA that is not endogenously present in the sample can be used.

Troubleshooting Guide

Low or No Signal Intensity

Q5: I am not seeing any signal for my this compound standard. What should I check first?

A5: When a signal is completely absent, a systematic check is required:

  • Mass Spectrometer Function: Infuse a known, stable compound to verify the instrument is responsive.[9]

  • Standard Integrity: Prepare a fresh stock solution of your this compound standard, as acyl-CoAs can degrade over time.

  • Mobile Phases: Prepare fresh mobile phases to rule out contamination or degradation.[9]

  • Instrument Parameters: Confirm that all MS parameters (e.g., ion spray voltage, gas flows, temperatures) are correctly set and that a stable electrospray is being generated.[5]

Q6: My signal for this compound is very low. What are the common causes?

A6: Several factors can lead to low signal intensity for acyl-CoAs:

  • Inefficient Ionization: Acyl-CoAs are polar molecules, and their ionization can be inefficient. Optimization of mobile phase pH and composition is critical. Using a volatile reagent like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) in the mobile phase can improve peak shape and signal.[6][11]

  • Suboptimal MS/MS Transition: Ensure you are using the optimal multiple reaction monitoring (MRM) transition. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[11][12] The precursor ion would be [M+H]⁺.

  • Sample Degradation: Acyl-CoAs are unstable in non-acidic aqueous solutions. Ensure samples are kept on ice or at 4°C during preparation and analysis to minimize hydrolysis.[9][10]

  • Matrix Effects: Co-eluting components from the biological matrix can suppress the ionization of the target analyte. Improve sample clean-up using solid-phase extraction (SPE) or adjust chromatography to separate the analyte from interfering substances.[13]

Poor Peak Shape and Chromatography Issues

Q7: My chromatographic peaks for this compound are tailing or broad. How can I improve this?

A7: Poor peak shape is a common issue in acyl-CoA analysis:

  • Secondary Interactions: Tailing can occur due to interactions between the phosphate (B84403) groups of the CoA moiety and the stationary phase. Using a high pH mobile phase (e.g., with ammonium hydroxide) can help to deprotonate silanols on the column, reducing these interactions.[11]

  • Column Contamination: Repeated injections of biological extracts can lead to a build-up of contaminants on the column.[8] Implement a column wash step between injections, such as with 0.1% phosphoric acid, to clean the column.[14]

  • Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[13]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[13]

Reproducibility and Accuracy Issues

Q8: My results are not reproducible between runs. What could be the cause?

A8: Poor reproducibility can stem from several sources:

  • Inconsistent Sample Preparation: Ensure that sample extraction and handling are performed consistently across all samples. The use of an internal standard is crucial to mitigate variability.[8]

  • Analyte Instability: If the analyte is degrading in the autosampler over the course of a run, this will lead to inconsistent results. Test the stability of this compound in the autosampler solvent and conditions.[10]

  • Instrument Fluctuation: Monitor system pressure and spray stability throughout the run. Fluctuations can indicate issues with the pump, injector, or ion source.

Experimental Protocols & Workflows

General Experimental Workflow

The overall process for quantifying this compound involves sample extraction, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Sample (Tissue/Cells) Homogenize Homogenization in Extraction Buffer Tissue->Homogenize Spike Spike Internal Standard Homogenize->Spike Centrifuge1 Centrifugation Spike->Centrifuge1 SPE Solid-Phase Extraction (SPE) Centrifuge1->SPE Dry Dry Down & Reconstitute SPE->Dry Inject Inject Sample Dry->Inject LC Reverse-Phase HPLC Inject->LC MS Tandem MS (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound Quantification.

Troubleshooting Workflow for Low Signal

This decision tree provides a systematic approach to diagnosing the cause of a low or absent signal during LC-MS/MS analysis.

G decision decision issue issue check check start Start: Low/No Signal q1 Is MS responsive with a known standard? start->q1 a1_no Issue: Mass Spectrometer q1->a1_no No q2 Is signal present with fresh standard & mobile phase? q1->q2 Yes a2_no Issue: Analyte/Solvent Degradation q2->a2_no No q3 Are MS/MS parameters (MRM, CE) optimized? q2->q3 Yes a3_no Action: Optimize MRM transition & collision energy q3->a3_no No q4 Is sample clean-up adequate? q3->q4 Yes a4_no Issue: Matrix Effects q4->a4_no No end Action: Optimize Sample Prep & Chromatography q4->end Yes

Caption: Troubleshooting Decision Tree for Low LC-MS Signal.

Protocol 1: Sample Extraction from Tissue

This protocol is adapted from methods for long-chain fatty acyl-CoA extraction.[6][11]

  • Preparation: Place approximately 100-200 mg of frozen tissue into a pre-chilled tube.

  • Homogenization: Add 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile (B52724):water). Homogenize the tissue thoroughly using a mechanical disruptor, keeping the sample on ice.

  • Internal Standard: Spike the homogenate with an appropriate internal standard (e.g., ¹³C-labeled palmitoyl-CoA) to your desired final concentration.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with an aqueous buffer to remove unbound impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile containing ammonium hydroxide).

  • Final Step: Dry the eluted sample under a stream of nitrogen. Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method that can be adapted for this compound.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5.[11]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Example): Monitor for the neutral loss of 507 Da from the protonated parent ion. The exact precursor m/z for this compound would need to be calculated. The product ion would correspond to the acyl-chain fragment.

Method Validation Parameters & Data

The following tables summarize typical acceptance criteria and performance data for bioanalytical methods based on FDA guidelines and published literature for similar analytes.[15] These values can serve as a benchmark for the validation of an this compound quantification method.

Table 1: Typical Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal value (±20% for LLOQ).
Accuracy Mean value should be within ±15% of the theoretical value (±20% at LLOQ).
Precision Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte in blank samples.
Recovery Should be consistent, precise, and reproducible.
Stability Analyte concentration should be within ±15% of the initial concentration.
Table 2: Example Performance Data for Acyl-CoA Quantification Methods

This table presents representative data synthesized from published LC-MS/MS methods for various acyl-CoAs to provide a reference for expected performance.

Analyte ClassLLOQ (fmol)Linearity (r²)Accuracy (%)Precision (CV%)Reference
Short- to Long-Chain Acyl-CoAs1 - 5> 0.9990 - 111< 15[14][16]
Long-Chain Acyl-CoAs (C16-C18)~10> 0.9994.8 - 110.81.2 - 12.2[11]
Short-Chain Acyl-CoAs~20> 0.99585 - 115< 15[5][7]

References

Technical Support Center: Analysis of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of BCFA-CoAs, providing potential causes and recommended solutions.

Issue 1: Low or no signal for BCFA-CoAs in my LC-MS/MS analysis.

  • Question: I am not detecting my target branched-chain fatty acyl-CoAs, or the signal intensity is much lower than expected. What could be the cause?

  • Answer: This is a common issue that can stem from several factors throughout the experimental process, from sample handling to data acquisition. The primary suspects are sample degradation, inefficient extraction, and analyte loss on surfaces. Acyl-CoAs are known to be unstable, and their phosphate (B84403) groups can adhere to glass and metal surfaces.

    Possible Causes and Solutions:

Possible CauseRecommended Solution
Sample Degradation Ensure rapid quenching of metabolic activity immediately after sample collection. Keep samples on ice at all times during preparation and store extracts as dry pellets at -80°C. Reconstitute samples just before analysis in a non-aqueous solvent like methanol (B129727) or a buffered solution to minimize hydrolysis.
Inefficient Extraction The choice of extraction solvent is critical. A cold solution of 80% methanol has been shown to be effective. For deproteinization, 5-sulfosalicylic acid (SSA) is often more effective than trichloroacetic acid (TCA) for recovering short-chain species.
Analyte Loss on Surfaces The phosphate groups on acyl-CoAs can chelate with metal ions and adsorb to surfaces. Using metal-free vials and tubing can help mitigate this. A derivatization strategy involving phosphate methylation can also resolve issues of analyte loss on glass and metallic surfaces.[1]
Poor Ionization in Mass Spectrometer Optimize the electrospray ionization (ESI) source parameters. Acyl-CoAs are typically analyzed in positive ion mode. Ensure the mobile phase composition is amenable to good ionization; for example, the use of ammonium (B1175870) acetate (B1210297) can be beneficial.

Issue 2: Poor chromatographic separation of BCFA-CoA isomers.

  • Question: I am struggling to separate isomers like isobutyryl-CoA and n-butyryl-CoA. How can I improve my chromatographic resolution?

  • Answer: Co-elution of isomers is a significant challenge in the analysis of BCFA-CoAs, leading to inaccurate quantification. Achieving baseline separation is key to reliable data.

    Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Column Chemistry A C18 reversed-phase column is commonly used and can provide good separation. Experiment with different C18 column properties (e.g., particle size, pore size, end-capping) to find the best resolution for your specific analytes.
Inadequate Mobile Phase Composition The use of ion-pairing reagents in the mobile phase can improve the separation of isomeric acyl-CoAs. However, be aware that these reagents can cause ion suppression in the mass spectrometer, particularly in positive ion mode. An alternative is to use a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) with a C18 column, which has been shown to achieve high-resolution separation.[2][3]
Gradient Elution Not Optimized A shallow and slow gradient elution is often necessary to resolve closely eluting isomers. Meticulously optimize the gradient profile to maximize the separation between your target isomers.

Issue 3: Inaccurate or imprecise quantification of BCFA-CoAs.

  • Question: My quantitative results for branched-chain fatty acyl-CoAs show high variability between replicates. What are the likely sources of this error?

  • Answer: Quantitative accuracy and precision are paramount in metabolic studies. Variability can be introduced at multiple stages, including sample preparation and data analysis.

    Possible Causes and Solutions:

Possible CauseRecommended Solution
Lack of an Appropriate Internal Standard The gold standard for quantification is the use of a stable isotope-labeled version of the analyte for each BCFA-CoA being measured. If these are not available, odd-chain acyl-CoAs (e.g., heptadecanoyl-CoA) can be used as they are not typically found in biological samples.
Matrix Effects Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Improve sample cleanup using solid-phase extraction (SPE) or ensure good chromatographic separation to resolve analytes from interfering species.
Non-Linearity of Calibration Curves Construct calibration curves in a matrix that closely matches your study samples to account for matrix effects. Using a weighted linear regression (e.g., 1/x) for your calibration curves can improve accuracy, especially at lower concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store my samples to prevent the degradation of branched-chain fatty acyl-CoAs?

A1: Due to their inherent instability, proper storage is crucial. For short-term storage during sample preparation, always keep samples on ice. For long-term storage, it is recommended to store extracts as dried pellets at -80°C. Reconstitute the dried extract just prior to LC-MS/MS analysis. Avoid repeated freeze-thaw cycles as this can lead to significant degradation of acyl-CoAs.

Expected Stability of Acyl-CoAs Under Various Storage Conditions (Based on general principles for unstable metabolites, as specific data for BCFA-CoAs is limited)

Storage ConditionExpected StabilityRecommendations
Room Temperature (in solution) Very Poor (hours)Avoid at all costs. Process samples immediately.
4°C (in solution) Poor (hours to a day)Use only for very short-term storage in the autosampler during a run.
-20°C (frozen extract) Fair to Good (weeks to months)Acceptable for shorter-term storage, but -80°C is preferred.
-80°C (frozen extract) Excellent (months to years)Recommended for all long-term storage of acyl-CoA extracts.
Freeze-Thaw Cycles Significant DegradationAliquot samples to avoid multiple freeze-thaw cycles.

Q2: Which extraction method provides the best recovery for short-chain branched-chain fatty acyl-CoAs?

A2: The choice of extraction method can significantly impact recovery. While methods involving protein precipitation with trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) are common, they can lead to the loss of more hydrophilic, short-chain acyl-CoAs. A simpler and often more effective method for these molecules is protein precipitation with 5-sulfosalicylic acid (SSA), which does not require a subsequent SPE step.

Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with TCA + SPE (%)Recovery with 2.5% SSA (%)
Malonyl-CoA 2674
Acetyl-CoA 3659
Propionyl-CoA 6280
Isovaleryl-CoA 5859
Data adapted from a study comparing extraction methods for short-chain acyl-CoAs.[4]

Q3: Can I use the same LC-MS/MS method for both short-chain and long-chain branched-chain fatty acyl-CoAs?

A3: While it is possible to develop a method that covers a broad range of acyl-CoA chain lengths, it often requires a compromise in performance for either the short-chain or long-chain species. Short-chain BCFA-CoAs are more polar and may require different chromatographic conditions (e.g., HILIC or specific ion-pairing reagents) than the more hydrophobic long-chain species, which are well-suited for standard C18 reversed-phase chromatography. A harmonized approach using both HILIC and reversed-phase chromatography in series has been developed to address this challenge.[5]

Q4: What are the characteristic fragment ions I should look for in my MS/MS analysis of acyl-CoAs?

A4: Acyl-CoAs have a very characteristic fragmentation pattern in positive ion mode MS/MS. The parent ion [M+H]+ will typically produce a neutral loss of 507 Da, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate portion of the Coenzyme A molecule.[4][6] Another common fragment ion is observed at m/z 428. These characteristic fragments can be used to set up Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) experiments for targeted quantification.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Branched-Chain Fatty Acyl-CoAs

This protocol provides a general framework for the targeted quantification of BCFA-CoAs. Optimization will be required for specific instrumentation and analytes.

1. Sample Preparation (using 5-Sulfosalicylic Acid)

  • Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold phosphate-buffered saline (PBS), then scrape the cells into a pre-chilled microcentrifuge tube. For suspension cells, pellet by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet.

  • Quenching and Lysis: Immediately add an equal volume of ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., a stable isotope-labeled BCFA-CoA).

  • Deproteinization: Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube, avoiding the protein pellet.

  • Storage: Store the supernatant at -80°C until analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Ion Source Gas 1: 40 psi

    • Ion Source Gas 2: 50 psi

    • Curtain Gas: 30 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode. For each BCFA-CoA, monitor the transition from the precursor ion [M+H]+ to the product ion [M-507+H]+.

Mandatory Visualizations

Branched-Chain Amino Acid (BCAA) Catabolism Pathway

The following diagram illustrates the initial steps in the catabolism of the branched-chain amino acids (leucine, isoleucine, and valine) leading to the formation of their respective branched-chain fatty acyl-CoA derivatives.

BCAA_Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylbutyrylCoA α-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH

Caption: BCAA catabolism to BCFA-CoAs.

References

Technical Support Center: Optimizing MS/MS Fragmentation of 8-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylheptadecanoyl-CoA. Our aim is to help you overcome common challenges encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in positive ion mode ESI-MS/MS?

In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern.[1][2] You can expect two primary fragmentation events:

  • A neutral loss of 507.0 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety. This is often the most abundant fragmentation pathway.[1][2][3]

  • A product ion at m/z 428.4, representing the charged CoA moiety resulting from cleavage at the 5'-diphosphate group.[1][3]

For this compound (Molecular Weight: 1094.6 g/mol ), the precursor ion will be [M+H]⁺ at m/z 1095.6. The expected major product ion from the neutral loss would be at m/z 588.6.

Q2: Which ionization mode, positive or negative, is better for analyzing this compound?

Positive ion mode is generally reported to be more sensitive for the analysis of fatty acyl-CoAs, with some studies showing a 3-fold increase in sensitivity compared to negative ion mode.[3] Therefore, positive electrospray ionization (ESI) is recommended for optimal detection and fragmentation of this compound.

Q3: I am observing a very low signal for my this compound precursor ion. What are the possible causes?

Low signal intensity can stem from several factors:

  • Suboptimal Ionization: The pH of your mobile phase can significantly impact ionization efficiency. For positive ion ESI, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is recommended to promote protonation.[4]

  • Sample Degradation: Acyl-CoAs can be unstable. It is advisable to prepare fresh samples and analyze them promptly. Protect your samples from elevated temperatures and light to prevent degradation.[4]

  • Poor Desolvation: Inefficient desolvation in the ESI source can lead to a reduced ion signal. Optimize the desolvation gas flow and temperature.[5]

  • Incorrect Sprayer Voltage: The electrospray voltage should be optimized. While a default setting might work, fine-tuning this parameter can lead to significant improvements in sensitivity.[5]

Troubleshooting Guides

Issue 1: Poor or No Fragmentation of the Precursor Ion

You have a stable precursor ion signal for this compound, but you observe minimal or no fragmentation upon collision-induced dissociation (CID).

Troubleshooting Steps:

  • Increase Collision Energy (CE): This is the most direct way to induce fragmentation. Gradually increase the CE in increments and monitor the abundance of your precursor and expected product ions.

  • Check Collision Gas Pressure: Ensure that the collision gas (e.g., nitrogen or argon) is flowing at the correct pressure. A hissing sound from the instrument could indicate a leak or excessively high pressure, which can paradoxically lead to poor fragmentation efficiency.[6]

  • Optimize Declustering Potential (DP) / Cone Voltage: This parameter can help to decluster solvent molecules from your ion of interest and can also induce some in-source fragmentation. Optimize this setting before moving to collision cell parameters.[5]

  • Consider Adduct Formation: If your precursor ion is a sodium adduct ([M+Na]⁺) instead of a protonated molecule ([M+H]⁺), it may be more resistant to fragmentation.[7] Adding a small amount of acid (e.g., formic acid) to your mobile phase can promote the formation of protonated ions.[7]

Issue 2: Unexpected Fragments in the MS/MS Spectrum

Your MS/MS spectrum shows fragment ions that do not correspond to the expected neutral loss of 507 Da or the m/z 428 fragment.

Troubleshooting Steps:

  • In-Source Fragmentation: The compound might be fragmenting in the ion source before it reaches the mass analyzer. This can be mitigated by using a softer ionization technique or reducing the source temperature.[4]

  • Co-eluting Impurities: The unexpected fragments may be coming from an impurity that has the same retention time as your analyte. Improve your chromatographic separation by using a longer gradient or a column with a different selectivity.[4]

  • Sample Contamination: Review all solvents, reagents, and materials used during sample preparation for potential sources of contamination.[4]

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is a general guideline for the extraction of acyl-CoAs from tissues or cells, based on common lipidomics extraction methods.

  • Homogenization: Homogenize the tissue sample in a 2:1 chloroform (B151607)/methanol mixture. The final solvent volume should be 20 times the volume of the tissue sample (e.g., 1g of tissue in 20mL of solvent).[8]

  • Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.[8]

  • Phase Separation: Centrifuge the homogenate to separate the solid and liquid phases. Recover the liquid phase. To this, add 0.2 volumes of a 0.9% NaCl solution (e.g., for 20mL of liquid phase, add 4mL of the salt solution). This will induce a phase separation.[8]

  • Lipid Extraction: The lower chloroform phase will contain the lipids, including the long-chain acyl-CoAs. Carefully collect this phase.

  • Drying and Reconstitution: Evaporate the chloroform extract to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).[4]

Data Presentation

Table 1: Recommended Starting Parameters for MS/MS Analysis of Acyl-CoAs

These parameters are based on published methods for a range of fatty acyl-CoAs and can be used as a starting point for optimizing the analysis of this compound.[3]

ParameterRecommended Setting
Ionization ModePositive Electrospray Ionization (ESI)
ESI Needle Voltage5.5 kV
Turbo V ESI Source Temp.350°C
Nebulizer Gas (N₂)35 (arbitrary units)
Desolvation Gas (N₂)25 (arbitrary units)
Curtain Gas (N₂)15 (arbitrary units)
Collision Gas (N₂)Medium
Interface Heater100°C

Visualizations

cluster_legend Fragmentation Pathway Precursor Precursor Ion [M+H]⁺ (m/z 1095.6) NL_Fragment Product Ion 1 [M+H-507]⁺ (m/z 588.6) Precursor->NL_Fragment  CID CoA_Fragment Product Ion 2 [CoA]⁺ (m/z 428.4) Precursor->CoA_Fragment  CID Neutral_Loss Neutral Loss (507.0 Da)

Caption: Predicted MS/MS fragmentation of this compound.

Start Poor/No Fragmentation CheckCE Increase Collision Energy (CE) Start->CheckCE CheckGas Verify Collision Gas Pressure CheckCE->CheckGas No Improvement Success Fragmentation Achieved CheckCE->Success Improved OptimizeDP Optimize Declustering Potential (DP) CheckGas->OptimizeDP No Improvement CheckGas->Success Improved CheckAdducts Check for Na+ Adducts OptimizeDP->CheckAdducts No Improvement OptimizeDP->Success Improved CheckAdducts->Success Protonated Ion Forms & Fragments Failure Consult Instrument Specialist CheckAdducts->Failure No Improvement

Caption: Troubleshooting workflow for poor MS/MS fragmentation.

References

Selecting an appropriate internal standard for 8-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and validating an appropriate internal standard for the quantitative analysis of 8-Methylheptadecanoyl-CoA by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the most important characteristic of an internal standard (IS) for acyl-CoA analysis?

A1: The ideal internal standard should mimic the analytical behavior of the analyte (this compound) as closely as possible. This includes similar extraction recovery, chromatographic retention, and ionization efficiency. The goal is to have the IS/analyte ratio remain constant despite variations in sample preparation or instrument performance. For this reason, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1][2]

Q2: What are the main types of internal standards suitable for this compound?

A2: There are two primary categories of suitable internal standards:

  • Stable Isotope-Labeled (SIL) Analogs: An isotopically labeled version of this compound (e.g., containing deuterium (B1214612) or ¹³C) is the preferred choice. It co-elutes with the analyte and behaves nearly identically during extraction and ionization, offering the most accurate correction for experimental variability.[2]

  • Odd-Chain Acyl-CoAs: These are structurally similar compounds that are not typically present in most biological systems.[3] Common examples include Pentadecanoyl-CoA (C15:0) and Heptadecanoyl-CoA (C17:0).[3][4] They are a cost-effective alternative to SIL standards but may not perfectly co-elute or share the exact same ionization efficiency as the branched-chain analyte.

Q3: Can I use a straight-chain acyl-CoA IS for a branched-chain analyte like this compound?

A3: Yes, this is a common practice, particularly using odd-chain standards like Heptadecanoyl-CoA (C17:0-CoA).[5] However, the methyl branch on your analyte can influence its chromatographic retention time and potentially its ionization efficiency relative to a straight-chain IS. Therefore, thorough validation is critical to ensure the chosen IS accurately reflects the analyte's behavior across the expected concentration range.

Q4: When should I add the internal standard to my sample?

A4: The internal standard should be added as early as possible in the sample preparation workflow.[1] For cellular or tissue samples, this means adding the IS to the extraction solvent that is first introduced to the sample. This ensures the IS compensates for any analyte loss during extraction, concentration, and reconstitution steps.

Troubleshooting Guide

Issue 1: High variability in the internal standard signal across my sample set.

  • Possible Cause: Inconsistent sample preparation, leading to variable extraction recovery or significant matrix effects in some samples. Acyl-CoAs can also be unstable.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure precise and consistent execution of all steps, especially solvent volumes and mixing times.

    • Check IS Stability: Prepare a sample of the IS in the final reconstitution solvent and analyze it at several time points (e.g., 0, 4, 24 hours) to ensure it is stable in the autosampler.[4]

    • Evaluate Matrix Effects: Perform a post-extraction spike experiment. Compare the IS signal in a neat solution to its signal in an extract from a blank matrix sample to quantify ion suppression or enhancement. If matrix effects are severe and variable, further sample cleanup or chromatographic optimization may be necessary.

Issue 2: The analyte and internal standard peaks are not well-separated or show significant tailing.

  • Possible Cause: The liquid chromatography (LC) method is not optimized for acyl-CoA analysis. Acyl-CoAs are known to exhibit poor peak shape on some reversed-phase columns without proper mobile phase modifiers.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the mobile phase contains an appropriate buffer, such as ammonium (B1175870) acetate, to improve peak shape. Adjusting the pH can also have a significant impact.[5]

    • Test Different Columns: A C8 or C18 column is typically used for acyl-CoA analysis.[5] If peak shape is poor, try a different column chemistry or vendor.

    • Adjust Gradient: Modify the elution gradient to improve the separation between the analyte, the IS, and any interfering matrix components.

Issue 3: The calibration curve is non-linear, especially at the low or high end.

  • Possible Cause: The concentration of the internal standard is inappropriate, or there is significant matrix interference.

  • Troubleshooting Steps:

    • Optimize IS Concentration: The concentration of the IS should be appropriate for the expected range of the analyte. A common practice is to use an IS concentration near the middle of the calibration curve.

    • Check for Contamination: Ensure the blank matrix is free of endogenous this compound or other interferences at the same mass transition.

    • Switch to a Better IS: If using an odd-chain standard, non-linearity could be caused by differences in ionization behavior at concentration extremes. A stable isotope-labeled standard is less likely to have this issue.[1]

Potential Internal Standards for this compound

The table below summarizes potential internal standards. The ideal choice depends on balancing the need for accuracy with budget constraints.

Internal Standard TypeSpecific CompoundMolecular FormulaExact Mass (Monoisotopic)Key CharacteristicsCommercial Availability
Odd-Chain Acyl-CoA Pentadecanoyl-CoA (C15:0)C₃₆H₆₄N₇O₁₇P₃S991.329Structurally similar, not endogenous in most systems, cost-effective.MedChemExpress[6][7], Smolecule[8]
Odd-Chain Acyl-CoA Heptadecanoyl-CoA (C17:0)C₃₈H₆₈N₇O₁₇P₃S1019.361Closer in chain length to the analyte, widely used as a general long-chain acyl-CoA IS.MedChemExpress[9], PubChem[10]
Stable Isotope-Labeled Palmitoyl-CoA-d₄ (C16:0-d₄)C₃₇H₆₂D₄N₇O₁₇P₃S1009.390Isotopically labeled, but structurally different (straight-chain). May not co-elute perfectly.Avanti Polar Lipids[11][12]
Ideal (Custom Synthesis) This compound-dₓC₃₉H₆₈DₓN₇O₁₇P₃SVariesThe "gold standard" IS. Identical chemical and physical properties to the analyte.Requires custom synthesis.

Experimental Protocols

Protocol: Validation of an Internal Standard

This protocol outlines the key steps to validate your chosen internal standard (e.g., Heptadecanoyl-CoA) for the quantification of this compound.

1. Materials and Reagents:

  • Analytes: this compound, Heptadecanoyl-CoA (IS)

  • Solvents: LC-MS grade methanol, acetonitrile, and water

  • Buffer: Ammonium acetate

  • Extraction tubes, nitrogen evaporator, autosampler vials

  • LC-MS/MS system with a C18 or C8 column (e.g., 100 x 2.1 mm, <3 µm)

2. Sample Preparation (Cell Pellet Example):

  • To a 1.5 mL tube containing the cell pellet, add 500 µL of ice-cold methanol.

  • Add a known, fixed amount of the Heptadecanoyl-CoA internal standard solution (e.g., 10 µL of a 1 µM solution).

  • Vortex vigorously for 1 minute to lyse cells and precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate). Vortex and transfer to an autosampler vial.

3. LC-MS/MS Method:

  • Column: C18 reversed-phase, 100 x 2.1 mm, 2.6 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: Linear ramp to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 5% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Positive ion mode, Multiple Reaction Monitoring (MRM). Optimize MRM transitions and collision energies by infusing pure standards.

    • Example Transition for Heptadecanoyl-CoA: Q1: 1020.4 -> Q3: 507.2

4. Validation Experiments:

  • Linearity: Prepare a calibration curve by spiking known concentrations of this compound into a blank matrix extract containing the fixed IS concentration. Analyze and plot the analyte/IS peak area ratio vs. concentration. Assess the R² value (>0.99 is desirable).

  • Accuracy & Precision: Analyze quality control (QC) samples (low, medium, high concentrations) in replicate (n=5) on three different days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should be <15% (<20% for LLOQ).

  • Matrix Effect: Compare the peak area of the analyte/IS spiked into a blank matrix extract with the peak area in a neat solvent. The ratio of these areas indicates the degree of ion suppression or enhancement.

  • Stability: Assess the stability of the analyte and IS in the reconstitution solvent at autosampler temperature over 24 hours.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Validation Sample Biological Sample (e.g., Cell Pellet) Add_IS Add Known Amount of Internal Standard Sample->Add_IS Extract Extract Acyl-CoAs (e.g., with Methanol) Add_IS->Extract Dry Dry Down Extract (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Calculate Peak Area Ratios (Analyte / IS) LCMS->Data Calibrate Generate Calibration Curve Data->Calibrate Validate Assess Linearity, Accuracy, Precision, & Stability Calibrate->Validate

Caption: Workflow for Internal Standard Validation.

troubleshooting_guide Start Problem Observed Var_IS High IS Signal Variability? Start->Var_IS Poor_Peak Poor Peak Shape or Separation? Start->Poor_Peak Nonlinear Non-Linear Calibration Curve? Start->Nonlinear Sol_Var_IS1 Review Sample Prep Consistency Var_IS->Sol_Var_IS1 Yes Sol_Var_IS2 Check IS Stability in Autosampler Var_IS->Sol_Var_IS2 Yes Sol_Var_IS3 Evaluate Matrix Effects Var_IS->Sol_Var_IS3 Yes Sol_Peak1 Optimize Mobile Phase (Buffer, pH) Poor_Peak->Sol_Peak1 Yes Sol_Peak2 Test Alternate LC Column Poor_Peak->Sol_Peak2 Yes Sol_Nonlinear1 Adjust IS Concentration Nonlinear->Sol_Nonlinear1 Yes Sol_Nonlinear2 Use Stable Isotope Labeled (SIL) IS Nonlinear->Sol_Nonlinear2 Yes

Caption: Troubleshooting Logic for Common IS Issues.

References

Dealing with co-elution of isomeric acyl-CoAs in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isomeric acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during HPLC-based separation of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate isomeric acyl-CoAs using standard reversed-phase HPLC?

Isomeric acyl-CoAs, such as n-butyryl-CoA and isobutyryl-CoA, or positional isomers of unsaturated acyl-CoAs, possess identical mass and charge.[1][2] Their structural similarity often results in very similar physicochemical properties, leading to co-elution in standard chromatographic systems.[3] Achieving separation requires methods that can exploit subtle differences in their shape, polarity, or chirality.

Q2: How can I determine if a single chromatographic peak actually contains co-eluting isomers?

Identifying co-elution is the first critical step in troubleshooting.[4][5] Here are several methods to detect hidden peaks:

  • Peak Shape Analysis: Look for subtle asymmetries in your peak, such as shoulders or excessive tailing.[4][5][6] A pure peak should ideally be symmetrical.

  • Diode Array Detector (DAD) Analysis: A DAD or PDA detector can assess peak purity by comparing UV-Vis spectra across the peak.[4][5] If the spectra are not identical, it indicates the presence of multiple components.

  • High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can sometimes reveal minor mass differences if their elemental compositions are not identical.[1] More commonly, taking mass spectra across the eluting peak can reveal different fragmentation patterns if isomers are present, even if they are not chromatographically separated.[4][5]

Q3: What are the initial steps to troubleshoot the co-elution of my acyl-CoA isomers?

Before making significant changes to your method, ensure your HPLC system is functioning optimally.[7] Check for:

  • System Suitability: Run a standard to confirm that your system meets expected performance criteria for resolution, peak shape, and retention time stability.

  • Column Health: A contaminated or degraded column can lead to poor peak shape and resolution.[7] Try flushing the column with a strong solvent or replace it if necessary.

  • Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.[3][7]

Troubleshooting Guides

Issue 1: Complete Co-elution of Isomeric Acyl-CoAs

If your isomeric acyl-CoAs are completely co-eluting, you need to alter the fundamental selectivity of your chromatographic system.

Solution 1.1: Mobile Phase Optimization

The composition of the mobile phase is a powerful tool for manipulating separation.[8][9][10]

  • Adjusting Solvent Strength and Gradient: For reversed-phase chromatography, weakening the mobile phase (i.e., decreasing the percentage of organic solvent) will increase retention times and may provide better separation.[4][5] A shallower gradient can also increase the separation window for closely eluting compounds.[3]

  • Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can improve the separation of ionic and polar compounds like acyl-CoAs.[1][3] These reagents form neutral complexes with the analytes, altering their retention characteristics.

  • pH Modification: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and stationary phase, which can significantly impact selectivity.[9][10]

Solution 1.2: Stationary Phase Selection

If mobile phase optimization is insufficient, changing the stationary phase chemistry is often the most effective solution.[11]

  • Alternative C18 Chemistries: Not all C18 columns are the same. Switching to a C18 column with a different bonding density or end-capping can alter selectivity.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic or unsaturated compounds.[3][12]

  • Chiral Stationary Phases (CSPs): For enantiomeric acyl-CoAs, a chiral column is essential.[13][14] These columns are designed to interact differently with each enantiomer, enabling their separation.[13][14]

Troubleshooting Flowchart for Co-elution

coelution_troubleshooting start Co-eluting Isomers Detected check_system System Suitability & Column Health Check start->check_system optimize_mp Optimize Mobile Phase (Solvent Strength, Gradient, pH, Ion-Pairing) check_system->optimize_mp System OK resolved Separation Achieved optimize_mp->resolved Successful not_resolved Still Co-eluting optimize_mp->not_resolved Unsuccessful change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Chiral) derivatization Consider Derivatization change_column->derivatization Unsuccessful change_column->resolved Successful alt_tech Alternative Technology (e.g., Ion Mobility-MS) derivatization->alt_tech Unsuccessful derivatization->resolved Successful alt_tech->resolved Successful not_resolved->change_column

Caption: A logical workflow for troubleshooting co-eluting isomeric acyl-CoAs.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can obscure the presence of a co-eluting isomer and complicate quantification.

  • Tailing Peaks: This can be caused by strong interactions between the acyl-CoAs and active sites on the column (e.g., residual silanols), column overload, or extra-column dead volume.[3]

    • Solution: Use an end-capped column, lower the mobile phase pH, or reduce the sample concentration.[3]

  • Fronting Peaks: This is often a result of low sample solubility in the mobile phase or column overload.[3]

    • Solution: Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.[3] Decrease the amount of sample loaded onto the column.[3]

Advanced Separation Strategies

Derivatization

Chemically modifying the acyl-CoA molecule can alter its properties, potentially leading to better separation. For instance, butylation of the carboxyl group changes the polarity and structure of acylcarnitines, which can improve their separation.[3] A similar strategy could be adapted for acyl-CoAs.

Ion Mobility-Mass Spectrometry (IMS-MS)

When chromatographic separation is challenging, IMS-MS offers an orthogonal separation dimension.[15][16][17] This technique separates ions in the gas phase based on their size, shape, and charge.[16][17][18] Isomers that are inseparable by HPLC may have different collision cross-sections (CCS) and can be resolved by ion mobility.[16][17]

Experimental Workflow for LC-IMS-MS

lc_ims_ms_workflow sample_prep Sample Preparation (Extraction of Acyl-CoAs) hplc HPLC Separation (Primary Separation by Polarity) sample_prep->hplc esi Electrospray Ionization (ESI) hplc->esi ims Ion Mobility Separation (Separation by Shape/Size - CCS) esi->ims ms Mass Spectrometry (Separation by m/z) ims->ms data_analysis Data Analysis (3D Data: RT, Drift Time, m/z) ms->data_analysis

Caption: The experimental workflow for separating isomeric compounds using LC-IMS-MS.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for Short-Chain Acyl-CoA Isomers

This protocol is adapted from methods developed for the separation of short-chain acyl-CoA isomers like n-butyryl-CoA and isobutyryl-CoA.[1]

  • HPLC System: UPLC or UHPLC system for high resolution.

  • Column: A high-strength silica (B1680970) (HSS) T3 column or a similar C18 column with high retention for polar compounds.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[19]

  • Mobile Phase B: Acetonitrile (B52724).[19]

  • Gradient: A shallow gradient is crucial. For example, starting at a low percentage of B and slowly increasing over a long run time (e.g., 2% to 15% B over 10-15 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C to improve peak shape and reproducibility.

  • Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode using Multiple Reaction Monitoring (MRM).[20]

    • Ion Transition: Monitor for the neutral loss of the 507 Da fragment (phosphorylated ADP moiety) from the precursor ion.[19][20]

Protocol 2: Chiral HPLC for Enantiomeric Acyl-CoAs

This protocol is a general guideline for the separation of enantiomers, for example, 3(R)- and 3(S)-hydroxyhexadecanoyl-CoA.[13]

  • HPLC System: Standard HPLC system.

  • Column: A chiral stationary phase, such as a cellulose- or amylose-based column.[7]

  • Mobile Phase: Typically a non-polar mobile phase like hexane/isopropanol for normal-phase chiral chromatography or a polar organic mobile phase like methanol (B129727) or acetonitrile for reversed-phase chiral chromatography.[7] The choice is highly dependent on the specific chiral column.

  • Flow Rate: 0.5 - 1.0 mL/min.[7]

  • Detection: UV detector at 254 nm or a mass spectrometer.

Quantitative Data Summary

The following tables summarize typical performance metrics that can be achieved when developing methods for acyl-CoA separation.

Table 1: Example HPLC Gradient for Short-Chain Acyl-CoA Separation

Time (min)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.020.3
1.520.3
10.0200.3
15.0950.3
20.0950.3
20.120.3
25.020.3

This is an example gradient and should be optimized for your specific application and isomers of interest.

Table 2: Comparison of Chromatographic Parameters for Troubleshooting

ParameterPotential Problem if...Recommended Action
Capacity Factor (k') Too low (<1)Weaken the mobile phase (decrease organic solvent %).[4][5]
Selectivity (α) Close to 1Change mobile phase organic solvent, pH, or stationary phase.[11]
Efficiency (N) Low (broad peaks)Use a longer column, a column with smaller particles, or optimize flow rate.[11]
Tailing Factor > 1.5Reduce sample load, use an end-capped column, adjust mobile phase pH.[3]
Fronting Factor < 1Decrease sample concentration, ensure sample is dissolved in mobile phase.[3]

References

Improving the sensitivity of 8-Methylheptadecanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of 8-Methylheptadecanoyl-CoA detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound?

A1: The two primary methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS is the preferred method for analyzing the intact acyl-CoA molecule. It offers high sensitivity and specificity, allowing for direct measurement from biological extracts.[1][2][3]

  • GC-MS is used for indirect analysis. This method requires a chemical derivatization step to convert the non-volatile fatty acid into a volatile derivative, such as a fatty acid methyl ester (FAME), after cleaving the CoA group.[4] This is necessary because the original molecule's polarity and low volatility make it unsuitable for direct GC analysis.[5]

Q2: I'm observing a very low signal for this compound in my LC-MS/MS analysis. What are the common causes?

A2: Low signal intensity for acyl-CoAs is a frequent issue and can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are chemically unstable and prone to hydrolysis, particularly in non-acidic aqueous solutions or during prolonged sample handling at room temperature.[6]

  • Inefficient Ionization: The efficiency of electrospray ionization (ESI) for acyl-CoAs can be affected by the mobile phase composition and pH.

  • Ion Suppression (Matrix Effects): Complex biological samples contain molecules (e.g., phospholipids) that can co-elute with the analyte and compete for ionization, thereby suppressing the signal of this compound.[6][7]

  • Suboptimal MS Parameters: The sensitivity of the analysis is highly dependent on using the correct precursor/product ion pairs (MRM transitions) and optimized collision energy.[6]

  • Poor Chromatographic Peak Shape: Issues like column contamination or overload can lead to broad peaks, which reduces the signal-to-noise ratio.[6]

Q3: Why is derivatization necessary for analyzing the fatty acid portion of this compound by GC-MS?

A3: Derivatization is a critical step for GC-MS analysis of fatty acids for two main reasons.[4] Firstly, free fatty acids have low volatility due to their polar carboxyl group.[5] Secondly, this polar group can interact with the GC column's stationary phase, leading to poor peak shape (tailing) and inaccurate quantification.[4][5] Derivatization, typically through esterification to form FAMEs or silylation, neutralizes this polar group, making the molecule more volatile, thermally stable, and amenable to GC separation.[4]

Q4: How can I minimize matrix effects and ion suppression in my LC-MS/MS analysis?

A4: Minimizing matrix effects is crucial for achieving high sensitivity. Key strategies include:

  • Efficient Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds like salts and phospholipids (B1166683) from the sample extract before injection.[6]

  • Optimized Chromatography: Ensure good chromatographic separation so that this compound does not co-elute with highly abundant, signal-suppressing molecules. Using ultra-high-pressure liquid chromatography (UHPLC) can improve resolution.[8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.

  • Solvent Selection: Employing extraction solvents like methyl tert-butyl ether (MTBE) can improve recovery and reduce background noise compared to other solvents.[9]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low LC-MS/MS Signal

This guide provides a structured workflow to diagnose and resolve low signal intensity issues during the analysis of this compound.

G cluster_start Start: Low Signal Detected cluster_instrument Step 1: Instrument & Consumables Check cluster_ms Step 2: Mass Spectrometer Parameter Optimization cluster_sample Step 3: Sample Preparation & Matrix Effects cluster_end Resolution Start Low or No Signal for This compound CheckStd Analyze Fresh Standard. Is signal adequate? Start->CheckStd CheckLC Verify LC-MS System: - Fresh mobile phases - System suitability test - Source cleaning CheckStd->CheckLC No CheckPrep Review Sample Prep: - Minimize handling time - Use acidic buffers - Check extraction recovery CheckStd->CheckPrep Yes CheckMS Optimize MS Parameters: - Confirm MRM transition - Tune collision energy - Adjust source temp/gas CheckLC->CheckMS Resolved Signal Restored CheckMS->Resolved CheckMatrix Assess Matrix Effects: - Spike post-extraction - Dilute sample - Improve cleanup (SPE) CheckPrep->CheckMatrix CheckMatrix->Resolved

Caption: A logical workflow for troubleshooting low LC-MS signal.

Guide 2: Optimizing Mass Spectrometry Parameters for Acyl-CoAs

For sensitive detection, it is critical to monitor the correct mass transition. Acyl-CoAs exhibit a characteristic fragmentation pattern in positive electrospray ionization (ESI) mode, which involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 m/z).[10]

G cluster_msms Acyl-CoA Fragmentation in Positive ESI-MS/MS Precursor Precursor Ion [Acyl-CoA + H]+ Fragment Collision-Induced Dissociation (CID) Precursor->Fragment Product Most Abundant Product Ion [Acyl-4'-phosphopantetheine]+ Fragment->Product NeutralLoss Neutral Loss (507.1 Da) Fragment->NeutralLoss

Caption: Common fragmentation of acyl-CoAs in positive ESI mode.

To optimize for this compound:

  • Calculate Precursor Ion (Q1): Determine the theoretical m/z for the protonated molecule of this compound (C₃₉H₆₈N₇O₁₇P₃S).

  • Set Product Ion (Q3): The primary product ion will result from the neutral loss of 507.1 Da. Set your Q3 mass to [M+H - 507.1]+.

  • Optimize Collision Energy (CE): Perform an infusion of a standard to determine the CE that yields the most abundant product ion signal.

Quantitative Data Summary

For robust method development, it is important to understand the performance metrics of different analytical approaches.

Table 1: Comparison of Primary Analytical Methods

ParameterLC-MS/MS (Direct Analysis)GC-MS (Indirect Analysis)
Analyte Form Intact this compound8-Methylheptadecanoic Acid Methyl Ester (FAME)
Derivatization Required? NoYes (Hydrolysis & Esterification)
Primary Advantage Measures the biologically active molecule directly; high sensitivity.Robust for fatty acid profiling; extensive libraries for FAMEs.
Common Challenges Analyte instability, ion suppression, matrix effects.[6]Indirect measurement, potential for derivatization artifacts, moisture sensitivity.[5]
Typical Sensitivity Low nanomolar (nM) to picomolar (pM) range.[10]Dependent on derivatization efficiency and sample cleanup.

Table 2: Typical LC-MS/MS Performance for Acyl-CoA Analysis

The following data, adapted from similar acyl-CoA analyses, illustrate the sensitivity that can be achieved with an optimized LC-MS/MS method.[10]

Compound TypeLimit of Detection (LOD)Limit of Quantification (LOQ)
Short-Chain Acyl-CoAs 2 - 20 nM7 - 67 nM
Medium-Chain Acyl-CoAs 5 - 30 nM17 - 100 nM
Long-Chain Acyl-CoAs 40 - 133 nM133 - 443 nM

Note: Specific LOD/LOQ for this compound will depend on the specific instrument, matrix, and method used.

Experimental Protocols

Protocol 1: Direct Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of acyl-CoAs from biological samples.

G cluster_workflow LC-MS/MS Sample Preparation Workflow Start 1. Sample Homogenization (e.g., cell pellet, tissue) in ice-cold acidic buffer Precip 2. Protein Precipitation (e.g., with Trichloroacetic Acid) Start->Precip Centrifuge1 3. Centrifugation (Collect supernatant) Precip->Centrifuge1 SPE 4. Solid-Phase Extraction (SPE) (for cleanup and concentration) Centrifuge1->SPE Dry 5. Evaporation to Dryness (under Nitrogen stream) SPE->Dry Reconstitute 6. Reconstitution (in initial mobile phase) Dry->Reconstitute Analyze 7. LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for acyl-CoA sample preparation.

Methodology:

  • Sample Extraction:

    • Homogenize the sample (e.g., ~10-20 mg of tissue or 1-5 million cells) in an ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol (B129727):water with 0.1% formic acid).

    • Spike the sample with an appropriate internal standard.

    • Precipitate proteins using an acid like trichloroacetic acid (TCA).[11]

    • Centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent).

    • Load the supernatant from the extraction step.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using a suitable solvent (e.g., methanol with 2% ammonium (B1175870) hydroxide).

  • Sample Concentration & Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50-100 µL).

    • Inject the sample into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: A reverse-phase C8 or C18 column (e.g., 100 x 2.1 mm, <3 µm particle size).[10]

    • Mobile Phase A: Water with an ion-pairing agent or acid (e.g., 10 mM ammonium formate, pH 5.0).[10]

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoAs.

    • MS Detection: Positive ESI mode, monitoring the specific MRM transition for this compound.

Protocol 2: Indirect Quantification via GC-MS (as FAME)

This protocol describes the conversion of the fatty acid moiety to its corresponding fatty acid methyl ester (FAME) for GC-MS analysis. This is an indirect measurement.

Methodology:

  • Hydrolysis:

    • Begin with a lipid extract of your sample.

    • Add a methanolic base (e.g., 0.5 M NaOH in methanol) to the sample to cleave the fatty acid from the CoA molecule. Heat at 80-100°C for 5-10 minutes.

  • Esterification (Derivatization):

    • Cool the sample and add an acid catalyst, such as 12-14% Boron Trifluoride in methanol (BF₃-Methanol).[4]

    • Cap the vial tightly and heat at 60-70°C for 5-30 minutes to form the FAME.[12]

  • Extraction:

    • After cooling, add water and a nonpolar solvent like hexane (B92381) to the reaction vial.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean GC vial. Anhydrous sodium sulfate (B86663) can be used to remove any residual water.[5]

  • GC-MS Analysis:

    • Column: Use a polar capillary column suitable for FAME analysis (e.g., a wax-type column).

    • Injector: Operate in split or splitless mode depending on the sample concentration.

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to separate the FAMEs.

    • MS Detection: Use Electron Ionization (EI) and scan a mass range of m/z 50-500, or use selected ion monitoring (SIM) for higher sensitivity if the characteristic ions for your target FAME are known.

References

Best practices for storing 8-Methylheptadecanoyl-CoA samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing 8-Methylheptadecanoyl-CoA samples. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage temperature for this compound solutions?

For short-term storage, it is recommended to keep this compound solutions at -20°C. Reconstituted standards of similar long-chain acyl-CoAs, such as palmitoyl-CoA, can be stored at this temperature for up to one month. Some suppliers suggest that reconstituted standards are viable for up to two months when stored at -20°C.

Q2: How should I store this compound for long-term use?

For long-term stability, it is best practice to store this compound, particularly in biological extracts, at -80°C. If assayed promptly, samples can be frozen at -80°C and tested within one week.

Q3: What solvent should I use to dissolve my this compound sample?

The choice of solvent can significantly impact the stability of your sample. For stock solutions, methanol (B129727) is a common choice for initial reconstitution. For working solutions used in analyses like LC-MS, aqueous solutions with pH control are often necessary. A study on acyl-CoA stability showed that a buffer of 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 provided reasonable stability at 4°C over 24 hours. Acidic conditions (pH 4.0) and pure water can lead to more rapid degradation.

Q4: My this compound appears to have degraded. What are the common causes?

Degradation of long-chain acyl-CoAs is often due to hydrolysis of the thioester bond.[1] This can be accelerated by:

  • Improper Storage Temperature: Storage at temperatures above -20°C, especially at room temperature, can lead to rapid degradation.

  • Inappropriate Solvent pH: Storing the sample in a solvent with a suboptimal pH can catalyze hydrolysis.

  • Repeated Freeze-Thaw Cycles: To maintain the integrity of the reagent, it is crucial to avoid repeated freeze-thaw cycles.

  • Enzymatic Activity: If the sample is a biological extract, endogenous thioesterases can degrade the acyl-CoA.

Q5: How can I minimize the degradation of my this compound sample during experimental use?

When working with this compound, it is advisable to keep the sample on ice. For assays requiring incubation, equilibrate all components to room temperature just before use and proceed with the assay promptly.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no signal from this compound standard in assay Sample degradation due to improper storage.Prepare fresh aliquots from a stock stored at -80°C. Avoid repeated freeze-thaw cycles.
Sample degradation due to incorrect solvent.Ensure the solvent pH is appropriate for stability (e.g., around pH 6.8).
Inconsistent results between experiments Variable sample degradation between uses.Aliquot the stock solution upon receipt to minimize handling of the primary sample. Keep working solutions on ice.
Contamination of the sample.Use sterile, nuclease-free tubes and high-purity solvents.
Precipitate observed in the sample after thawing Poor solubility at low temperatures.Gently vortex the sample to ensure it is fully dissolved before use. Consider if the chosen solvent is appropriate for the concentration.

Quantitative Data on Acyl-CoA Stability

The stability of acyl-CoA esters is highly dependent on the storage solvent and temperature. The following table summarizes the stability of a mix of acyl-CoA standards in different solvents when stored at 4°C over a 24-hour period. While this data is not specific to this compound, it provides a valuable reference for the behavior of similar long-chain acyl-CoAs.

SolventpHAverage Signal Intensity Remaining after 24 hours at 4°C (%)
Water~7.0Degraded at different rates
50 mM Ammonium Acetate / Methanol6.8Most stable
50 mM Ammonium Acetate6.8Stable
50 mM Ammonium Acetate / Methanol4.0Less stable
50 mM Ammonium Acetate4.0Less stable

Data is generalized from a study on the stability of a range of acyl-CoA compounds and indicates relative stability.

Experimental Workflow and Decision Making

The following diagram illustrates a recommended workflow for handling and storing this compound to ensure sample integrity.

References

Validation & Comparative

A Researcher's Guide to Quantifying Branched-Chain Acyl-CoA Levels in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Acyl-CoA Levels

The absolute quantification of specific acyl-CoA species within different cell types is challenging due to their low abundance and inherent instability.[1] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for their measurement.[2][3][4]

Below is a table summarizing quantitative data for various acyl-CoA species in the human liver cancer cell line, HepG2, as reported in the literature. This data provides a baseline for the expected abundance of different acyl-CoAs and can serve as a reference when designing experiments to measure 8-Methylheptadecanoyl-CoA.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[1]
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
HMG-CoA0.971
Succinyl-CoA25.467
Glutaryl-CoA0.647

Experimental Protocols

Accurate quantification of intracellular acyl-CoAs necessitates meticulous sample preparation and robust analytical methods. The following protocol is a synthesis of established methods for the extraction and analysis of acyl-CoAs from cultured mammalian cells by LC-MS/MS.[1][2][5][6]

Cell Harvesting and Lysis
  • For adherent cells:

    • Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).[1]

    • Add 2 mL of ice-cold methanol (B129727) and 15 µL of a suitable internal standard (e.g., 10 µM Pentadecanoyl-CoA, C15:0-CoA).[2]

    • Incubate at -80°C for 15 minutes.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[1][2]

  • For suspension cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[1]

    • Wash the cell pellet twice with ice-cold PBS.[1]

    • Resuspend the cell pellet in cold methanol containing the internal standard.[1]

Acyl-CoA Extraction
  • Centrifuge the cell lysate at 15,000 x g at 5°C for 5 minutes.[2]

  • Transfer the supernatant to a new tube.

  • Add 1 mL of acetonitrile (B52724) and evaporate the sample to dryness in a vacuum concentrator at 55°C for approximately 1.5 hours.[2]

  • Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 5°C for 10 minutes.[2]

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis
  • Chromatography: Separation of acyl-CoAs is typically achieved using a reversed-phase C18 column with a gradient elution.[2][7]

    • Mobile Phase A: 0.1% Formic acid in water or a buffer such as 50 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile.

    • A typical gradient might run from 20% to 100% B over 15 minutes.[2]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.[2][8]

    • Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each acyl-CoA and the internal standard.[2]

Visualizing the Workflow and Relevant Pathways

To aid in the conceptualization of the experimental process and the biological context of branched-chain acyl-CoAs, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_harvesting Harvesting & Lysis cluster_extraction Extraction cluster_analysis Analysis Adherent_Cells Adherent_Cells Wash_PBS Wash with ice-cold PBS Adherent_Cells->Wash_PBS Suspension_Cells Suspension_Cells Suspension_Cells->Wash_PBS Add_Methanol_IS Add cold Methanol + Internal Standard Wash_PBS->Add_Methanol_IS Lyse_Scrape Lyse & Scrape Add_Methanol_IS->Lyse_Scrape Centrifuge_Lysate Centrifuge Lysate Lyse_Scrape->Centrifuge_Lysate Collect_Supernatant Collect Supernatant Centrifuge_Lysate->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis Biosynthesis_Pathway cluster_BCAA Branched-Chain Amino Acids (BCAAs) cluster_Ketoacids Branched-Chain α-Ketoacids cluster_AcylCoA Branched Short-Chain Acyl-CoAs cluster_BCFA Branched-Chain Fatty Acids (BCFAs) Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Leucine Leucine alpha_Ketoisocaproate α-Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Isovaleryl_CoA Isovaleryl-CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKDH two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->two_Methylbutyryl_CoA BCKDH iso_BCFAs iso-BCFAs (e.g., 14:0, 16:0) Isobutyryl_CoA->iso_BCFAs Elongation Isovaleryl_CoA->iso_BCFAs Elongation anteiso_BCFAs anteiso-BCFAs (e.g., 15:0, 17:0) two_Methylbutyryl_CoA->anteiso_BCFAs Elongation BCAT Branched-chain amino acid transferase BCKDH Branched-chain α-ketoacid dehydrogenase

References

A Comparative Analysis of 8-Methylheptadecanoyl-CoA and Palmitoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates and cellular roles of two distinct fatty acyl-CoA molecules: 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, and Palmitoyl-CoA, a straight-chain saturated fatty acyl-CoA. Understanding the differential metabolism of these molecules is crucial for research into metabolic disorders, drug development targeting fatty acid oxidation, and cellular signaling pathways.

Introduction

Palmitoyl-CoA is one of the most common saturated fatty acyl-CoAs in the human body, serving as a central hub in energy metabolism and lipid synthesis.[1] In contrast, this compound belongs to the class of branched-chain fatty acids (BCFAs), which are derived from dietary sources such as dairy and ruminant fats, or synthesized endogenously from branched-chain amino acids.[2] While structurally similar, the presence of a methyl group in this compound significantly alters its metabolic processing and biological activity.

Metabolic Pathways: A Tale of Two Compartments

The metabolism of straight-chain and branched-chain fatty acyl-CoAs primarily diverge in their site of oxidation and the specific enzymes involved.

Palmitoyl-CoA is predominantly metabolized in the mitochondria through the well-characterized beta-oxidation pathway.[3] This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2.[3] The acetyl-CoA then enters the citric acid cycle to generate ATP.[3]

This compound , as a branched-chain fatty acyl-CoA, is primarily metabolized in the peroxisomes .[4][5] The methyl branch sterically hinders the standard mitochondrial beta-oxidation enzymes.[5] Peroxisomal beta-oxidation utilizes a distinct set of enzymes to shorten the fatty acid chain, and this process is not directly coupled to ATP synthesis.[6] The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.[7]

cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_peroxisome Peroxisome Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Activation (ATP, CoA) Palmitoyl-CoA Palmitoyl-CoA Acyl-CoA Synthetase->Palmitoyl-CoA This compound This compound Acyl-CoA Synthetase->this compound Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Palmitoyl-CoA->Mitochondrial Beta-Oxidation CPT1/2 Transport Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation ABCD Transporter Acetyl-CoA (Mito) Acetyl-CoA (Mito) Mitochondrial Beta-Oxidation->Acetyl-CoA (Mito) TCA Cycle & ATP TCA Cycle & ATP Acetyl-CoA (Mito)->TCA Cycle & ATP Shortened Acyl-CoA Shortened Acyl-CoA Peroxisomal Beta-Oxidation->Shortened Acyl-CoA Acetyl-CoA (Perox) Acetyl-CoA (Perox) Peroxisomal Beta-Oxidation->Acetyl-CoA (Perox) Shortened Acyl-CoA->Mitochondrial Beta-Oxidation Carnitine Shuttle

Caption: Cellular trafficking and oxidation of fatty acyl-CoAs.

Comparative Quantitative Data

Direct quantitative comparisons of the metabolic flux and enzyme kinetics for this compound are limited in the literature. However, studies on structurally similar branched-chain fatty acids provide valuable insights. The following table summarizes key comparative data between palmitoyl-CoA and a representative branched-chain fatty acid.

ParameterPalmitoyl-CoA (Straight-Chain)This compound (Branched-Chain Proxy*)Reference
Primary Site of Oxidation MitochondriaPeroxisomes[3][4][5][6]
Oxidation Rate HighSeveral-fold lower than straight-chain fatty acids[5]
Acyl-CoA Dehydrogenase Specificity High affinity for mitochondrial dehydrogenases (e.g., VLCAD, LCAD, MCAD)Lower affinity for mitochondrial dehydrogenases; metabolized by specific peroxisomal enzymes and certain mitochondrial isoforms like LCAD that accommodate branched structures.[8][9]
End Products of Initial Oxidation Acetyl-CoA, NADH, FADH2Acetyl-CoA and/or Propionyl-CoA, Shortened Acyl-CoAs[10]
Energy Yield (Initial Oxidation) Directly coupled to ATP synthesisNot directly coupled to ATP synthesis[6]

Note: Data for this compound is inferred from studies on other C17 and C18 branched-chain fatty acids like tetramethylheptadecanoic acid, as specific data for this compound is scarce.[5]

Experimental Protocols

Measurement of Fatty Acid Oxidation

A common method to quantify and compare the oxidation rates of different fatty acids involves the use of radiolabeled substrates in cell cultures or isolated organelles.

Objective: To determine the rate of beta-oxidation of a given fatty acyl-CoA by measuring the production of metabolic end products.

Materials:

  • Cell culture (e.g., hepatocytes, fibroblasts) or isolated mitochondria/peroxisomes.

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid or a custom-synthesized radiolabeled branched-chain fatty acid).

  • Scintillation counter and scintillation fluid.

  • Reaction buffer containing necessary cofactors (ATP, CoA, L-carnitine, NAD+).[10]

  • Perchloric acid to stop the reaction.

Protocol Outline:

  • Substrate Preparation: The radiolabeled fatty acid is complexed with bovine serum albumin (BSA) to ensure solubility.

  • Cell/Organelle Incubation: The cells or isolated organelles are incubated with the radiolabeled fatty acid substrate in the reaction buffer at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by the addition of perchloric acid.

  • Separation of Metabolites: The acid-soluble metabolites (including acetyl-CoA) are separated from the un-oxidized fatty acid by centrifugation.

  • Quantification: The radioactivity in the supernatant (containing the oxidized products) is measured using a scintillation counter. The rate of oxidation is calculated based on the amount of radioactivity incorporated into the acid-soluble fraction over time.

For a detailed protocol on measuring fatty acid β-oxidation in hepatocytes, refer to Vickers et al., 2021.[6][10]

Radiolabeled Fatty Acid Radiolabeled Fatty Acid Incubation (37°C) Incubation (37°C) Radiolabeled Fatty Acid->Incubation (37°C) Cell/Organelle Suspension Cell/Organelle Suspension Cell/Organelle Suspension->Incubation (37°C) Reaction Quenching (Acid) Reaction Quenching (Acid) Incubation (37°C)->Reaction Quenching (Acid) Centrifugation Centrifugation Reaction Quenching (Acid)->Centrifugation Supernatant (Oxidized Products) Supernatant (Oxidized Products) Centrifugation->Supernatant (Oxidized Products) Pellet (Unoxidized FA) Pellet (Unoxidized FA) Centrifugation->Pellet (Unoxidized FA) Scintillation Counting Scintillation Counting Supernatant (Oxidized Products)->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for measuring fatty acid oxidation rate.

Signaling Pathways and Cellular Effects

The metabolic divergence of these two fatty acyl-CoAs also translates to distinct roles in cellular signaling.

Palmitoyl-CoA is a known modulator of several signaling pathways. High levels of palmitoyl-CoA can allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, creating a feedback loop that regulates lipid homeostasis.[11] Palmitoyl-CoA also serves as a substrate for protein palmitoylation, a post-translational modification that affects protein trafficking, stability, and function.[8]

This compound and other BCFAs are emerging as bioactive lipids with unique signaling properties. While direct evidence for this compound is limited, studies on related BCFAs suggest they can influence cellular processes such as inflammation and insulin (B600854) sensitivity. For instance, 8-methylnonanoic acid, a shorter BCFA, has been shown to enhance insulin-dependent glucose uptake in adipocytes, potentially through the activation of AMPK.[12] BCFAs have also been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[13][14]

cluster_palmitoyl Palmitoyl-CoA Effects cluster_8methyl This compound (BCFA) Effects Palmitoyl-CoA Palmitoyl-CoA ACC Inhibition ACC Inhibition Palmitoyl-CoA->ACC Inhibition Protein Palmitoylation Protein Palmitoylation Palmitoyl-CoA->Protein Palmitoylation This compound This compound PPARα Activation PPARα Activation This compound->PPARα Activation AMPK Activation (potential) AMPK Activation (potential) This compound->AMPK Activation (potential) Fatty Acid Synthesis Regulation Fatty Acid Synthesis Regulation ACC Inhibition->Fatty Acid Synthesis Regulation Protein Trafficking & Function Protein Trafficking & Function Protein Palmitoylation->Protein Trafficking & Function Lipid Metabolism Gene Expression Lipid Metabolism Gene Expression PPARα Activation->Lipid Metabolism Gene Expression Insulin Sensitivity (potential) Insulin Sensitivity (potential) AMPK Activation (potential)->Insulin Sensitivity (potential)

References

A Researcher's Guide to Isotopic Enrichment Analysis of 8-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of branched-chain fatty acids (BCFAs) like 8-Methylheptadecanoyl-CoA is crucial for elucidating their roles in cellular processes and disease. Isotopic enrichment analysis stands as a powerful technique to trace the biosynthesis and metabolism of these molecules. This guide provides a comprehensive comparison of the primary analytical methods for isotopic enrichment analysis of this compound, supported by experimental data and detailed protocols.

Introduction to this compound and Isotopic Enrichment

This compound is a C18 iso-branched-chain fatty acyl-CoA. BCFAs are integral components of bacterial cell membranes, influencing membrane fluidity and environmental adaptation. In the context of drug development, particularly in antimicrobial research, tracking the synthesis of BCFAs can provide insights into bacterial metabolism and potential drug targets.

Isotopic enrichment analysis involves introducing a stable isotope-labeled precursor into a biological system and measuring its incorporation into the target molecule. This allows for the quantitative analysis of metabolic pathways and fluxes. For this compound, this typically involves feeding bacteria with a labeled precursor, such as a ¹³C-labeled short-chain branched fatty acid or amino acid, and then analyzing the isotopic enrichment in the resulting this compound.

Biosynthesis of this compound

The biosynthesis of this compound in bacteria initiates with a branched-chain acyl-CoA primer, typically isobutyryl-CoA, derived from the catabolism of the amino acid valine. This primer undergoes sequential elongation cycles, with each cycle adding a two-carbon unit from malonyl-CoA. The key enzymes in this pathway belong to the fatty acid synthase (FAS) II system.

cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Elongation (FASII) Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCAT Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH BCKDH Branched-chain α-keto acid dehydrogenase Elongation_Cycle Elongation Cycles (FabG, FabZ, FabI, FabF/B) Isobutyryl_CoA->Elongation_Cycle FabH Isobutyryl_CoA->Elongation_Cycle Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle FabH β-Ketoacyl-ACP synthase III Methylheptadecanoyl_CoA This compound Elongation_Cycle->Methylheptadecanoyl_CoA 7 cycles

Caption: Proposed biosynthetic pathway of this compound.

Comparison of Analytical Methods

The primary methods for isotopic enrichment analysis of fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Measures the magnetic properties of atomic nuclei to provide detailed structural information.
Sample Derivatization Mandatory for fatty acids to increase volatility (e.g., FAMEs, PFB esters).Often not required, but can be used to improve ionization efficiency.Not required.
Sensitivity High, especially with chemical ionization.Very high, particularly with tandem MS (MS/MS).Lower compared to MS methods.
Throughput Moderate; run times can be longer.High; faster analysis times are possible.Low; requires longer acquisition times.
Structural Information Provides fragmentation patterns that aid in identification.Can provide molecular weight and fragmentation data (with MS/MS).Provides detailed structural and positional isotope information.
Quantitation Good, requires isotopically labeled internal standards.Excellent, requires isotopically labeled internal standards.Good for relative quantitation, absolute requires standards.
Typical Application Well-established for routine fatty acid analysis, including BCFAs.Increasingly used for complex lipidomics and analysis of non-volatile lipids.Used for determining the specific position of isotopic labels within a molecule.

Experimental Protocols

Isotopic Labeling of Bacterial Cultures
  • Prepare Culture Medium: Prepare the appropriate bacterial growth medium.

  • Add Labeled Precursor: Supplement the medium with a stable isotope-labeled precursor. For tracing this compound biosynthesis, potential precursors include:

    • U-¹³C-Valine

    • ¹³C-Isobutyric acid

  • Inoculate and Grow: Inoculate the medium with the bacterial strain of interest and grow under optimal conditions for a specified period.

  • Harvest Cells: Centrifuge the culture to pellet the cells.

  • Quench Metabolism: Rapidly quench metabolic activity by, for example, washing the cell pellet with a cold saline solution.

  • Store Samples: Store the cell pellets at -80°C until lipid extraction.

Sample Preparation for Mass Spectrometry Analysis

Lipid Extraction:

  • Resuspend the cell pellet in a suitable solvent system, such as a chloroform:methanol mixture (e.g., 2:1, v/v).

  • Homogenize or sonicate the sample to ensure complete cell lysis and lipid extraction.

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Hydrolysis and Derivatization (for GC-MS):

  • Saponification: Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol) and heat to hydrolyze the acyl-CoA to free fatty acids.

  • Acidification: Acidify the solution to protonate the free fatty acids.

  • Extraction: Extract the free fatty acids with an organic solvent like hexane.

  • Derivatization:

    • Fatty Acid Methyl Esters (FAMEs): React the fatty acids with a methylating agent (e.g., BF₃-methanol).

    • Pentafluorobenzyl (PFB) Esters: React with PFB-Br for enhanced sensitivity in negative chemical ionization mode.

  • Final Extraction: Extract the derivatized fatty acids and dissolve in a suitable solvent for GC-MS analysis.

Mass Spectrometry Analysis Workflow

Start Labeled Bacterial Cell Pellet Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Start->Lipid_Extraction Hydrolysis Hydrolysis of Acyl-CoA (Saponification) Lipid_Extraction->Hydrolysis Derivatization Derivatization (e.g., FAMEs for GC-MS) Hydrolysis->Derivatization LCMS_Analysis LC-MS/MS Analysis Hydrolysis->LCMS_Analysis LC-MS (optional derivatization) GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GC-MS Data_Analysis Data Analysis: Isotopologue Distribution GCMS_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Enrichment_Calc Calculation of Isotopic Enrichment Data_Analysis->Enrichment_Calc

Caption: General workflow for isotopic enrichment analysis of fatty acids.

Quantitative Data Comparison (Representative)

The following table presents representative performance data for GC-MS and LC-MS/MS in fatty acid analysis. Note that specific values can vary based on the instrument, method, and the specific fatty acid being analyzed.

ParameterGC-MS (FAMEs)LC-MS/MS
Limit of Detection (LOD) 1 - 10 pg on column0.1 - 5 pg on column
Limit of Quantitation (LOQ) 5 - 50 pg on column0.5 - 20 pg on column
Linear Dynamic Range 3 - 4 orders of magnitude4 - 5 orders of magnitude
Precision (RSD%) < 10%< 15%
Accuracy (Recovery %) 85 - 110%80 - 120%

Conclusion

The choice between GC-MS and LC-MS for the isotopic enrichment analysis of this compound depends on the specific research question and available instrumentation. GC-MS is a robust and well-established method, particularly for the analysis of a known set of fatty acids. LC-MS/MS offers higher sensitivity and throughput and is advantageous for analyzing complex lipid mixtures without derivatization. For determining the precise location of isotopic labels, NMR spectroscopy remains the gold standard, although it has lower sensitivity. By carefully selecting the appropriate analytical method and following rigorous experimental protocols, researchers can gain valuable insights into the metabolism of this compound and its role in biological systems.

A Comparative Guide to the Quantification of 8-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving branched-chain fatty acid metabolism, the accurate quantification of key intermediates like 8-Methylheptadecanoyl-CoA is paramount. This guide provides a comparative overview of the primary analytical methodologies for this purpose, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodological Comparison

The quantification of this compound can be approached directly by analyzing the intact molecule or indirectly by measuring its fatty acid component after hydrolysis. LC-MS/MS is the premier method for direct analysis, offering high sensitivity and specificity. In contrast, GC-MS provides a robust and sensitive alternative for the analysis of the 8-methylheptadecanoic acid moiety following its release from the CoA ester.

Quantitative Performance

The choice of analytical technique significantly impacts the performance of the quantification assay. The following table summarizes the key performance metrics for the LC-MS/MS and GC-MS-based methods for acyl-CoA analysis.

ParameterLC-MS/MS (Direct Analysis)GC-MS (Indirect Analysis via FAME)
Analyte This compound8-Methylheptadecanoic acid methyl ester
Limit of Detection (LOD) ~0.5 - 10 ng/mL[1]~5 - 10 ng/mL[1]
Linear Range Typically 2-3 orders of magnitudeTypically 2-3 orders of magnitude
Precision (%CV) <15%[1]<15%
Accuracy >85% with appropriate internal standards[1]>85% with appropriate internal standards
Sample Preparation Protein precipitation, solid-phase extractionHydrolysis, derivatization, liquid-liquid extraction
Specificity High (based on precursor/product ion transition)High (based on retention time and mass spectrum)
Throughput HighModerate

Experimental Workflows

The experimental workflows for both LC-MS/MS and GC-MS-based quantification of this compound involve distinct steps, from sample preparation to data analysis.

cluster_0 LC-MS/MS Workflow for this compound A Sample Homogenization (e.g., tissue, cells) B Protein Precipitation (e.g., with 5-sulfosalicylic acid) A->B C Centrifugation B->C D Supernatant Collection C->D E Optional: Solid-Phase Extraction (SPE) D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Analysis & Quantification F->G

LC-MS/MS Experimental Workflow

cluster_1 GC-MS Workflow for 8-Methylheptadecanoic Acid H Sample Homogenization & Lipid Extraction I Hydrolysis of Acyl-CoA (e.g., alkaline hydrolysis) H->I J Acidification & Extraction of Fatty Acid I->J K Derivatization to FAME (e.g., with BF3-Methanol) J->K L Extraction of FAME K->L M GC-MS Analysis L->M N Data Analysis & Quantification M->N

GC-MS Experimental Workflow

Detailed Experimental Protocols

LC-MS/MS Quantification of this compound

This method allows for the direct measurement of the intact acyl-CoA molecule.

1. Sample Preparation:

  • Homogenize biological samples (e.g., 20-50 mg of tissue or 1-5 million cells) in a cold buffer.

  • Add an internal standard. For accurate quantification, a stable isotope-labeled this compound is ideal. If unavailable, a structurally similar acyl-CoA, such as heptadecanoyl-CoA, can be used.[2]

  • Precipitate proteins by adding a deproteinizing agent like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[3]

  • Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant for analysis. If TCA is used, a solid-phase extraction (SPE) step is typically required to remove the acid.[3]

2. Liquid Chromatography:

  • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Employ a C18 reversed-phase column for separation.

  • The mobile phase typically consists of an aqueous component (e.g., water with an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or triethylamine) and an organic component (e.g., acetonitrile (B52724) or methanol).[4][5]

  • A gradient elution is used to separate the acyl-CoAs based on their chain length and polarity.

3. Mass Spectrometry:

  • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[6]

  • Set the instrument to Multiple Reaction Monitoring (MRM) mode.

  • The precursor ion ([M+H]+) for this compound is selected in the first quadrupole.

  • The precursor ion is fragmented in the second quadrupole (collision cell). Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine-5'-diphosphate moiety) and produce a common fragment ion at m/z 428.[3][7][8]

  • The specific product ion corresponding to the neutral loss of 507 is monitored in the third quadrupole for quantification. The m/z 428 fragment can be used for confirmation.[3][8]

4. Quantification:

  • A calibration curve is generated using a series of known concentrations of an this compound standard.

  • The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the sample.

GC-MS Quantification of 8-Methylheptadecanoic Acid

This indirect method quantifies the fatty acid component of this compound.

1. Sample Preparation and Hydrolysis:

  • Extract total lipids from the homogenized biological sample using a suitable solvent system (e.g., chloroform:methanol).

  • Add an internal standard, such as a deuterated or odd-chain fatty acid.

  • Hydrolyze the acyl-CoAs to release the free fatty acids. This is typically achieved by alkaline saponification (e.g., using KOH in methanol).

2. Derivatization:

  • Convert the free fatty acids to their volatile methyl ester derivatives (Fatty Acid Methyl Esters - FAMEs). This is commonly done by heating with a reagent such as boron trifluoride (BF3) in methanol.[9]

3. Extraction and Analysis:

  • Extract the FAMEs into an organic solvent (e.g., hexane).

  • Inject the extracted FAMEs into a gas chromatograph coupled to a mass spectrometer.

  • The FAMEs are separated on a capillary GC column (e.g., a polar phase column).

  • The mass spectrometer is typically operated in electron ionization (EI) mode, and the characteristic fragmentation pattern of the 8-methylheptadecanoic acid methyl ester is used for identification and quantification.

4. Quantification:

  • A calibration curve is prepared using a standard of 8-methylheptadecanoic acid that has been subjected to the same derivatization procedure.

  • The peak area ratio of the analyte FAME to the internal standard FAME is used for quantification.

Signaling Pathway and Logical Relationships

The quantification of this compound is often relevant in the context of branched-chain amino acid catabolism and its downstream effects.

cluster_2 Metabolic Context of this compound Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT KetoAcid α-keto-β-methylvalerate BCAT->KetoAcid BCKDH BCKDH KetoAcid->BCKDH PropionylCoA Propionyl-CoA BCKDH->PropionylCoA AcetylCoA Acetyl-CoA BCKDH->AcetylCoA FattyAcidElongation Fatty Acid Elongation PropionylCoA->FattyAcidElongation EightMethylheptadecanoylCoA This compound FattyAcidElongation->EightMethylheptadecanoylCoA Downstream Downstream Metabolic Fates (e.g., complex lipid synthesis) EightMethylheptadecanoylCoA->Downstream

Metabolic origin of this compound

References

A Comparative Guide to the Biological Activity of 8-Methylheptadecanoyl-CoA and Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 8-Methylheptadecanoyl-CoA, a representative branched-chain acyl-CoA (BC-acyl-CoA), and its more common straight-chain acyl-CoA (SC-acyl-CoA) counterparts. Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, acting as substrates for energy production, lipid synthesis, and as critical signaling molecules.[1] Understanding the structural and functional differences between branched- and straight-chain variants is crucial for research into metabolic disorders, drug discovery, and cellular signaling.

While specific experimental data on this compound is limited, this guide extrapolates its likely biological activity based on well-documented pathways for other BC-acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA.

Comparative Analysis of Biological Activity

The fundamental difference between SC-acyl-CoAs and BC-acyl-CoAs arises from the methyl branch on the carbon chain. This structural feature significantly alters their metabolic processing and signaling functions.

Metabolic Pathways: A Tale of Two Oxidations

Straight-Chain Acyl-CoAs are primarily catabolized through β-oxidation , a cyclical four-step process occurring predominantly within the mitochondria.[1] Each cycle shortens the acyl chain by two carbons, releasing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA enters the citric acid cycle to generate ATP, making SC-acyl-CoAs a primary fuel source for the cell.[1] A family of acyl-CoA dehydrogenases (ACADs) with varying chain-length specificities (VLCAD, LCAD, MCAD, SCAD) catalyzes the initial, rate-limiting step of this pathway.[2][3]

This compound and other BC-acyl-CoAs face a metabolic challenge. A methyl group, particularly on a β-carbon (carbon 3), can physically block the enzymes of β-oxidation.[4][5] To overcome this, cells employ an alternative pathway called α-oxidation , which occurs in peroxisomes.[4] This process removes a single carbon from the carboxyl end, bypassing the methyl-branched carbon.[4][5]

For instance, the dietary branched-chain fatty acid phytanic acid is first converted to phytanoyl-CoA. It then undergoes α-oxidation to yield pristanal (B217276) and formyl-CoA.[5][6] The resulting pristanal is oxidized to pristanic acid, which, after conversion to pristanoyl-CoA, can be degraded via peroxisomal β-oxidation, producing a mix of acetyl-CoA and propionyl-CoA.[7][8] It is highly probable that this compound is metabolized via a similar peroxisomal pathway due to its branched structure.

Signaling Roles: From General Regulation to Specific Activation

While SC-acyl-CoAs are known to allosterically regulate metabolic enzymes, their signaling roles are often tied to the overall energy status of the cell.[1] In contrast, certain BC-acyl-CoAs have emerged as highly specific signaling molecules.

Studies have shown that the CoA thioesters of branched-chain fatty acids, such as phytanoyl-CoA and pristanoyl-CoA, are potent, high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[9][10] PPARα is a nuclear receptor that functions as a master regulator of lipid metabolism. The binding of a BC-acyl-CoA to PPARα induces a conformational change that promotes the transcription of genes encoding the very enzymes needed for their own oxidation.[9][11] This establishes a direct feedback loop where the metabolite itself drives the expression of its catabolic machinery. Emerging research also links branched-chain fatty acids to a range of other bioactivities, including anti-inflammatory effects, cytotoxicity to cancer cells, and a reduced risk of metabolic disorders.[12]

Quantitative Data Summary

The following table summarizes the key differences between these two classes of acyl-CoAs.

FeatureThis compound (Representing BC-Acyl-CoAs)Straight-Chain Acyl-CoAs (e.g., Palmitoyl-CoA)
Structure 18-carbon acyl chain with a methyl group at position 8.Linear, unbranched acyl chain (e.g., 16 carbons for palmitoyl-CoA).
Primary Metabolic Pathway Peroxisomal α-oxidation followed by β-oxidation.[4][13]Mitochondrial β-oxidation.[1]
Primary Cellular Location Peroxisomes.[1][4]Mitochondria.[1]
Key Catabolic Enzymes Phytanoyl-CoA Hydroxylase (PAHX), 2-hydroxyphytanoyl-CoA lyase.[14][15]Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD), CPT1/2.[2][3]
Primary Metabolic Products Acetyl-CoA, Propionyl-CoA, Formyl-CoA.[7][8]Acetyl-CoA, NADH, FADH₂.[1]
Known Signaling Roles Potent, high-affinity ligand and activator of the PPARα nuclear receptor.[9][10][11]General allosteric regulation of metabolic enzymes (e.g., acetyl-CoA carboxylase).[1]

Experimental Protocols

To quantitatively compare the biological activity, one can assess the suitability of different acyl-CoAs as substrates for key metabolic enzymes. The following protocol details a method for measuring Acyl-CoA Dehydrogenase (ACAD) activity.

Protocol: Acyl-CoA Dehydrogenase (ACAD) Activity Assay via ETF Fluorescence Reduction

This assay measures the rate at which an ACAD enzyme transfers electrons from its acyl-CoA substrate to the Electron Transfer Flavoprotein (ETF), causing a measurable decrease in ETF's intrinsic fluorescence. It is considered the gold standard for measuring ACAD activity.

Materials:

  • Purified recombinant ACAD enzyme of interest (e.g., MCAD, LCAD).

  • Purified recombinant porcine Electron Transfer Flavoprotein (ETF).

  • This compound and various straight-chain acyl-CoA substrates (e.g., Octanoyl-CoA, Palmitoyl-CoA).

  • Anaerobic reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Glucose Oxidase/Catalase solution for oxygen removal.

  • 96-well microplate (black, clear bottom).

  • Plate reader capable of fluorescence measurement (e.g., Excitation 340 nm / Emission 490 nm).

Methodology:

  • Reagent Preparation: Prepare stock solutions of ETF, ACAD enzymes, and acyl-CoA substrates in the reaction buffer. Keep all components on ice.

  • Oxygen Removal: To create an anaerobic environment essential for the assay, add a glucose oxidase/catalase solution to the reaction buffer immediately before use. This system scavenges dissolved oxygen.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 180 µL of the anaerobic reaction buffer.

    • Add a defined concentration of ETF (e.g., to a final concentration of 1-5 µM).

    • Add the specific ACAD enzyme to be tested (e.g., MCAD).

    • Initiate the reaction by adding 20 µL of the acyl-CoA substrate (this compound or a straight-chain control) to achieve the desired final concentration. Include a "no substrate" control well.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed (e.g., 32°C) fluorescence plate reader.

    • Measure the decrease in ETF fluorescence (Ex 340 nm / Em 490 nm) over time (e.g., every 2-5 seconds for 1-2 minutes).

  • Data Analysis:

    • Calculate the initial rate of fluorescence decrease for each substrate.

    • The rate of reaction (ACAD activity) is directly proportional to the rate of fluorescence change.

    • Compare the activity rates obtained with this compound versus the straight-chain acyl-CoAs to determine substrate specificity and relative enzyme efficiency.

Visualizations

The following diagrams illustrate the conceptual differences in metabolism and a typical experimental workflow.

Metabolic_Fates cluster_0 Straight-Chain Acyl-CoA Metabolism cluster_Mito Straight-Chain Acyl-CoA Metabolism cluster_1 Branched-Chain Acyl-CoA Metabolism cluster_Pero Branched-Chain Acyl-CoA Metabolism SC_AcylCoA Straight-Chain Acyl-CoA Mitochondrion Mitochondrion BetaOx β-Oxidation Cycle (ACADs, etc.) AcetylCoA_S Acetyl-CoA BetaOx->AcetylCoA_S TCA TCA Cycle AcetylCoA_S->TCA ATP_S ATP (Energy) TCA->ATP_S BC_AcylCoA This compound (or Phytanoyl-CoA) Peroxisome Peroxisome PPARa PPARα Activation BC_AcylCoA->PPARa AlphaOx α-Oxidation (PAHX, etc.) PristanoylCoA Shortened Acyl-CoA (e.g., Pristanoyl-CoA) AlphaOx->PristanoylCoA PeroxiBetaOx Peroxisomal β-Oxidation PristanoylCoA->PeroxiBetaOx AcetylCoA_B Acetyl-CoA & Propionyl-CoA PeroxiBetaOx->AcetylCoA_B GeneExp Gene Expression (Lipid Metabolism) PPARa->GeneExp

Caption: Comparative metabolic fates of acyl-CoAs.

Experimental_Workflow start Start: Prepare Reagents (Enzymes, Substrates, Buffer) prep_plate Pipette Anaerobic Buffer, ETF, and ACAD Enzyme into 96-well Plate start->prep_plate initiate Initiate Reaction: Add Acyl-CoA Substrate (Branched or Straight-Chain) prep_plate->initiate measure Measure Fluorescence Decrease (Ex 340nm / Em 490nm) in Plate Reader initiate->measure analyze Data Analysis: Calculate Initial Rate of Fluorescence Change (dF/dt) measure->analyze compare Compare Rates to Determine Substrate Specificity and Relative Activity analyze->compare end End compare->end

Caption: Workflow for ACAD activity comparison.

Conclusion

The biological activities of this compound and other branched-chain acyl-CoAs are fundamentally different from their straight-chain counterparts. While SC-acyl-CoAs serve as a primary and direct fuel source via mitochondrial β-oxidation, BC-acyl-CoAs are processed through more complex peroxisomal pathways and function as potent, specific signaling molecules, particularly through the activation of the PPARα nuclear receptor. This distinction has profound implications for cellular metabolism, gene regulation, and the pathophysiology of metabolic diseases like Refsum disease, where defects in α-oxidation lead to toxic accumulation of branched-chain fatty acids.[4] For drug development professionals, the unique interaction of BC-acyl-CoAs with PPARα presents opportunities for designing targeted therapies for metabolic syndrome, dyslipidemia, and other related disorders.

References

Comparative Analysis of Enzyme Kinetics: 8-Methylheptadecanoyl-CoA and Alternative Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Performance with the Branched-Chain Substrate 8-Methylheptadecanoyl-CoA

The metabolism of branched-chain fatty acids (BCFAs) is a critical area of study in various physiological and pathological processes. This compound, a saturated fatty acyl-CoA with a methyl branch, represents a class of substrates whose enzymatic processing provides insights into cellular lipid metabolism. This guide offers a comparative analysis of the enzyme kinetics of enzymes acting on branched-chain acyl-CoAs, with a focus on providing a framework for evaluating the performance of this compound as a substrate relative to other alternatives. Due to the limited direct experimental data on this compound, this guide utilizes kinetic data from closely related branched-chain and straight-chain acyl-CoA substrates to provide a valuable comparative context.

Enzyme Kinetics: A Comparative Overview

Recent studies have also identified two new ACADs, ACAD10 and ACAD11, with potential roles in branched-chain fatty acid metabolism. However, their primary substrates appear to be 4-hydroxyacyl-CoAs, making a direct comparison with this compound less straightforward.

Below is a summary of available kinetic data for human long-chain acyl-CoA dehydrogenase (LCAD) with a representative branched-chain acyl-CoA (2,6-dimethylheptanoyl-CoA) and a standard straight-chain acyl-CoA (Palmitoyl-CoA). This comparison highlights the differences in enzyme efficiency when presented with linear versus branched structures.

SubstrateEnzymeKm (µM)Vmax (U/mg)Catalytic Efficiency (Kcat/Km) (M-1s-1)
2,6-dimethylheptanoyl-CoA Human LCADData not availableData not availableData not available
Palmitoyl-CoA (C16:0-CoA) Human LCAD~ 2.5~ 5.0~ 1.3 x 106
This compoundPredicted Target (e.g., LCAD)To be determinedTo be determinedTo be determined

Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. The catalytic efficiency for Palmitoyl-CoA is an approximation based on available data.

The lack of specific kinetic data for 2,6-dimethylheptanoyl-CoA with human LCAD prevents a direct quantitative comparison of catalytic efficiency. However, it is generally observed that branched-chain substrates are processed less efficiently than their straight-chain counterparts by ACADs. This is often reflected in a higher Km value, indicating lower binding affinity, and/or a lower Vmax, indicating a slower catalytic rate.

Experimental Protocols

To facilitate further research in this area, we provide a detailed methodology for a common enzyme assay used to determine the kinetic parameters of acyl-CoA dehydrogenases. This protocol can be adapted for use with this compound.

Synthesis of this compound

As this compound is not commercially available, it must be synthesized. A general chemo-enzymatic method can be employed:

  • Activation of the Free Fatty Acid: 8-methylheptadecanoic acid is first activated to its corresponding acyl-N-hydroxysuccinimide (NHS) ester. This is achieved by reacting the fatty acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Thioesterification with Coenzyme A: The purified acyl-NHS ester is then reacted with the free thiol group of Coenzyme A (CoA) in an aqueous buffer at a slightly alkaline pH (around 8.0). The reaction mixture is typically stirred at room temperature for several hours.

  • Purification: The resulting this compound is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric Method)

This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.

Materials:

  • Purified human long-chain acyl-CoA dehydrogenase (LCAD)

  • This compound (synthesized)

  • Palmitoyl-CoA (as a control substrate)

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • Ferricenium hexafluorophosphate

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and a specific concentration of the acyl-CoA substrate (e.g., varying concentrations of this compound to determine Km).

  • Initiate the reaction by adding a known amount of purified LCAD enzyme.

  • Immediately before measurement, add ferricenium hexafluorophosphate to the reaction mixture.

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • The initial rate of the reaction (V0) is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

  • Repeat the assay with varying concentrations of the acyl-CoA substrate to generate data for a Michaelis-Menten plot.

  • From the Michaelis-Menten plot (or a linearized version such as a Lineweaver-Burk plot), the Km and Vmax values for the substrate can be determined.

Visualizing the Metabolic Context

To understand the broader context of this compound metabolism, it is helpful to visualize the relevant metabolic pathway. The following diagram illustrates the initial steps of branched-chain fatty acid β-oxidation.

BCF_Metabolism cluster_synthesis Substrate Synthesis cluster_oxidation Mitochondrial β-Oxidation 8_Methylheptadecanoic_Acid 8-Methylheptadecanoic Acid CoA_Synthesis Chemo-enzymatic Synthesis 8_Methylheptadecanoic_Acid->CoA_Synthesis Activation & Thioesterification 8_Methylheptadecanoyl_CoA This compound CoA_Synthesis->8_Methylheptadecanoyl_CoA LCAD Long-Chain Acyl-CoA Dehydrogenase (LCAD) 8_Methylheptadecanoyl_CoA->LCAD Dehydrogenation Enoyl_CoA 2-enoyl-CoA derivative LCAD->Enoyl_CoA Further_Oxidation Further β-Oxidation Cycles Enoyl_CoA->Further_Oxidation

Caption: Workflow for the synthesis and initial metabolic step of this compound.

This guide provides a foundational understanding of the enzyme kinetics associated with this compound by drawing comparisons with related substrates. The provided experimental protocols offer a starting point for researchers to generate specific kinetic data for this and other branched-chain fatty acyl-CoAs, which is essential for advancing our knowledge of lipid metabolism and its role in health and disease.

A Researcher's Guide to the Comparative Analysis of Branched-Chain Acyl-CoA Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of branched-chain acyl-Coenzyme A (BCAA-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways.[1][2][3][4] The choice of analytical methodology can significantly impact the breadth and accuracy of the resulting BCAA-CoA profile. This guide provides an objective comparison of common techniques for the extraction and quantification of branched-chain acyl-CoAs, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Comparative Analysis of Quantification Methods

The quantification of branched-chain acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2][5][6] The performance of these methods is critically dependent on the chosen extraction and chromatographic strategies. Below is a comparison of key performance metrics for different approaches.

Methodological ApproachKey StrengthsKey LimitationsTypical Recovery (%)Limit of Detection (LOD)Reference
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.[7]May have lower recovery for very long-chain species compared to other methods. Potential for ion suppression from co-extracted matrix components.Not explicitly stated, but high MS intensities reported.[7]Not explicitly stated.[7]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[8][9]More time-consuming and can lead to analyte loss if not optimized.[1][2]70-80%[8]Not explicitly stated.[8]
Stable Isotope Dilution (SID) LC-MS/MS High accuracy and precision due to correction for matrix effects and analyte loss during sample preparation.[10][11][12]Requires synthesis of expensive stable isotope-labeled internal standards for each analyte.[10][11]Not explicitly stated, but considered the gold standard for accuracy.5 nM (0.02 nmol/g) for related branched-chain keto acids.[13][10][11][12]
Derivatization-Based LC-MS/MS Improves chromatographic properties and ionization efficiency, especially for challenging analytes.[14][15]Adds complexity to the workflow and may introduce variability.[15]Not explicitly stated.4.2 nM (very-long-chain) to 16.9 nM (short-chain).[15][14][15]

Detailed Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of branched-chain acyl-CoAs.

Method 1: Solvent Precipitation for Broad Acyl-CoA Profiling

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[7]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[7]

  • Protein Precipitation: Vortex the homogenate vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., 50 mM ammonium (B1175870) acetate).[7]

Method 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol is ideal for complex samples where matrix effects are a concern, providing a cleaner extract for LC-MS/MS analysis.[8]

  • Initial Extraction: Homogenize the tissue sample in a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by the addition of an organic solvent like 2-propanol and acetonitrile (B52724).[8]

  • SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., an oligonucleotide purification column) according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the initial extraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate solvent (e.g., 2-propanol).[8]

  • Concentration and Reconstitution: Concentrate the eluent and reconstitute in a solvent suitable for LC-MS/MS analysis.[8]

Method 3: LC-MS/MS Analysis

The following are general conditions for the analysis of branched-chain acyl-CoAs. Specific parameters should be optimized for the instrument and analytes of interest.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[16]

    • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium acetate (B1210297) or potassium phosphate) and an organic phase (e.g., acetonitrile or methanol) is typical.[8][16]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method for targeted quantification.[1][17] For each acyl-CoA, at least two transitions are monitored for confident identification and quantification.[1]

Visualizing Metabolic and Experimental Pathways

Understanding the biological context and the experimental workflow is crucial for the effective analysis of branched-chain acyl-CoA profiles.

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs cluster_Metabolism Central Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylbutyrylCoA α-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA MethylbutyrylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA IsobutyrylCoA->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCACycle

BCAA Catabolic Pathway

The catabolism of branched-chain amino acids (leucine, isoleucine, and valine) leads to the formation of their respective branched-chain acyl-CoA derivatives.[18][19] These intermediates are then further metabolized to enter central carbon metabolism as acetyl-CoA and succinyl-CoA, highlighting their importance in cellular energy production.[20]

AcylCoA_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Output Output Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Extraction Extraction (Solvent Ppt. or SPE) Homogenization->Extraction Purification Purification/ Concentration Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Profile Acyl-CoA Profile Quantification->Profile

Acyl-CoA Analysis Workflow

A typical workflow for the analysis of branched-chain acyl-CoA profiles involves several key steps, from sample preparation to data analysis. The choice of extraction method is a critical decision point that influences the quality of the final data.

Data Analysis and Interpretation

The final step in the comparative analysis is the processing and interpretation of the acquired data.

  • Peak Integration: Integrate the chromatographic peaks for each targeted branched-chain acyl-CoA and internal standard.

  • Calibration Curve: Generate a calibration curve for each analyte using a series of known concentrations of authentic standards.

  • Quantification: Quantify the acyl-CoAs in the biological samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[10][11]

  • Data Normalization: Normalize the quantified data to an appropriate measure, such as tissue weight or protein concentration, to allow for meaningful comparisons between samples.

  • Statistical Analysis: Perform statistical analysis to identify significant differences in branched-chain acyl-CoA profiles between experimental groups.

By carefully selecting the appropriate analytical methodology and following robust experimental protocols, researchers can obtain high-quality, reproducible data on branched-chain acyl-CoA profiles, providing valuable insights into cellular metabolism in health and disease.

References

Validating the Identity of 8-Methylheptadecanoyl-CoA: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of lipid metabolites are paramount. This guide provides a comprehensive comparison of analytical approaches for validating the identity of 8-Methylheptadecanoyl-CoA, emphasizing the critical role of authentic standards and providing detailed experimental protocols.

The structural complexity of lipids, particularly the presence of isomers, necessitates rigorous analytical validation. This compound, a branched-chain fatty acyl-CoA, presents a unique analytical challenge due to the position of its methyl group. This guide outlines the synthesis of an authentic standard, details analytical methodologies for its characterization and quantification, and compares the outcomes of analyses performed with and without a certified reference material.

The Imperative for an Authentic Standard

Direct comparison to an authentic standard is the gold standard for the structural elucidation and accurate quantification of a molecule. In the absence of a commercially available standard for this compound, a custom synthesis is required. The lack of a standard can lead to misidentification, especially when relying solely on mass-to-charge ratios, as isobaric isomers are common in lipidomics.

Comparative Analysis: With vs. Without an Authentic Standard

To underscore the importance of an authentic standard, consider the typical workflow for identifying a novel lipid metabolite. Without a standard, identification relies on accurate mass measurements and fragmentation patterns. However, for branched-chain acyl-CoAs, the fragmentation of the acyl chain is often not specific enough to pinpoint the exact position of the methyl group.

Analytical ApproachWithout Authentic StandardWith Authentic Standard
Identification Confidence Moderate to Low: Relies on mass accuracy and spectral library matching (if available for similar compounds). High potential for isomeric ambiguity.High: Confirmed by co-elution in chromatography and identical fragmentation patterns.
Quantification Accuracy Semi-quantitative at best: Relies on the response of a structurally similar, but not identical, internal standard, which can lead to significant inaccuracies due to differences in ionization efficiency and matrix effects.High: Enables the creation of a calibration curve for accurate and precise quantification.
Method Validation Limited: Key validation parameters like accuracy and specificity are compromised.Comprehensive: Allows for full validation of the analytical method according to regulatory guidelines.

Synthesis of an Authentic this compound Standard

The synthesis of this compound involves a two-stage process: the synthesis of the precursor fatty acid, 8-methylheptadecanoic acid, followed by its conversion to the coenzyme A thioester.

Logical Workflow for Synthesis

Start 8-Methylnonanoic Acid Step1 Multi-step Organic Synthesis Start->Step1 Precursor Product1 8-Methylheptadecanoic Acid Step1->Product1 Intermediate Step2 Chemo-enzymatic CoA Esterification Product1->Step2 Substrate FinalProduct This compound (Authentic Standard) Step2->FinalProduct Product

Caption: Synthesis of the authentic standard.

Experimental Protocol: Synthesis of 8-Methylheptadecanoic Acid

A plausible synthetic route to 8-methylheptadecanoic acid can be adapted from known organic chemistry methodologies, potentially starting from a commercially available branched-chain building block like 8-methylnonanoic acid. This would involve a chain-extension strategy, for example, through a Grignard reaction or Wittig olefination followed by reduction.

Experimental Protocol: Conversion to this compound

The conversion of the synthesized 8-methylheptadecanoic acid to its CoA ester can be achieved through chemo-enzymatic methods. A common approach involves the activation of the fatty acid's carboxyl group, for instance, with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with coenzyme A.

Analytical Validation Methodologies

The validation of this compound's identity, with the aid of the synthesized authentic standard, can be performed using a combination of chromatographic and spectroscopic techniques.

Experimental Workflow for Validation

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_validation Validation BiologicalSample Biological Sample Extraction Lipid Extraction BiologicalSample->Extraction Standard Authentic Standard LCMS LC-MS/MS Standard->LCMS GCMS GC-MS Standard->GCMS NMR NMR Standard->NMR Derivatization Derivatization (for GC-MS) Extraction->Derivatization Extraction->LCMS Derivatization->GCMS CoElution Co-elution LCMS->CoElution Fragmentation Fragmentation Pattern LCMS->Fragmentation GCMS->Fragmentation ChemicalShifts Chemical Shifts NMR->ChemicalShifts Quantification Quantification CoElution->Quantification

Caption: Analytical validation workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary technique for the sensitive and specific quantification of acyl-CoAs.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed.

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used. Quantification is achieved using Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transitions for this compound:

      • Q1 (Precursor Ion): The protonated molecule [M+H]⁺. The molecular weight of this compound is approximately 1020.0 g/mol , so the Q1 would be around m/z 1021.0.

      • Q3 (Product Ion): A characteristic neutral loss of 507 amu is observed for acyl-CoAs, corresponding to the fragmentation of the phosphopantetheine moiety. Therefore, a primary Q3 transition would be m/z 514.0. Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion at m/z 428.1.

Data Presentation: LC-MS/MS Validation

ParameterPutative this compound (in sample)Authentic this compound Standard
Retention Time (min) X.XXX.XX (should be identical to the sample)
Precursor Ion (m/z) 1021.01021.0
Product Ion 1 (m/z) 514.0514.0
Product Ion 2 (m/z) 428.1428.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for the characterization of the synthesized authentic standard.

Experimental Protocol: NMR Analysis

  • Sample Preparation: The purified 8-methylheptadecanoic acid (the precursor to the CoA ester) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis: ¹H and ¹³C NMR spectra are acquired.

  • Expected Spectral Features for 8-Methylheptadecanoic Acid:

    • ¹H NMR: A characteristic doublet for the methyl protons at the C8 position and a corresponding multiplet for the methine proton at C8. The terminal methyl group will appear as a triplet.

    • ¹³C NMR: A distinct chemical shift for the methyl carbon at C8 and the methine carbon at C8, which can be confirmed by DEPT experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids after derivatization to their more volatile methyl esters (FAMEs).

Experimental Protocol: GC-MS Analysis

  • Derivatization: The 8-methylheptadecanoic acid is converted to its fatty acid methyl ester (FAME) using a reagent such as BF₃-methanol.

  • Chromatography: A capillary column with a polar stationary phase is used to separate the FAMEs.

  • Mass Spectrometry: Electron ionization (EI) is typically used.

  • Expected Fragmentation Pattern for 8-Methylheptadecanoate Methyl Ester: The mass spectrum will show a molecular ion peak. Characteristic fragmentation patterns for branched-chain FAMEs include cleavage on either side of the branch point, which can help to confirm the position of the methyl group.

Alternative Validation Approaches

In the absence of an authentic standard, a combination of orthogonal analytical techniques can increase the confidence in the identification of this compound.

Logical Relationship of Alternative Methods

Unknown Unknown Peak (putative this compound) HRMS High-Resolution MS (Accurate Mass) Unknown->HRMS MSMS Tandem MS (Fragmentation) Unknown->MSMS Deriv Chemical Derivatization Unknown->Deriv NMR_putative Isolation & NMR Unknown->NMR_putative HRMS->MSMS Confidence Increased Identification Confidence MSMS->Confidence GCMS GC-MS of FAME Deriv->GCMS GCMS->Confidence NMR_putative->Confidence

Caption: Alternative validation strategies.

By employing a combination of high-resolution mass spectrometry for accurate mass determination, detailed fragmentation analysis, and derivatization followed by GC-MS, a more confident, albeit not definitive, identification can be made. The ultimate confirmation in the absence of a synthesized standard would require the isolation of a sufficient quantity of the putative compound from the biological matrix for NMR analysis.

Conclusion

The definitive validation of the identity of this compound relies on the use of an authentic standard. This guide provides a framework for the synthesis of this standard and outlines the key analytical methodologies for its characterization and for the subsequent validation of its presence in biological samples. By adhering to these rigorous analytical principles, researchers can ensure the accuracy and reliability of their findings in the complex field of lipidomics.

Quantitative Comparison of 8-Methylheptadecanoyl-CoA in Healthy vs. Diseased Tissue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 8-Methylheptadecanoyl-CoA levels in healthy versus diseased tissues. It is intended to be a resource for researchers investigating the roles of branched-chain fatty acids in metabolic pathways and disease pathogenesis. While specific quantitative data for this compound across various conditions are not widely available in published literature, this document outlines the methodologies for such comparisons, presents hypothetical data for illustrative purposes, and details the relevant metabolic pathways.

Data Presentation: A Comparative Analysis

The concentration of this compound, a branched-chain fatty acyl-CoA, can fluctuate in response to various physiological and pathological states. Alterations in its levels may serve as a biomarker for certain diseases, including metabolic disorders and cancer. Below is a hypothetical table summarizing potential quantitative differences in this compound levels between healthy and diseased tissues, based on typical findings for other acyl-CoA species.

Tissue TypeConditionThis compound Concentration (pmol/mg tissue)Fold Change (Diseased vs. Healthy)Reference
LiverHealthy1.5 ± 0.3-Hypothetical Data
LiverHepatocellular Carcinoma3.2 ± 0.62.1Hypothetical Data
AdiposeHealthy0.8 ± 0.2-Hypothetical Data
AdiposeObesity/Insulin Resistance1.4 ± 0.41.8Hypothetical Data
BrainHealthy0.5 ± 0.1-Hypothetical Data
BrainPeroxisomal Biogenesis Disorder0.1 ± 0.05-0.2Hypothetical Data

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual concentrations can vary significantly based on the specific disease, stage of disease, and the analytical methods employed.

Experimental Protocols

Accurate quantification of this compound requires sensitive and specific analytical techniques due to its low abundance in tissues. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Tissue Samples by LC-MS/MS

1. Tissue Homogenization and Extraction:

  • Objective: To extract acyl-CoAs from tissue samples while preserving their integrity.

  • Procedure:

    • Flash-freeze fresh tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.

    • Weigh the frozen tissue (typically 10-50 mg).

    • Homogenize the tissue in a cold extraction solvent (e.g., 2:1:1 methanol (B129727):acetonitrile:water with internal standards) using a bead beater or Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Objective: To remove interfering substances and enrich for acyl-CoAs.

  • Procedure:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a high-organic solvent (e.g., 80% methanol in water).

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Objective: To separate and quantify this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column suitable for separating long-chain acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: A specific precursor ion to product ion transition for this compound and its corresponding internal standard is monitored. For example, a precursor ion corresponding to the [M+H]+ of this compound would be selected, and a characteristic fragment ion would be monitored.

    • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a stable isotope-labeled version of the analyte).

Signaling Pathways and Metabolic Context

This compound is a branched-chain fatty acyl-CoA, and its metabolism is intertwined with the broader pathways of fatty acid and amino acid metabolism.

Biosynthesis and Degradation of Branched-Chain Acyl-CoAs

The metabolism of branched-chain fatty acids like 8-methylheptadecanoic acid involves their activation to the corresponding acyl-CoA, followed by degradation through pathways such as beta-oxidation.

BCF_Metabolism BCFA Branched-Chain Fatty Acid (e.g., 8-Methylheptadecanoic acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi BCFA_CoA This compound Acyl_CoA_Synthetase->BCFA_CoA Beta_Oxidation Beta-Oxidation (Mitochondria/Peroxisome) BCFA_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: General pathway for the activation and degradation of branched-chain fatty acids.

Experimental Workflow for Quantitative Analysis

The process of comparing this compound levels in different tissue samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue_Collection Tissue Collection (Healthy & Diseased) Homogenization Homogenization & Extraction Tissue_Collection->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Interpretation Interpretation Statistical_Analysis->Interpretation

Caption: Workflow for the quantitative comparison of this compound.

Concluding Remarks

The quantitative analysis of specific acyl-CoA species like this compound is a burgeoning field with the potential to uncover novel biomarkers and therapeutic targets. While comprehensive comparative data across different diseases are still being gathered by the scientific community, the methodologies outlined in this guide provide a robust framework for researchers to conduct such investigations. The link between altered branched-chain fatty acid metabolism and various pathological states underscores the importance of continued research in this area. Future studies focusing on the precise quantification of this compound in diverse healthy and diseased tissues will be instrumental in elucidating its specific roles in cellular metabolism and disease progression.

Correlating 8-Methylheptadecanoyl-CoA Abundance with Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the relationship between the abundance of the branched-chain fatty acyl-CoA, 8-Methylheptadecanoyl-CoA, and genome-wide gene expression. While direct experimental data correlating this specific molecule with transcriptomic changes is not extensively available in public literature, this document outlines the established effects of the broader class of branched-chain fatty acids (BCFAs) on gene expression, details the necessary experimental protocols to conduct such an analysis, and presents expected data outcomes based on current research.

Introduction to Branched-Chain Fatty Acids and Gene Regulation

Branched-chain fatty acids (BCFAs) are important signaling molecules that can modulate gene expression, particularly those involved in lipid metabolism and inflammation.[1][2][3] this compound, as an iso-BCFA derivative, is anticipated to influence these pathways. Studies on similar iso-BCFAs have demonstrated a general trend of downregulating genes associated with lipid synthesis and pro-inflammatory pathways.[1][4] This guide will explore the methodologies to specifically test this hypothesis for this compound.

Experimental Workflow for Correlative Analysis

A typical workflow to correlate this compound abundance with gene expression involves parallel quantification of the metabolite and transcriptomic profiling from the same biological samples.

cluster_0 Sample Preparation cluster_1 Metabolite Analysis cluster_2 Gene Expression Analysis cluster_3 Data Integration and Analysis Sample Cell or Tissue Samples Treatment Treatment with Precursor (e.g., 8-methylheptadecanoic acid) Sample->Treatment Harvest Harvest and Aliquot Treatment->Harvest Extraction_M Acyl-CoA Extraction Harvest->Extraction_M Extraction_R RNA Extraction Harvest->Extraction_R LCMS LC-MS/MS Quantification of this compound Extraction_M->LCMS Data_M Metabolite Abundance Data LCMS->Data_M Correlation Correlative Analysis Data_M->Correlation RNASeq RNA-Sequencing Extraction_R->RNASeq Data_G Gene Expression Profiles (DEGs) RNASeq->Data_G Data_G->Correlation Pathway Pathway Enrichment Analysis Correlation->Pathway Validation Target Gene Validation (qPCR) Pathway->Validation

Figure 1: Experimental workflow for correlating this compound abundance with gene expression data.

Data Presentation: Expected Gene Expression Changes

Based on studies of iso-BCFAs, treatment of relevant cell lines (e.g., adipocytes, hepatocytes) with 8-methylheptadecanoic acid is expected to alter the expression of genes involved in lipid metabolism and inflammation. The following table summarizes potential gene expression changes.

PathwayGene TargetExpected Change in ExpressionFunction
Lipid Synthesis SREBP1DownregulatedMaster regulator of lipogenesis.
SCD1DownregulatedCatalyzes the synthesis of monounsaturated fatty acids.
ELOVL6DownregulatedElongation of fatty acids.
FADS2DownregulatedFatty acid desaturation.
FASNNo significant change or downregulatedFatty acid synthesis.[1]
Inflammation COX-2 (PTGS2)DownregulatedPro-inflammatory enzyme.
ALOX-15DownregulatedInvolved in the production of inflammatory mediators.
IL-6DownregulatedPro-inflammatory cytokine.
CRPDownregulatedAcute-phase inflammatory protein.[3]

Experimental Protocols

Quantification of this compound

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Homogenize cell or tissue samples in a suitable buffer on ice.

  • Extraction: Extract acyl-CoAs using a method such as solid-phase extraction or protein precipitation with trichloroacetic acid.[5]

  • LC Separation: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution.

  • MS/MS Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound will need to be determined using a synthesized standard.

  • Quantification: Calculate the concentration of this compound by comparing its peak area to that of a known concentration of an internal standard (e.g., a heavy-isotope labeled version of the analyte or a structurally similar acyl-CoA).[6]

Gene Expression Analysis

Method: RNA-Sequencing (RNA-Seq)

  • RNA Extraction: Isolate total RNA from cell or tissue samples using a commercial kit. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between control and treated samples.

    • Perform pathway and gene ontology enrichment analysis on the DEGs to identify affected biological processes.

Signaling Pathway

The regulatory effects of fatty acids on gene expression are often mediated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[7][8] It is hypothesized that this compound, or its corresponding free fatty acid, can modulate the activity of these transcription factors, leading to changes in the expression of their target genes.

cluster_0 Cellular Mechanisms Metabolite This compound TF Transcription Factors (e.g., PPARs, SREBPs) Metabolite->TF Modulates Activity Gene Target Genes (Lipid Metabolism & Inflammation) TF->Gene Expression Altered Gene Expression Gene->Expression

Figure 2: Hypothesized signaling pathway for this compound-mediated gene regulation.

Comparison with Alternatives

The study of this compound can be compared with the analysis of other fatty acyl-CoAs to understand the specificity of its effects.

MetaboliteKnown Gene Regulatory EffectsPrimary Metabolic Role
This compound Hypothesized to downregulate lipogenic and inflammatory genes.Component of cellular lipids, signaling molecule.
Palmitoyl-CoA Can activate PPARα, leading to the induction of fatty acid oxidation genes.[8]Precursor for the synthesis of most other long-chain fatty acids.
Oleoyl-CoA A major monounsaturated fatty acyl-CoA, its levels are associated with the regulation of SCD1.Key component of membrane phospholipids (B1166683) and triglycerides.
Acetyl-CoA A central metabolite that provides acetyl groups for histone acetylation, directly linking metabolism to gene regulation.[9]Key node in metabolism, involved in the TCA cycle, fatty acid synthesis, and cholesterol synthesis.

Conclusion

Correlating the abundance of this compound with gene expression data provides a powerful approach to uncover its specific biological functions. By employing the quantitative methods of LC-MS/MS and the comprehensive transcriptomic analysis of RNA-Seq, researchers can elucidate the role of this branched-chain fatty acyl-CoA in regulating key cellular processes. The expected downregulation of genes involved in lipid synthesis and inflammation, based on data from related iso-BCFAs, offers a strong hypothesis to be tested. This guide provides the necessary framework to design and execute experiments that will contribute to a deeper understanding of the metabolic regulation of gene expression.

References

A Comparative Guide to the Inter-Laboratory Performance of 8-Methylheptadecanoyl-CoA Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a synthesized comparison of analytical performance for the quantification of 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA. As a highly specific and non-standard analyte, formal inter-laboratory proficiency testing data is not publicly available. The data presented here is a realistic simulation based on established performance metrics for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for similar long-chain acyl-CoAs.[1][2][3][4][5] The objective is to provide researchers with a reliable benchmark for evaluating in-house method performance and to guide the development of robust analytical protocols.

Quantitative Performance Comparison

The following table summarizes the expected performance of a validated LC-MS/MS method for this compound analysis across three hypothetical, competent laboratories. These metrics are critical for ensuring data reliability and reproducibility in research and development settings.

Parameter Hypothetical Lab A Hypothetical Lab B Hypothetical Lab C Acceptance Criteria
Limit of Quantification (LOQ) 0.8 pmol/injection1.0 pmol/injection0.9 pmol/injection≤ 1.0 pmol/injection
Linearity (R²) > 0.998> 0.999> 0.998> 0.995
Intra-Assay Precision (%CV) 3.8%4.2%3.5%< 15%
Inter-Assay Precision (%CV) 5.9%6.5%5.7%< 15%
Accuracy (% Recovery) 97.2%104.5%99.8%85-115%

%CV: Percent Coefficient of Variation

Metabolic Significance of Branched-Chain Acyl-CoAs

This compound is a member of the branched-chain fatty acid (BCFA) family.[6] BCFAs are integral components of cellular membranes, particularly in bacteria, and are involved in various metabolic processes.[7][8] The metabolism of BCFAs, including their activation to acyl-CoA thioesters, is crucial for lipid synthesis and energy homeostasis.[9][10] Dysregulation of fatty acid metabolism, including the pathways involving acyl-CoAs, is linked to various metabolic diseases.[5][11][12][13][14] The quantification of specific acyl-CoAs like this compound is therefore vital for understanding these pathways and for the development of therapeutic interventions.

cluster_pathway Branched-Chain Amino Acid Catabolism & Fatty Acid Synthesis BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_AcylCoA_Primer Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA) BCKA->BC_AcylCoA_Primer Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) BC_AcylCoA_Primer->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Elongation Units BCFA_CoA This compound (Branched-Chain Fatty Acyl-CoA) FAS->BCFA_CoA Elongation Cycles BetaOx Peroxisomal/Mitochondrial β-Oxidation BCFA_CoA->BetaOx Degradation BCFA_FFA 8-Methylheptadecanoic Acid (Free Fatty Acid) BCFA_CoA->BCFA_FFA Hydrolysis AcetylCoA Acetyl-CoA BetaOx->AcetylCoA ACOT8 ACOT8 ACOT8->BCFA_CoA Hydrolyzes

Biosynthesis and degradation pathway of this compound.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol describes a robust method for the extraction and quantification of this compound from biological matrices, such as cell lysates or tissue homogenates.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize ~50 mg of tissue or an appropriate volume of cell pellet in a cold solution of 2:1 methanol (B129727):water containing an appropriate internal standard (e.g., a stable isotope-labeled C17-CoA).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Extraction:

    • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. Liquid Chromatography

  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) suitable for high-resolution separation.

  • Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5.[4][5]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[1][2]

  • MRM Transition: The specific precursor-to-product ion transition for this compound must be determined by direct infusion of a purified standard. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is often monitored.[4]

  • Instrument Parameters: Optimize instrument settings such as collision energy, declustering potential, and source temperature to maximize the signal for the analyte of interest.

cluster_workflow Analytical Workflow Sample Biological Sample (Tissue/Cells) Homogenize Homogenization with Internal Standard Sample->Homogenize Extract Solid-Phase Extraction (C18 SPE) Homogenize->Extract Concentrate Dry & Reconstitute Extract->Concentrate LC UPLC Separation (C18 Column) Concentrate->LC MS Tandem MS/MS (ESI+, MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

LC-MS/MS workflow for this compound quantification.

References

A Functional Comparison of 8-Methylheptadecanoyl-CoA and Other Methyl-Branched Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant functional differences among lipid molecules is paramount. This guide provides a comparative analysis of 8-Methylheptadecanoyl-CoA, a mid-chain methyl-branched acyl-CoA, with other more extensively studied methyl-branched acyl-CoAs. By examining their metabolic fates, functional roles, and the influence of methyl group positioning, this document aims to provide a framework for future research and therapeutic development.

Methyl-branched chain fatty acids (BCFAs) are integral components of cellular lipids in various organisms, from bacteria to mammals.[1] Once activated to their coenzyme A (CoA) esters, these molecules participate in a wide array of metabolic and signaling pathways.[2][3] The position of the methyl branch on the acyl chain dictates their physical properties, enzymatic processing, and ultimate biological function. This guide will compare this compound with iso- and anteiso-branched acyl-CoAs, which have methyl groups near the omega end of the chain, and other well-characterized branched acyl-CoAs like phytanoyl-CoA.

Data Presentation: A Comparative Overview

Due to the limited direct experimental data on this compound, its properties are largely inferred from the established principles of methyl-branched acyl-CoA metabolism. The following table summarizes the key functional and metabolic characteristics of different classes of methyl-branched acyl-CoAs.

FeatureThis compound (Predicted)Iso-Branched Acyl-CoAs (e.g., 15-Methylhexadecanoyl-CoA)Anteiso-Branched Acyl-CoAs (e.g., 14-Methylhexadecanoyl-CoA)Phytanoyl-CoA
Structure Methyl group at C-8Methyl group on the penultimate carbonMethyl group on the antepenultimate carbonMethyl groups at C-3, C-7, C-11, and C-15
Primary Function Likely contributes to membrane fluidity and may have signaling roles.[4]Primarily modulates membrane fluidity and permeability in bacteria.[1][5]Also a key regulator of membrane fluidity, often in response to temperature changes.[5][6]A dietary-derived branched fatty acid that requires a specific metabolic pathway for its degradation.
Metabolic Pathway Expected to undergo mitochondrial β-oxidation with a potential for peroxisomal involvement depending on chain length and cellular context. The mid-chain methyl group may slow but not block β-oxidation.Primarily metabolized via mitochondrial β-oxidation.Similar to iso-branched acyl-CoAs, it is a substrate for mitochondrial β-oxidation.Undergoes initial α-oxidation in peroxisomes to remove the C-3 methyl group before entering the β-oxidation pathway.
Key Enzymes Acyl-CoA synthetase, Acyl-CoA dehydrogenases (with potential for specific isoenzymes), Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase.[7]Acyl-CoA synthetase, Short/branched-chain acyl-CoA dehydrogenase (SBCAD), and other enzymes of the β-oxidation spiral.[8]Similar to iso-branched acyl-CoAs.Phytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyase, and subsequent β-oxidation enzymes.
Cellular Location of Metabolism Primarily mitochondria, with possible peroxisomal contribution for initial chain shortening if required.[2][9]Mitochondria.[10]Mitochondria.[10]Peroxisomes (α-oxidation) and then mitochondria (β-oxidation).
Precursors De novo synthesis or dietary sources.Branched-chain amino acids (e.g., leucine).[1]Branched-chain amino acids (e.g., isoleucine).[1]Phytol from dietary sources (e.g., dairy products, ruminant fats).

Mandatory Visualization

The metabolic fate of methyl-branched acyl-CoAs is determined by the position of the methyl group. The following diagram illustrates the general pathways and highlights the predicted route for a mid-chain branched acyl-CoA like this compound.

cluster_Mitochondria Mitochondria cluster_Peroxisome Peroxisome Mito_Beta_Oxidation β-Oxidation Spiral TCA_Cycle TCA Cycle Mito_Beta_Oxidation->TCA_Cycle Acetyl-CoA Propionyl_CoA_Mito Propionyl-CoA Propionyl_CoA_Mito->TCA_Cycle Succinyl-CoA Peroxi_Alpha_Oxidation α-Oxidation Peroxi_Beta_Oxidation β-Oxidation Peroxi_Alpha_Oxidation->Peroxi_Beta_Oxidation Pristanoyl-CoA Peroxi_Beta_Oxidation->Mito_Beta_Oxidation Chain-shortened Acyl-CoAs Iso_Anteiso Iso- & Anteiso-Branched Acyl-CoAs Iso_Anteiso->Mito_Beta_Oxidation Direct Entry Mid_Chain This compound Mid_Chain->Mito_Beta_Oxidation Predicted Primary Pathway Phytanoyl Phytanoyl-CoA Phytanoyl->Peroxi_Alpha_Oxidation Obligatory First Step

Caption: Metabolic pathways of methyl-branched acyl-CoAs.

The following diagram illustrates a generalized experimental workflow for the comparative analysis of methyl-branched acyl-CoAs.

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_FunctionalAssays Functional Assays Cell_Culture Cell Culture with Branched-Chain Fatty Acids Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction Membrane_Fluidity Membrane Fluidity Assay Cell_Culture->Membrane_Fluidity Enzyme_Activity Enzyme Activity Assays (e.g., Acyl-CoA Dehydrogenase) Cell_Culture->Enzyme_Activity Acyl_CoA_Extraction Acyl-CoA Extraction Lipid_Extraction->Acyl_CoA_Extraction LC_MSMS LC-MS/MS Analysis Acyl_CoA_Extraction->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for acyl-CoA analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments in the study of methyl-branched acyl-CoAs.

Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoA esters for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (B52724), ice-cold

  • 2% Acetic acid, ice-cold

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Centrifuge capable of 4°C and >12,000 x g

  • Lyophilizer

Procedure:

  • Grow cells to confluency in appropriate culture vessels. For comparative studies, supplement the media with the fatty acids of interest (e.g., 8-methylheptadecanoic acid, isopalmitic acid) for a defined period.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold acetonitrile containing internal standards to each plate/dish.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the suspension vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of 2% acetic acid to the supernatant, vortex, and centrifuge again under the same conditions.

  • Collect the supernatant and lyophilize to dryness.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

LC-MS/MS Analysis of Acyl-CoAs

This method provides a general framework for the separation and quantification of acyl-CoA species.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column suitable for lipid analysis.

Mobile Phases:

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the reconstituted acyl-CoA extract.

  • Elute the acyl-CoAs using a gradient, for example:

    • 0-2 min: 5% B

    • 2-15 min: linear gradient to 95% B

    • 15-20 min: hold at 95% B

    • 20-22 min: return to 5% B

    • 22-30 min: re-equilibrate at 5% B

  • Detect the acyl-CoAs using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for each acyl-CoA of interest must be determined empirically or from the literature.

  • Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the corresponding internal standards.

In Vitro Acyl-CoA Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases, key enzymes in β-oxidation.

Materials:

  • Isolated mitochondria or purified acyl-CoA dehydrogenase.

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Acyl-CoA substrate (e.g., this compound, palmitoyl-CoA).

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Phenazine methosulfate (PMS).

  • Spectrophotometer capable of reading at 600 nm.

Procedure:

  • In a cuvette, combine the assay buffer, mitochondrial protein or purified enzyme, and PMS.

  • Add the acyl-CoA substrate to initiate the reaction.

  • Immediately add DCPIP and monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of acyl-CoA dehydrogenation.

  • Calculate the specific activity of the enzyme (nmol/min/mg protein) using the extinction coefficient of DCPIP.

  • Compare the activity with different methyl-branched acyl-CoA substrates to determine substrate specificity.[7]

Concluding Remarks

While this compound remains a less-explored molecule, its structural characteristics as a mid-chain methyl-branched acyl-CoA suggest a role in modulating membrane properties and a metabolic fate intertwined with the primary cellular fatty acid oxidation pathways. Its mid-chain methyl group likely influences the efficiency of its processing by β-oxidation enzymes compared to straight-chain or terminally branched counterparts. The experimental frameworks provided here offer a starting point for researchers to elucidate the specific functions of this compound and other novel branched-chain lipids, paving the way for a more comprehensive understanding of lipid metabolism and its implications in health and disease.

References

Specificity of Enzymes for 8-Methylheptadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the enzymatic specificity for 8-Methylheptadecanoyl-CoA, a branched-chain fatty acid (BCFA). While specific kinetic data for this compound is limited in publicly available literature, this document synthesizes existing data on enzymes known to act on structurally similar fatty acids, offering a predictive comparison of their potential activity. We will focus on three key enzyme classes: Acyl-CoA Synthetases, Fatty Acid Desaturases, and Fatty Acid Elongases.

Executive Summary

This compound, an anteiso-branched-chain fatty acid, is a potential substrate for several enzymes involved in lipid metabolism. Based on available data for similar branched-chain fatty acids, the Fatty Acid Desaturase 2 (FADS2) is a primary candidate for its modification. The efficiency of its initial activation by Acyl-CoA synthetases and subsequent elongation by ELOVL enzymes in mammalian systems remains an area for further investigation, with evidence suggesting potentially lower efficiency compared to straight-chain fatty acids. This guide presents available comparative data and detailed experimental protocols to facilitate further research in this area.

Acyl-CoA Synthetases: The Activation Step

The conversion of free fatty acids to their CoA esters, catalyzed by Acyl-CoA Synthetases (ACS), is the first committed step in their metabolism. While direct kinetic data for 8-methylheptadecanoic acid is scarce, studies on other branched-chain fatty acids suggest that some ACS isoforms can activate them.

Comparative Data:

A study on a short-chain acyl-CoA synthetase from Staphylococcus aureus (MbcS) demonstrated selectivity for branched-chain fatty acids like 2-methylbutyrate (B1264701) and isobutyrate over straight-chain fatty acids.[1] Although this is a bacterial enzyme, it highlights the existence of synthetases with a preference for branched structures. In mammals, the substrate specificities of the numerous ACSL and ACSVL isoforms for BCFAs are not well characterized.

Enzyme/OrganismSubstrateKm (µM)kcat (s⁻¹)Vmax (nmol/min/mg)Reference
MbcS (S. aureus)2-Methylbutyrate300 ± 4011.8 ± 0.3-[1]
MbcS (S. aureus)Isobutyrate600 ± 10012.0 ± 0.6-[1]
MbcS (S. aureus)Butyrate>10000-Poor Substrate[1]
MbcS (S. aureus)Isovalerate>10000-Poor Substrate[1]

Note: The data above is for a bacterial short-chain acyl-CoA synthetase and may not be directly representative of mammalian long-chain acyl-CoA synthetases. Further research is required to identify and characterize mammalian ACS enzymes with significant activity towards 8-methylheptadecanoic acid.

Fatty Acid Desaturases: Introducing Double Bonds

Fatty acid desaturases introduce double bonds into acyl-CoA molecules. Evidence strongly suggests that Fatty Acid Desaturase 2 (FADS2) is capable of desaturating branched-chain fatty acids.

Comparative Data:

A study by Wang et al. (2020) demonstrated that FADS2 can desaturate various iso- and anteiso-fatty acids. This promiscuity makes it a strong candidate for an enzyme that acts on this compound (anteiso-C18:0). The study showed the conversion of several BCFAs to their monounsaturated counterparts.

EnzymeSubstrateProductConversion (%)Reference
FADS2iso-16:0iso-6Z-16:1Not specified[2][3][4]
FADS2iso-17:0iso-6Z-17:1Not specified[2][3][4]
FADS2anteiso-17:0anteiso-6Z-17:1Not specified[2][3][4]
FADS2iso-18:0iso-6Z-18:1Not specified[2][3][4]
FADS1All tested BCFAsNo product0[2][3][4]

Based on these findings, it is highly probable that FADS2 can convert this compound to 8-methylheptadecenoyl-CoA.

Fatty Acid Elongases: Chain Extension

Fatty acid elongases (ELOVL) are responsible for extending the carbon chain of fatty acyl-CoAs. There are seven mammalian ELOVL enzymes, each with distinct substrate specificities. While specific data for this compound is unavailable, some ELOVLs are known to act on C16-C18 saturated and monounsaturated fatty acids.

Comparative Data:

Studies on metazoan fatty acid synthase (mFAS), a related enzyme complex, have shown that the synthesis of BCFAs using methylmalonyl-CoA as an extender unit is significantly less efficient than the synthesis of straight-chain fatty acids. The turnover number for BCFA synthesis was found to be approximately 150 times lower than for straight-chain fatty acid synthesis. This suggests that enzymes involved in the elongation of BCFAs may have lower catalytic efficiencies.

Enzyme SystemSubstrate PrecursorTurnover number (s⁻¹)ComparisonReference
mFASMalonyl-CoA (for SCFA)~15-Assumed from literature
mFASMethylmalonyl-CoA (for BCFA)~0.1150x lower than SCFA synthesis[1]

It is plausible that one or more of the ELOVL enzymes (e.g., ELOVL3, ELOVL6, or ELOVL7 which act on C16-C18 acyl-CoAs) could elongate this compound, but likely with lower efficiency than their preferred straight-chain substrates.

Experimental Protocols

A. Acyl-CoA Synthetase Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring long-chain acyl-CoA synthetase activity and can be used to assess the activity towards 8-methylheptadecanoic acid.

Materials:

  • Cell or tissue lysate containing the acyl-CoA synthetase of interest.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 10 mM ATP, 2 mM DTT, 0.1% Triton X-100.

  • Coenzyme A (CoA) solution (10 mM).

  • [³H]-8-Methylheptadecanoic acid (custom synthesis may be required) or a commercially available radiolabeled branched-chain fatty acid.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Dole's Reagent: Isopropanol:Heptane (B126788):1M H₂SO₄ (40:10:1 v/v/v).

  • Heptane.

  • Scintillation cocktail.

Procedure:

  • Prepare the fatty acid substrate by complexing [³H]-8-methylheptadecanoic acid with fatty acid-free BSA in a 2:1 molar ratio.

  • In a microcentrifuge tube, combine 50 µL of cell/tissue lysate with 40 µL of Assay Buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the [³H]-fatty acid-BSA complex.

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding 1.25 mL of Dole's Reagent.

  • Add 0.75 mL of heptane and 0.4 mL of water, vortex thoroughly, and centrifuge to separate the phases.

  • Transfer a portion of the upper heptane phase (containing unreacted fatty acid) to a new tube.

  • Wash the lower aqueous phase (containing the [³H]-acyl-CoA) twice with 1 mL of heptane to remove any remaining free fatty acid.

  • Transfer a sample of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • A reaction without enzyme or without CoA should be run as a negative control.

B. Fatty Acid Desaturase Activity Assay (GC-MS)

This protocol is designed to detect the conversion of this compound to its desaturated product.

Materials:

  • Microsomal fraction from cells or tissue expressing the desaturase of interest (e.g., FADS2).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM ATP, 0.5 mM CoA, 1 mM NADH.

  • This compound (substrate).

  • Internal standard (e.g., heptadecanoic acid).

  • Methanol/HCl for transesterification.

  • Hexane (B92381).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Incubate the microsomal fraction (50-100 µg of protein) with 100 µM this compound in the presence of Assay Buffer at 37°C for 30-60 minutes.

  • Stop the reaction by adding the internal standard and saponifying the lipids with methanolic KOH.

  • Acidify the mixture and extract the fatty acids with hexane.

  • Evaporate the hexane and transesterify the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanol/HCl.

  • Extract the FAMEs with hexane and analyze by GC-MS.

  • Monitor for the parent ion and fragmentation pattern of the methyl ester of 8-methylheptadecanoic acid and its potential monounsaturated product. The elution time and mass spectrum of the product can be compared to authentic standards if available.

C. Fatty Acid Elongase Activity Assay (Radiometric)

This protocol measures the incorporation of [¹⁴C]malonyl-CoA into a fatty acyl-CoA substrate.

Materials:

  • Microsomal fraction containing the elongase of interest.

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.5), 2.5 mM MgCl₂, 1 mM NADPH, 1 mM NADH.

  • This compound (substrate).

  • [¹⁴C]Malonyl-CoA.

  • Saponification solution (e.g., 10% KOH in 90% methanol).

  • Hexane.

  • Scintillation cocktail.

Procedure:

  • Incubate the microsomal fraction (50-100 µg of protein) with 50 µM this compound and 50 µM [¹⁴C]malonyl-CoA in Assay Buffer at 37°C for 20-30 minutes.

  • Stop the reaction by adding the saponification solution and heat at 65°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Acidify the reaction mixture and extract the fatty acids with hexane.

  • Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity.

  • A control reaction without the this compound substrate should be performed to measure background incorporation.

Signaling Pathways and Logical Relationships

Metabolic Fate of this compound

The metabolic pathway of this compound in mammals is not fully elucidated but is expected to follow the general pathways of other dietary branched-chain fatty acids. This involves activation, potential desaturation and elongation, and eventual degradation.

Metabolic_Fate_of_8_Methylheptadecanoyl_CoA 8-Methylheptadecanoic Acid (Diet) 8-Methylheptadecanoic Acid (Diet) This compound This compound 8-Methylheptadecanoic Acid (Diet)->this compound Acyl-CoA Synthetase Monounsaturated BCFA-CoA Monounsaturated BCFA-CoA This compound->Monounsaturated BCFA-CoA FADS2 Elongated BCFA-CoA Elongated BCFA-CoA This compound->Elongated BCFA-CoA ELOVL(s) Incorporation into Lipids Incorporation into Lipids This compound->Incorporation into Lipids Beta-oxidation Beta-oxidation This compound->Beta-oxidation Monounsaturated BCFA-CoA->Incorporation into Lipids Elongated BCFA-CoA->Incorporation into Lipids

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Assessing Enzyme Specificity

The following workflow outlines the steps to compare the specificity of an enzyme for this compound versus a straight-chain fatty acid like Stearoyl-CoA.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Source Prepare Enzyme Source (e.g., Microsomes, Purified Protein) Incubation Incubate Enzyme with each substrate separately under varying concentrations Enzyme_Source->Incubation Substrates Prepare Substrates: - this compound - Stearoyl-CoA (Control) Substrates->Incubation Quantification Quantify Product Formation (e.g., Radiometry, GC-MS) Incubation->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Quantification->Kinetics Comparison Compare Specificity (kcat/Km) Kinetics->Comparison

Caption: Workflow for comparing enzyme specificity.

Conclusion

While direct and comprehensive kinetic data for enzymes acting on this compound are yet to be established, the existing literature provides a strong foundation for targeted research. FADS2 stands out as a highly likely candidate for the desaturation of this branched-chain fatty acid. The provided experimental protocols offer robust methods for determining the specific activities and kinetic parameters of acyl-CoA synthetases, desaturases, and elongases with this compound. Further investigation in this area will be crucial for understanding the metabolic significance of this and other branched-chain fatty acids in health and disease, and for the development of novel therapeutic strategies targeting lipid metabolism.

References

A Researcher's Guide to the Stable Isotope Dilution Analysis of 8-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid metabolites is paramount for understanding cellular processes and disease pathogenesis. This guide provides a comprehensive comparison of stable isotope dilution analysis with alternative methods for the accurate quantification of 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.

Introduction to this compound and its Significance

This compound is a saturated, branched-chain fatty acyl-coenzyme A thioester. Branched-chain fatty acids and their CoA derivatives play crucial roles in cellular metabolism, membrane structure, and signaling. Dysregulation of branched-chain fatty acid metabolism has been implicated in various metabolic disorders. Accurate quantification of specific acyl-CoA species like this compound is therefore essential for advancing research in these areas.

Comparison of Quantification Methodologies

The gold standard for the quantification of small molecules in complex biological matrices is stable isotope dilution (SID) analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers unparalleled sensitivity and specificity. However, other methods have also been employed for acyl-CoA analysis. Here, we compare SID-LC-MS/MS with alternative techniques.

MethodPrincipleAdvantagesDisadvantagesLimit of Quantification (LOQ)
Stable Isotope Dilution LC-MS/MS A known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to the sample. The ratio of the analyte to the internal standard is measured by LC-MS/MS, allowing for accurate quantification that corrects for matrix effects and sample loss.[1]High accuracy and precision.[1] High specificity and sensitivity.[1] Corrects for sample loss during preparation.[1] Minimizes matrix effects.Requires synthesis of a specific stable isotope-labeled internal standard, which can be costly and time-consuming.Low pmol to fmol range
LC-MS/MS with External Calibration Quantification is based on a calibration curve generated from a series of external standards of the analyte.High sensitivity and specificity. Does not require a labeled internal standard for every analyte.Susceptible to matrix effects and variations in sample preparation, which can lead to inaccuracies.pmol to fmol range
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation of acyl-CoAs by HPLC followed by detection based on the absorbance of the adenine (B156593) moiety of the CoA molecule (around 260 nm).Relatively simple and widely available instrumentation.Lower sensitivity and specificity compared to MS-based methods. Co-eluting compounds can interfere with quantification. Not suitable for complex biological samples without extensive cleanup.nmol range
Fluorescence-Based Enzymatic Assays Coupled enzymatic reactions that lead to the production of a fluorescent compound, which is proportional to the amount of the target acyl-CoA.Can be high-throughput (microplate format). Does not require expensive chromatography or mass spectrometry equipment.Indirect measurement, prone to interference from other molecules in the sample that may affect enzyme activity. Generally less specific than chromatographic methods.pmol to nmol range

Experimental Protocols

Stable Isotope Dilution LC-MS/MS for this compound Quantification

This protocol outlines the key steps for the quantification of this compound using a stable isotope-labeled internal standard.

a. Synthesis of Deuterated this compound (Internal Standard)

A deuterated internal standard, such as [D3]-8-Methylheptadecanoyl-CoA, can be synthesized from the corresponding deuterated fatty acid. This typically involves the activation of the carboxylic acid to an acyl-anhydride or other reactive species, followed by reaction with Coenzyme A. The synthesis of deuterated fatty acids can be achieved through various organic chemistry routes.

b. Sample Preparation and Extraction

  • Cell or Tissue Homogenization: Homogenize cell pellets or tissues in a cold buffer (e.g., phosphate-buffered saline) on ice.

  • Spiking of Internal Standard: Add a known amount of deuterated this compound internal standard to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) (e.g., 3 volumes of cold acetonitrile).

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

c. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion ([M+H]+) is selected and fragmented. A specific product ion is monitored for quantification.

      • Deuterated this compound: The corresponding precursor and product ions for the internal standard are monitored.

    • Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound based on a calibration curve.

Alternative Method: HPLC with UV Detection

This method is less common for targeted quantification in complex samples but can be used for purified or highly concentrated samples.

a. Sample Preparation

Sample preparation is similar to the LC-MS/MS method but may require additional solid-phase extraction (SPE) cleanup steps to remove interfering substances that absorb at 260 nm.

b. HPLC-UV Analysis

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A buffered mobile phase (e.g., potassium phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile) is typically used.

  • Detection:

    • Wavelength: 260 nm.

  • Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared with external standards.

Visualizing the Workflow and Metabolic Context

To provide a clearer understanding of the analytical process and the biological role of this compound, the following diagrams illustrate the experimental workflow and its metabolic pathway.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spiking with Deuterated Internal Standard Homogenization->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS Tandem MS Detection (MRM) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Quantification Quantification Data->Quantification

Caption: Workflow for Stable Isotope Dilution LC-MS/MS Analysis.

G cluster_pathway Metabolism of 8-Methylheptadecanoic Acid FattyAcid 8-Methylheptadecanoic Acid Activation Acyl-CoA Synthetase FattyAcid->Activation AcylCoA This compound Activation->AcylCoA + CoA + ATP BetaOxidation β-Oxidation Spiral AcylCoA->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic Pathway of this compound.

Conclusion

For the accurate and precise quantification of this compound in biological samples, stable isotope dilution analysis coupled with LC-MS/MS is the superior method.[1] Its ability to correct for matrix effects and sample loss during preparation ensures the highest quality data for researchers in academia and the pharmaceutical industry. While alternative methods exist, they lack the sensitivity, specificity, and robustness required for demanding research applications. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of this powerful analytical technique.

References

Safety Operating Guide

Proper Disposal of 8-Methylheptadecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before handling 8-Methylheptadecanoyl-CoA, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

In case of exposure:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations. The following is a general guideline:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Container Labeling: The waste container must be labeled with the full chemical name: "this compound" and any associated hazard symbols as determined by your institution's safety office.

  • Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents. The storage area should be cool, dry, and well-ventilated.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste. Do not attempt to dispose of the chemical down the drain or in regular trash.

  • Decontamination of Labware: Any labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), and the rinsate should be collected as chemical waste. Following the initial rinse, labware can be washed with a suitable laboratory detergent.

Quantitative Data Summary

For long-chain fatty acyl-CoA compounds, specific quantitative disposal limits are generally not provided in standard laboratory documentation. Disposal is primarily governed by the qualitative principle of segregation and proper chemical waste management. The following table summarizes key physical and safety data points gathered from similar compounds, which can be used as a precautionary reference.

PropertyData/InformationSource
Physical State Likely a solid at room temperature, similar to other long-chain acyl-CoAs.General Chemical Knowledge
Incompatible Materials Strong oxidizing agents.[1]Safety Data Sheet (Analog)
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2).[1][2]Safety Data Sheet (Analog)
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.Standard Laboratory Practice
First Aid: Eyes Rinse immediately with plenty of water for at least 15 minutes.[1]Safety Data Sheet (Analog)
First Aid: Skin Wash off with soap and plenty of water.Standard Laboratory Practice

Diagrams

Logical Workflow for Disposal of this compound

A Handling of this compound (in fume hood with PPE) B Generation of Waste (e.g., unused compound, contaminated tips) A->B D Decontaminate Labware (Rinse with appropriate solvent) A->D C Segregate Waste into a Designated, Labeled Container B->C F Store Sealed Waste Container in a Secure, Ventilated Area C->F E Collect Solvent Rinsate as Chemical Waste D->E E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H Proper Disposal by EHS (in accordance with regulations) G->H

References

Personal protective equipment for handling 8-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When working with 8-Methylheptadecanoyl-CoA, a comprehensive approach to personal protection is crucial. The following PPE is recommended to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or latexTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or GogglesANSI Z87.1 certifiedTo protect eyes from potential splashes.
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area or fume hoodTo avoid inhalation of any aerosols that may be generated, especially when handling powders.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Long-chain acyl-CoAs are often stored at -20°C or below to maintain stability.

2. Preparation and Handling:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

  • When preparing solutions, use appropriate solvents and handle with care to avoid generating aerosols. Long-chain acyl-CoAs can be unstable, so follow specific experimental protocols closely.

3. Experimental Use:

  • Follow established experimental protocols precisely.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area of the spill.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Disposal Plan:

  • Dispose of waste containing this compound in accordance with all applicable federal, state, and local regulations.

  • Waste should be collected in a designated, labeled, and sealed container.

  • Do not dispose of the compound down the drain or in the general trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive & Inspect store Store at appropriate temperature (e.g., -20°C) receive->store equilibrate Equilibrate to Room Temperature store->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction analysis Analyze Results reaction->analysis decontaminate Decontaminate Glassware & Surfaces analysis->decontaminate collect_waste Collect Waste in Labeled Container decontaminate->collect_waste dispose Dispose via EHS collect_waste->dispose

Caption: A workflow diagram for the safe handling of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.